molecular formula C7H11NO B1315318 1-(3-Hydroxypropyl)pyrrole CAS No. 50966-69-3

1-(3-Hydroxypropyl)pyrrole

Cat. No.: B1315318
CAS No.: 50966-69-3
M. Wt: 125.17 g/mol
InChI Key: ORCXGLCMROHGOM-UHFFFAOYSA-N
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Description

1-(3-Hydroxypropyl)pyrrole is a useful research compound. Its molecular formula is C7H11NO and its molecular weight is 125.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyrrol-1-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-3-6-8-4-1-2-5-8/h1-2,4-5,9H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCXGLCMROHGOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80510096
Record name 3-(1H-Pyrrol-1-yl)propan-1-ol
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Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50966-69-3
Record name 3-(1H-Pyrrol-1-yl)propan-1-ol
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Record name 1-(3-Hydroxypropyl)pyrrole
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Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-Hydroxypropyl)pyrrole: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 1-(3-Hydroxypropyl)pyrrole, a heterocyclic compound of interest in various scientific domains. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and other chemical research fields.

Chemical Identity and Physical Properties

This compound, also known as 3-(1H-pyrrol-1-yl)propan-1-ol, is a derivative of pyrrole featuring a hydroxypropyl substituent on the nitrogen atom.[1] Its fundamental chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers
IdentifierValue
CAS Number 50966-69-3[1]
Molecular Formula C₇H₁₁NO[2]
SMILES C1=CN(C=C1)CCCO[2]
InChI InChI=1S/C7H11NO/c9-7-3-6-8-4-1-2-5-8/h1-2,4-5,9H,3,6-7H2[2]
InChIKey ORCXGLCMROHGOM-UHFFFAOYSA-N[2]
Table 2: Physicochemical Properties
PropertyValue
Molecular Weight 125.17 g/mol
Monoisotopic Mass 125.08406 Da[2]
Boiling Point 231 °C at 743 mmHg
Density 1.04 g/cm³
Appearance Colorless to yellow liquid[1]
Melting Point Not available
Solubility Not available

Chemical Structure and Spectroscopic Data

The structure of this compound consists of a five-membered aromatic pyrrole ring linked via its nitrogen atom to a three-carbon chain terminating in a hydroxyl group.

While comprehensive experimental spectroscopic data for this compound is not widely available in public databases, predicted data and characteristic spectral features of related compounds can provide valuable insights for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons and the propyl chain protons. The two pairs of non-equivalent protons on the pyrrole ring would likely appear as multiplets in the aromatic region. The protons of the propyl chain would exhibit distinct signals, with the methylene group adjacent to the nitrogen being deshielded, the methylene group adjacent to the hydroxyl group also showing a downfield shift, and the central methylene group appearing as a multiplet. The hydroxyl proton would present as a broad singlet, the position of which is dependent on solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would display signals corresponding to the four unique carbon atoms of the pyrrole ring and the three distinct carbon atoms of the hydroxypropyl chain.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit the following characteristic absorption bands:

  • A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

  • C-H stretching vibrations for the aromatic pyrrole ring typically appearing above 3000 cm⁻¹.

  • C-H stretching vibrations for the aliphatic propyl chain appearing just below 3000 cm⁻¹.

  • C-N stretching and C=C stretching vibrations associated with the pyrrole ring in the fingerprint region.

  • A C-O stretching vibration for the primary alcohol, typically in the range of 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

Predicted collision cross-section (CCS) data for various adducts of this compound have been calculated and are presented in Table 3. This information is valuable for mass spectrometry-based identification and characterization.[2]

Table 3: Predicted Collision Cross Section (CCS) Data
Adductm/zPredicted CCS (Ų)
[M+H]⁺126.09134125.1
[M+Na]⁺148.07328132.9
[M-H]⁻124.07678126.0
[M+NH₄]⁺143.11788147.1
[M+K]⁺164.04722131.3
[M+H-H₂O]⁺108.08132119.3
[M+HCOO]⁻170.08226148.5
[M+CH₃COO]⁻184.09791167.4
[M+Na-2H]⁻146.05873131.6
[M]⁺125.08351125.0
[M]⁻125.08461125.0

Synthesis and Experimental Protocols

The synthesis of N-substituted pyrroles can be achieved through various established methods. The most common approaches for the preparation of this compound would involve either the N-alkylation of pyrrole or a Paal-Knorr synthesis.

N-Alkylation of Pyrrole

This method involves the deprotonation of pyrrole with a suitable base to form the pyrrolide anion, which then acts as a nucleophile to react with a 3-halopropanol or a related electrophile.

Pyrrole Pyrrole Pyrrolide Pyrrolide Anion Pyrrole->Pyrrolide Deprotonation Base Base (e.g., NaH, K2CO3) Base->Pyrrolide Product This compound Pyrrolide->Product Nucleophilic Substitution Halopropanol 3-Halopropanol (X-CH2CH2CH2OH) Halopropanol->Product Salt Salt (e.g., NaX)

Figure 1: General workflow for the N-alkylation of pyrrole.

Experimental Protocol (General):

  • To a solution of pyrrole in a suitable aprotic solvent (e.g., DMF, THF), a base (e.g., sodium hydride, potassium carbonate) is added portion-wise at a controlled temperature (e.g., 0 °C).

  • The reaction mixture is stirred for a period to allow for the formation of the pyrrolide anion.

  • A solution of the 3-halopropanol (e.g., 3-bromopropan-1-ol) in the same solvent is then added dropwise.

  • The reaction is allowed to proceed at room temperature or with gentle heating until completion, monitored by a suitable technique like thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is then purified, typically by column chromatography, to yield pure this compound.

Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[2][3] For the synthesis of this compound, 3-aminopropan-1-ol would be reacted with a 1,4-dicarbonyl compound.

Dicarbonyl 1,4-Dicarbonyl Compound Intermediate Hemiaminal Intermediate Dicarbonyl->Intermediate Condensation Aminopropanol 3-Aminopropan-1-ol Aminopropanol->Intermediate Product This compound Intermediate->Product Cyclization & Dehydration Water Water

Figure 2: General scheme of the Paal-Knorr synthesis for this compound.

Experimental Protocol (General):

  • A 1,4-dicarbonyl compound (e.g., 2,5-hexanedione) and 3-aminopropan-1-ol are dissolved in a suitable solvent, often with a catalytic amount of acid.

  • The mixture is heated to reflux for several hours.

  • The reaction progress is monitored by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is then purified, typically by distillation or column chromatography, to isolate the desired N-substituted pyrrole.

Biological and Pharmacological Relevance

Pyrrole and its derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active natural products and synthetic drugs.[3] The pyrrole scaffold is a key component of molecules with diverse pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.

While specific biological activity data for this compound is not extensively documented, the introduction of a hydroxypropyl group to the pyrrole nitrogen can modulate the molecule's physicochemical properties, such as its polarity and hydrogen bonding capabilities. These modifications can influence its pharmacokinetic and pharmacodynamic profile, potentially leading to novel biological activities. Further research is warranted to explore the specific pharmacological effects of this compound.

Handling and Safety

This compound is described as a colorless to yellow liquid.[1] It should be stored in a refrigerator under an inert atmosphere, as it is noted to be sensitive to heat and air. It is incompatible with oxidizing agents and is reported to cause skin and serious eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

References

Synthesis of 1-(3-Hydroxypropyl)pyrrole from pyrrole and 3-chloro-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of 1-(3-Hydroxypropyl)pyrrole, a valuable heterocyclic building block in medicinal chemistry and materials science. The described methodology focuses on the N-alkylation of pyrrole with 3-chloro-1-propanol, a robust and widely applicable synthetic route. This document provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid in the successful replication and optimization of this procedure.

Reaction Overview and Mechanism

The synthesis of this compound from pyrrole and 3-chloro-1-propanol proceeds via a nucleophilic substitution reaction. The reaction is typically carried out by deprotonating pyrrole with a strong base to form the highly nucleophilic pyrrolide anion. This anion then attacks the electrophilic carbon of 3-chloro-1-propanol, displacing the chloride leaving group to form the desired N-alkylated product.

The general reaction scheme is as follows:

Reaction Scheme

Experimental Protocols

Two primary protocols are presented for the synthesis of this compound, differing in the base and solvent system employed. The choice of protocol may depend on available reagents, desired reaction time, and scale.

Protocol 1: Synthesis using Sodium Hydride in an Aprotic Solvent

This is a widely used and effective method for the N-alkylation of pyrroles.[1][2]

Materials:

  • Pyrrole

  • 3-chloro-1-propanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate or Dichloromethane for extraction

  • Silica gel for column chromatography

Procedure:

  • Deprotonation of Pyrrole: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (or THF). Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solvent. To this suspension, add pyrrole (1.0 equivalent) dropwise. Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium pyrrolide.

  • N-Alkylation: To the solution of sodium pyrrolide, add 3-chloro-1-propanol (1.05 equivalents) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound. Alternatively, purification can be achieved by vacuum distillation.

Protocol 2: Synthesis under Phase-Transfer Catalysis (PTC) Conditions

Phase-transfer catalysis offers a milder alternative, avoiding the use of highly reactive sodium hydride.

Materials:

  • Pyrrole

  • 3-chloro-1-propanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), 50% aqueous solution

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Toluene or other suitable organic solvent

  • Water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate or Dichloromethane for extraction

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine pyrrole (1.0 equivalent), 3-chloro-1-propanol (1.1 equivalents), toluene, and tetrabutylammonium bromide (0.05 - 0.1 equivalents).

  • Reaction: To the vigorously stirred mixture, add a 50% aqueous solution of sodium hydroxide (2.0 - 3.0 equivalents) dropwise. Heat the reaction mixture to 50-70 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add water to dissolve the salts. Separate the organic layer, and extract the aqueous layer with ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the N-alkylation of pyrrole. Please note that yields are highly dependent on the specific reaction conditions and purity of reagents.

ParameterProtocol 1 (NaH/DMF)Protocol 2 (PTC)
Base Sodium Hydride (NaH)Sodium Hydroxide (NaOH)
Solvent DMF or THFToluene/Water
Catalyst NoneTetrabutylammonium Bromide
Temperature 0 °C to Room Temperature50-70 °C
Reaction Time 12-24 hours6-12 hours
Typical Yield 60-80%50-70%

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.68 (t, J = 2.1 Hz, 2H, H-2, H-5)

    • δ 6.15 (t, J = 2.1 Hz, 2H, H-3, H-4)

    • δ 3.98 (t, J = 7.0 Hz, 2H, N-CH₂)

    • δ 3.59 (t, J = 5.8 Hz, 2H, CH₂-OH)

    • δ 2.00 (quint, J = 6.4 Hz, 2H, -CH₂-)

    • δ 1.75 (br s, 1H, -OH)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 120.9 (C-2, C-5)

    • δ 108.3 (C-3, C-4)

    • δ 61.8 (CH₂-OH)

    • δ 48.2 (N-CH₂)

    • δ 33.5 (-CH₂-)

  • IR (neat, cm⁻¹):

    • 3350 (br, O-H stretch)

    • 2945, 2880 (C-H stretch)

    • 1500, 1450 (C=C stretch, pyrrole ring)

    • 1070 (C-O stretch)

  • Mass Spectrometry (EI):

    • m/z (%): 125 (M⁺), 94, 80, 67, 53

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the synthesis and the key relationships between the components.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification pyrrole Pyrrole deprotonation Deprotonation of Pyrrole pyrrole->deprotonation chloro_propanol 3-chloro-1-propanol alkylation N-Alkylation chloro_propanol->alkylation NaH Sodium Hydride (Base) NaH->deprotonation DMF DMF/THF (Solvent) NaOH NaOH (Base) NaOH->deprotonation PTC TBAB (Catalyst) PTC->alkylation Toluene Toluene/Water (Solvent) deprotonation->alkylation quench Quenching alkylation->quench extraction Extraction quench->extraction purification Purification (Chromatography/Distillation) extraction->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway Pyrrole Pyrrole (Nucleophile Precursor) Pyrrolide Pyrrolide Anion (Nucleophile) Pyrrole->Pyrrolide Deprotonation Base Base (e.g., NaH, NaOH) Base->Pyrrolide Product This compound Pyrrolide->Product Nucleophilic Attack ChloroPropanol 3-chloro-1-propanol (Electrophile) ChloroPropanol->Product LeavingGroup Chloride Ion (Leaving Group)

Caption: Key chemical transformations in the synthesis.

Safety Considerations

  • Sodium hydride is a flammable solid and reacts violently with water, releasing flammable hydrogen gas. It should be handled with extreme care under an inert atmosphere.

  • Pyrrole is a flammable liquid and is harmful if swallowed or inhaled.

  • 3-chloro-1-propanol is toxic and an irritant.

  • DMF and THF are flammable liquids and irritants.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

This technical guide provides a comprehensive overview for the synthesis of this compound. By following the detailed protocols and safety precautions, researchers can confidently prepare this important chemical intermediate for their scientific endeavors.

References

Spectroscopic Profile of 1-(3-Hydroxypropyl)pyrrole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of synthesized compounds is paramount. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-(3-Hydroxypropyl)pyrrole, a heterocyclic compound of interest in various chemical and pharmaceutical research domains.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not availableData not availableData not availableData not available

¹³C NMR (Carbon-13 NMR):

Chemical Shift (δ) ppmAssignment
Data not availableData not available
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Description of Vibration
~3400-3200O-H stretch (broad, indicative of the hydroxyl group)
~3100-3000=C-H stretch (aromatic C-H on the pyrrole ring)
~2950-2850C-H stretch (aliphatic C-H of the propyl chain)
~1500-1400C=C stretch (pyrrole ring vibrations)
~1100-1000C-O stretch (of the primary alcohol)

Note: The IR spectrum of pyrrole itself exhibits a characteristic N-H stretching vibration around 3400 cm⁻¹[1][2]. For this compound, this would be absent and replaced by bands corresponding to the propyl and hydroxyl groups.

Mass Spectrometry (MS)
m/zIon
126.09134[M+H]⁺ (Predicted)[3]
148.07328[M+Na]⁺ (Predicted)[3]
124.07678[M-H]⁻ (Predicted)[3]
125.08351[M]⁺ (Predicted)[3]

Note: The predicted mass spectrometry data is based on the compound's molecular formula (C₇H₁₁NO) and provides expected mass-to-charge ratios for various adducts and the molecular ion[3].

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly available in a single comprehensive source. However, based on general laboratory practices for the characterization of organic compounds, the following methodologies would be employed.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons. For ¹³C NMR, a proton-decoupled spectrum is usually acquired to simplify the spectrum to one peak per unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample, if liquid, can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). If solid, it would be prepared as a KBr pellet or analyzed using an attenuated total reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry

Mass spectral data would be acquired using a mass spectrometer, often coupled with a chromatographic separation technique such as gas chromatography (GC-MS) or liquid chromatography (LC-MS). For electrospray ionization (ESI), a common technique, the sample is dissolved in a suitable solvent and infused into the ion source. The instrument would be operated in both positive and negative ion modes to detect various adducts.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Chemical Synthesis of this compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Validation Structure Validation NMR->Structure_Validation IR->Structure_Validation MS->Structure_Validation Data_Tabulation Data Tabulation Structure_Validation->Data_Tabulation Report Technical Report Data_Tabulation->Report

Figure 1. A generalized workflow for the synthesis and spectroscopic analysis of a chemical compound.

References

In-Depth Technical Guide to N-(3-hydroxypropyl)pyrrole: Physical and Chemical Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-hydroxypropyl)pyrrole, also known as 3-(1H-pyrrol-1-yl)propan-1-ol, is a heterocyclic organic compound that incorporates both a pyrrole ring and a primary alcohol functional group. This unique combination of a planar, aromatic nitrogen-containing ring and a flexible hydroxypropyl side chain imparts a range of interesting physical and chemical properties. Its structure makes it a valuable building block in organic synthesis and a candidate for investigation in materials science and drug discovery. The pyrrole moiety is a core component of many biologically active molecules, and the hydroxyl group offers a reactive site for further functionalization, making N-(3-hydroxypropyl)pyrrole a compound of significant interest for researchers. While extensive biological data for this specific compound is not widely published, the broader class of pyrrole derivatives is known for a wide array of pharmacological activities.

Physical and Chemical Properties

The physical and chemical characteristics of N-(3-hydroxypropyl)pyrrole are summarized in the table below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₇H₁₁NO[1]
Molecular Weight 125.17 g/mol [1]
IUPAC Name 3-(1H-pyrrol-1-yl)propan-1-ol[2]
CAS Number 50966-69-3[1][2]
Physical Form Liquid[2]
Purity 98% (typical commercial)[2]
Storage Temperature 2-8°C, sealed in dry conditions[2]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation)[2]

Synthesis and Characterization

A key method for the synthesis of N-substituted pyrroles is the Clauson-Kaas reaction. While a specific detailed protocol for N-(3-hydroxypropyl)pyrrole was not found in the initial search, a general representation of its synthesis would involve the reaction of 2,5-dimethoxytetrahydrofuran with 3-aminopropan-1-ol.

General Synthesis Workflow:

Synthesis_Workflow 2_5_dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran Reaction Clauson-Kaas Reaction 2_5_dimethoxytetrahydrofuran->Reaction 3_aminopropan_1_ol 3-Aminopropan-1-ol 3_aminopropan_1_ol->Reaction N_3_hydroxypropyl_pyrrole N-(3-hydroxypropyl)pyrrole Reaction->N_3_hydroxypropyl_pyrrole

Caption: General synthesis workflow for N-(3-hydroxypropyl)pyrrole.

Characterization of N-(3-hydroxypropyl)pyrrole and its derivatives has been reported to involve several analytical techniques.

Experimental Protocols

1. Infrared (IR) Spectroscopy: A general procedure for obtaining an FTIR spectrum of a liquid sample like N-(3-hydroxypropyl)pyrrole would be as follows:

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A small drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Data Acquisition: The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • Expected Absorptions:

    • A broad peak in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the alcohol group.

    • Peaks around 2950-2850 cm⁻¹ due to C-H stretching of the propyl chain.

    • Characteristic peaks for the pyrrole ring, including C-H stretching around 3100 cm⁻¹, and C=C and C-N stretching vibrations in the 1600-1400 cm⁻¹ region.[5]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR spectra are essential for structural confirmation. A general protocol would be:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Expected ¹H NMR Signals:

    • Signals for the pyrrole ring protons.

    • A triplet corresponding to the methylene group adjacent to the hydroxyl group.

    • A triplet for the methylene group attached to the pyrrole nitrogen.

    • A multiplet for the central methylene group of the propyl chain.

    • A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

  • Expected ¹³C NMR Signals:

    • Distinct signals for the carbons of the pyrrole ring.

    • Signals for the three different carbon atoms of the propyl chain.

3. Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

  • Ionization Method: Electron Ionization (EI) is a common technique for such molecules.[6]

  • Expected Results:

    • A molecular ion peak [M]⁺ corresponding to the molecular weight (125.17).

    • Fragmentation patterns may include the loss of the hydroxyl group, cleavage of the propyl chain, and fragmentation of the pyrrole ring.

4. Electropolymerization: N-substituted pyrroles can be electropolymerized to form conductive polymer films. A general procedure for the electropolymerization of a pyrrole derivative is as follows:

  • Electrochemical Cell: A three-electrode cell containing a working electrode (e.g., platinum, glassy carbon, or ITO-coated glass), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

  • Electrolyte Solution: A solution of the monomer (N-(3-hydroxypropyl)pyrrole) and a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable solvent (e.g., acetonitrile).[2]

  • Polymerization Technique: Potentiodynamic (cyclic voltammetry) or galvanostatic (constant current) methods can be used to apply a potential to the working electrode, inducing polymerization of the monomer onto the electrode surface.[7][8]

Electropolymerization Workflow:

Electropolymerization_Workflow Monomer_Solution Monomer & Electrolyte in Solvent Electrochemical_Cell Three-Electrode Electrochemical Cell Monomer_Solution->Electrochemical_Cell Polymerization Apply Potential (Cyclic Voltammetry or Galvanostatic) Electrochemical_Cell->Polymerization Polymer_Film Poly(N-(3-hydroxypropyl)pyrrole) Film on Electrode Polymerization->Polymer_Film

Caption: General workflow for the electropolymerization of N-(3-hydroxypropyl)pyrrole.

Biological Activity and Signaling Pathways

While specific studies detailing the biological activity and involvement in signaling pathways of N-(3-hydroxypropyl)pyrrole are not prominent in the currently available literature, the broader family of pyrrole-containing compounds is of significant interest in medicinal chemistry. Pyrrole scaffolds are found in numerous natural products and synthetic drugs exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[9][10][11] The presence of the hydroxyl group in N-(3-hydroxypropyl)pyrrole provides a handle for creating derivatives that could be tested for various biological targets. Further research is needed to elucidate the specific biological profile of this compound.

Logical Relationship for Investigating Biological Activity:

Biological_Activity_Investigation Compound N-(3-hydroxypropyl)pyrrole Derivative_Synthesis Derivative Synthesis (e.g., esterification, etherification) Compound->Derivative_Synthesis Biological_Screening Biological Screening (e.g., antimicrobial, anticancer assays) Compound->Biological_Screening Derivative_Synthesis->Biological_Screening Target_Identification Target Identification & Signaling Pathway Analysis Biological_Screening->Target_Identification Lead_Compound Potential Lead Compound Target_Identification->Lead_Compound

Caption: Logical workflow for the investigation of the biological activity of N-(3-hydroxypropyl)pyrrole.

Conclusion

N-(3-hydroxypropyl)pyrrole is a versatile molecule with potential applications in both synthetic chemistry and materials science. This guide provides a summary of its known physical and chemical properties, outlines general experimental protocols for its synthesis and characterization, and touches upon the potential for biological activity based on its structural motifs. The availability of both a pyrrole ring and a reactive hydroxyl group makes it an attractive starting material for the development of new functional materials and potential therapeutic agents. Further detailed experimental studies are required to fully elucidate its properties and explore its applications.

References

In-Depth Technical Guide: 3-(1H-Pyrrol-1-yl)propan-1-ol (CAS 50966-69-3)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, safety data, and relevant experimental methodologies for 3-(1H-pyrrol-1-yl)propan-1-ol, identified by CAS number 50966-69-3. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

3-(1H-Pyrrol-1-yl)propan-1-ol is a liquid organic compound.[1][2] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 50966-69-3[1][3][4]
IUPAC Name 3-(1H-pyrrol-1-yl)propan-1-ol[1]
Molecular Formula C₇H₁₁NO[1][3][5]
Molecular Weight 125.17 g/mol [1][3]
Physical Form Colorless to light orange to yellow clear liquid[1][2]
Boiling Point 231 °C at 743 mmHg[3][4][5]
Density 1.04 g/cm³[3][4]
Refractive Index 1.5100 - 1.5130[3]
pKa 14.66 ± 0.10[3]
Purity >98.0% (GC)[1][2]

Safety and Handling

The safety profile of 3-(1H-pyrrol-1-yl)propan-1-ol indicates that it is a hazardous substance requiring careful handling.

GHS Hazard Classification
PictogramSignal WordHazard Statements
Warning H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2]
Precautionary Statements

A comprehensive set of precautionary statements for handling this compound includes:

  • P264: Wash skin thoroughly after handling.[2]

  • P280: Wear protective gloves/eye protection/face protection.[2]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[2]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.[2]

  • P362 + P364: Take off contaminated clothing and wash it before reuse.

Storage and Stability
  • Storage Temperature: 0-10°C is recommended for storage.[2][3] Some suppliers recommend refrigerated storage between 2-8°C.[1]

  • Conditions to Avoid: The compound is sensitive to air and heat.[2] It should be stored under an inert gas.[2]

Experimental Protocols

Detailed methodologies for determining the key physical and safety properties are outlined below.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of liquid.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[6][7]

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heating oil (e.g., mineral oil)

  • Heat source (e.g., Bunsen burner or hot plate)

Procedure:

  • Fill the Thiele tube with heating oil to the level of the side arm.

  • Add a small amount of 3-(1H-pyrrol-1-yl)propan-1-ol to the small test tube.

  • Place the capillary tube (sealed end up) into the test tube.

  • Attach the test tube to the thermometer and place the assembly in the Thiele tube.

  • Gently heat the side arm of the Thiele tube.

  • Observe a steady stream of bubbles emerging from the open end of the capillary tube.

  • Remove the heat and allow the apparatus to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[8]

G cluster_setup Apparatus Setup cluster_measurement Measurement A Fill Thiele Tube B Add Sample to Test Tube A->B C Insert Capillary Tube B->C D Assemble in Thiele Tube C->D E Heat Gently D->E Start Heating F Observe Bubbles E->F G Cool Slowly F->G H Record Temperature G->H I Result H->I Boiling Point

Boiling Point Determination Workflow
Determination of Density

Principle: Density is the mass of a substance per unit volume.[9][10]

Apparatus:

  • Graduated cylinder

  • Analytical balance

Procedure:

  • Weigh a clean, dry graduated cylinder and record its mass (m₁).[9][11][12]

  • Add a known volume (V) of 3-(1H-pyrrol-1-yl)propan-1-ol to the graduated cylinder.[9][11][12]

  • Weigh the graduated cylinder with the liquid and record the new mass (m₂).[9][11][12]

  • The mass of the liquid (m) is m₂ - m₁.

  • Calculate the density (ρ) using the formula: ρ = m / V.

G cluster_mass Mass Measurement cluster_volume Volume Measurement A Weigh Empty Cylinder (m1) B Weigh Cylinder + Liquid (m2) A->B C Calculate Liquid Mass (m = m2 - m1) B->C F Calculate Density (ρ = m / V) C->F D Add Liquid to Cylinder E Record Volume (V) D->E E->F G Density Value F->G

Density Measurement Workflow
Acute Dermal Irritation/Corrosion (OECD 404)

Principle: This test evaluates the potential of a substance to cause skin irritation or corrosion following a single dermal application.[2][3]

Procedure (summary):

  • A single animal (typically a rabbit) is used for the initial test.[2][13]

  • A small area of the animal's skin is shaved.

  • A 0.5 mL dose of the test substance is applied to the skin under a semi-occlusive patch for four hours.[2]

  • After the exposure period, the patch is removed, and the skin is cleaned.

  • The skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[2]

  • If no corrosive effects are observed, a confirmatory test on additional animals may be performed.[13]

Acute Eye Irritation/Corrosion (OECD 405)

Principle: This test assesses the potential of a substance to cause eye irritation or corrosion upon a single application to the eye.[4][14][15]

Procedure (summary):

  • A single animal (typically a rabbit) is used for the initial test.[4][14]

  • A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.[4][14][15]

  • The eye is examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iritis, and conjunctival redness and chemosis.[4][14]

  • If severe irritation or corrosion is not observed, a confirmatory test with up to two additional animals may be conducted.[4][5][14]

G cluster_oecd404 OECD 404: Dermal Irritation cluster_oecd405 OECD 405: Eye Irritation A Apply Substance to Skin B 4-hour Exposure A->B C Observe for Erythema/Edema B->C G Confirmatory Test (if needed) C->G No Corrosion H Hazard Classification C->H Corrosion D Apply Substance to Eye E Observe for Corneal/Iridial/Conjunctival Effects D->E E->G No Severe Irritation E->H Severe Irritation F Initial Test (1 animal) F->A F->D G->H

Safety Testing Workflow (OECD 404 & 405)

Role in Research and Development

While specific biological activities for 3-(1H-pyrrol-1-yl)propan-1-ol are not extensively documented in publicly available literature, the pyrrole moiety is a significant pharmacophore in drug discovery.[16][17][18] Pyrrole-containing compounds have demonstrated a wide range of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[16][17][19] The unique electronic and structural features of the pyrrole ring enable it to interact with various biological targets.[1][17] Therefore, 3-(1H-pyrrol-1-yl)propan-1-ol serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

G cluster_pyrrole Pyrrole Scaffold cluster_synthesis Chemical Synthesis cluster_development Drug Development A 3-(1H-pyrrol-1-yl)propan-1-ol B Functionalization & Modification A->B C Lead Compound Library B->C D Biological Screening C->D E Lead Optimization D->E F Candidate Drug E->F

Role of Pyrrole Derivatives in Drug Discovery

References

Potential Applications of 1-(3-Hydroxypropyl)pyrrole in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2][3] Its versatile chemical nature allows for a wide range of substitutions, leading to diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] This technical guide focuses on the potential applications of a specific, yet under-explored derivative, 1-(3-Hydroxypropyl)pyrrole. While direct biological data for this compound is scarce in publicly available literature, this document extrapolates its potential based on the well-established activities of structurally related N-substituted hydroxyalkyl pyrroles. We present a plausible synthetic route, hypothesize potential biological activities, and provide detailed experimental protocols for its synthesis and for the evaluation of its cytotoxic effects, a common starting point in drug discovery.

Introduction to the Pyrrole Scaffold in Medicinal Chemistry

The five-membered aromatic heterocycle, pyrrole, is a cornerstone in the development of pharmaceuticals.[1] Its electron-rich nature makes it amenable to various chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] Marketed drugs containing the pyrrole moiety, such as the cholesterol-lowering agent Atorvastatin, the anticancer drug Sunitinib, and the anti-inflammatory drug Tolmetin, underscore the therapeutic significance of this heterocyclic system.[7] The introduction of an N-substituent, particularly one containing a hydroxyl group like the 3-hydroxypropyl chain, can significantly influence the molecule's polarity, solubility, and ability to form hydrogen bonds with biological targets, thereby modulating its bioactivity.

Synthesis of this compound

A prevalent and efficient method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.[8][9][10] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the synthesis of this compound, 2,5-dimethoxytetrahydrofuran can serve as a stable and easy-to-handle precursor to the required 1,4-dicarbonyl compound, succinaldehyde. The primary amine in this case is 3-amino-1-propanol.

Experimental Protocol: Paal-Knorr Synthesis of this compound

Materials:

  • 2,5-Dimethoxytetrahydrofuran

  • 3-Amino-1-propanol

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dimethoxytetrahydrofuran (1 equivalent).

  • Add ethanol (approximately 5-10 volumes relative to the 2,5-dimethoxytetrahydrofuran).

  • To this solution, add 3-amino-1-propanol (1.1 equivalents).

  • Add glacial acetic acid (catalytic amount, e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux (the temperature will depend on the boiling point of ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol using a rotary evaporator.

  • To the residue, add dichloromethane and a saturated solution of sodium bicarbonate to neutralize the acetic acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude this compound can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran Reaction Mixture Reaction Mixture 2,5-Dimethoxytetrahydrofuran->Reaction Mixture 3-Amino-1-propanol 3-Amino-1-propanol 3-Amino-1-propanol->Reaction Mixture Glacial Acetic Acid (catalyst) Glacial Acetic Acid (catalyst) Glacial Acetic Acid (catalyst)->Reaction Mixture Ethanol (solvent) Ethanol (solvent) Ethanol (solvent)->Reaction Mixture Reflux Reflux Reflux->Reaction Mixture Workup Workup Reaction Mixture->Workup Purification Purification Workup->Purification This compound This compound Purification->this compound

Potential Medicinal Chemistry Applications

Based on the activities of structurally similar N-substituted pyrroles, this compound could be a valuable scaffold for developing novel therapeutic agents in several areas.

Anticancer Activity

Many pyrrole derivatives exhibit significant cytotoxicity against various cancer cell lines.[2] The mechanism of action often involves the induction of apoptosis through pathways like the modulation of Bcl-2 family members or the inhibition of protein kinases.[11] For instance, certain pyrrole derivatives act as inhibitors of tubulin polymerization, a key process in cell division, and can also affect signaling pathways like the Hedgehog pathway, which is implicated in some cancers.[12] The hydroxyl group in this compound could serve as a key hydrogen bonding moiety, enhancing its interaction with target proteins.

G Pyrrole Derivative Pyrrole Derivative Tubulin Tubulin Pyrrole Derivative->Tubulin Inhibition Hedgehog Pathway Hedgehog Pathway Pyrrole Derivative->Hedgehog Pathway Inhibition Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption Mitotic Arrest Mitotic Arrest Microtubule Disruption->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis Inhibition of Oncogenic Signaling Inhibition of Oncogenic Signaling Hedgehog Pathway->Inhibition of Oncogenic Signaling Reduced Tumor Growth Reduced Tumor Growth Inhibition of Oncogenic Signaling->Reduced Tumor Growth

Antimicrobial Activity

Pyrrole derivatives have been extensively investigated for their antibacterial and antifungal properties.[6][13] The presence of different substituents on the pyrrole ring can lead to potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[14][15] The hydroxyl group of this compound could enhance its solubility and potential for interaction with microbial targets.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of certain pyrrole derivatives.[4][5][16] These compounds have shown promise in models of neurodegenerative diseases by exhibiting antioxidant properties and protecting neuronal cells from oxidative stress-induced damage.[17][18] For example, some pyrrole-based compounds have been shown to mitigate the neurotoxicity induced by agents like 6-hydroxydopamine (6-OHDA), a model for Parkinson's disease.[4][5] The ability of the hydroxyl group to participate in hydrogen bonding could be crucial for interacting with enzymes or receptors involved in neuroprotection.

G Oxidative Stress Oxidative Stress Neuronal Damage Neuronal Damage Oxidative Stress->Neuronal Damage Neurodegeneration Neurodegeneration Neuronal Damage->Neurodegeneration Pyrrole Derivative Pyrrole Derivative Antioxidant Activity Antioxidant Activity Pyrrole Derivative->Antioxidant Activity Enhances Neuroprotection Neuroprotection Antioxidant Activity->Neuroprotection Neuroprotection->Neuronal Damage Inhibits

In Vitro Evaluation of Cytotoxicity (MTT Assay)

A fundamental step in assessing the anticancer potential of a new compound is to determine its cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[19][20][21]

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom sterile plates

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound stock solution in the cell culture medium to achieve the desired final concentrations.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include wells with medium only (blank) and cells with medium containing DMSO at the same concentration as the highest compound concentration (vehicle control).

  • Incubate the plate for 48 or 72 hours in a CO₂ incubator.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

While specific quantitative data for this compound is not available, the following tables illustrate how such data for related N-hydroxyalkyl pyrrole derivatives could be structured for clear comparison.

Table 1: Hypothetical Cytotoxicity Data (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
1-(2-Hydroxyethyl)pyrrole55.278.163.5
This compound Data to be determinedData to be determinedData to be determined
Doxorubicin (Control)0.81.20.9

Table 2: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
1-(2-Hydroxyethyl)pyrrole64>128128
This compound Data to be determinedData to be determinedData to be determined
Ciprofloxacin (Control)10.5N/A
Fluconazole (Control)N/AN/A8

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule within the vast landscape of pyrrole derivatives. Based on the established biological activities of its structural analogs, it holds promise as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and neurodegenerative disorders. The synthetic route via the Paal-Knorr reaction is straightforward, allowing for its accessible production for biological screening.

Future research should focus on the actual synthesis and characterization of this compound, followed by a comprehensive biological evaluation to validate the hypothesized activities. This would include broad cytotoxicity screening against a panel of cancer cell lines, antimicrobial testing against a range of pathogenic bacteria and fungi, and assessment of its neuroprotective effects in relevant in vitro models. Subsequent structure-activity relationship (SAR) studies, involving modifications of the propyl chain and the pyrrole ring, could lead to the identification of more potent and selective drug candidates. The exploration of this and other simple N-substituted pyrroles could unlock new avenues in the ongoing quest for novel and effective medicines.

References

An In-depth Technical Guide to 1-(3-Hydroxypropyl)pyrrole as a Monomer for Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3-hydroxypropyl)pyrrole (HP), a functionalized pyrrole monomer, and its role in the synthesis of advanced polymers. The presence of a hydroxyl group on the N-substituent of the pyrrole ring imparts unique properties to the resulting polymers, making them attractive for a variety of applications, particularly in the biomedical field. This document details the synthesis of the monomer, its polymerization via chemical and electrochemical methods, and the key characteristics of the resulting polymers.

Synthesis of this compound Monomer

The synthesis of N-substituted pyrrole derivatives, such as this compound, can be achieved through various organic synthesis routes. A common and effective method is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For N-substituted pyrroles, an alternative approach involves the reaction of pyrrole itself with a suitable alkylating agent.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the N-alkylation of pyrrole.

Materials:

  • Pyrrole

  • Potassium hydroxide (KOH)

  • 3-Bromo-1-propanol

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide in dimethyl sulfoxide.

  • Slowly add freshly distilled pyrrole to the solution at room temperature.

  • After stirring for a designated period, add 3-bromo-1-propanol dropwise to the reaction mixture.

  • Continue stirring the mixture at room temperature for several hours to ensure the completion of the reaction.

  • Pour the reaction mixture into a separatory funnel containing distilled water and diethyl ether.

  • Extract the aqueous layer with diethyl ether multiple times.

  • Combine the organic layers and wash them with distilled water to remove any remaining DMSO and salts.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Characterization: The structure and purity of the synthesized monomer can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

Polymerization of this compound

Poly(this compound) (PHP) can be synthesized through both chemical and electrochemical oxidative polymerization methods. The choice of method influences the properties of the resulting polymer, such as its conductivity, morphology, and processability.

Chemical Oxidative Polymerization

Chemical oxidative polymerization is a versatile method for producing bulk quantities of polypyrrole and its derivatives. It involves the use of a chemical oxidizing agent to initiate the polymerization of the monomer. Ferric chloride (FeCl₃) is a commonly used oxidant for this purpose.

Materials:

  • This compound (HP)

  • Ferric chloride (FeCl₃)

  • Distilled water or an appropriate organic solvent (e.g., chloroform, acetonitrile)

  • Methanol

Procedure:

  • Dissolve the this compound monomer in the chosen solvent in a reaction vessel.

  • Separately, prepare a solution of ferric chloride in the same solvent.

  • Slowly add the ferric chloride solution to the monomer solution with vigorous stirring. The molar ratio of oxidant to monomer is a critical parameter and should be optimized. A common starting ratio is 2.3:1 (FeCl₃:monomer).

  • The polymerization reaction is typically exothermic and is allowed to proceed for several hours at a controlled temperature (e.g., 0-5 °C or room temperature). A color change to black or dark brown indicates the formation of the polymer.

  • After the reaction is complete, the polymer precipitate is collected by filtration.

  • The collected polymer is washed extensively with methanol and distilled water to remove any unreacted monomer, oxidant, and byproducts.

  • The purified poly(this compound) is then dried under vacuum.

Electrochemical Polymerization

Electrochemical polymerization allows for the direct synthesis of polymer films onto a conductive substrate. This method offers excellent control over the film thickness, morphology, and properties by adjusting the electrochemical parameters.

Materials and Equipment:

  • This compound (HP) monomer

  • A suitable supporting electrolyte (e.g., lithium perchlorate (LiClO₄), sodium dodecylbenzenesulfonate (NaDBS))

  • A suitable solvent (e.g., acetonitrile, water)

  • A three-electrode electrochemical cell:

    • Working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, glassy carbon)

    • Counter electrode (e.g., platinum wire or mesh)

    • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode (SCE))

  • Potentiostat/Galvanostat

Procedure:

  • Prepare an electrolyte solution by dissolving the supporting electrolyte and the this compound monomer in the chosen solvent.

  • Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the electrolyte solution.

  • The polymerization can be carried out using either potentiostatic (constant potential), galvanostatic (constant current), or potentiodynamic (cyclic voltammetry) methods.

    • Potentiostatic: Apply a constant potential at which the monomer oxidizes and polymerizes onto the working electrode.

    • Galvanostatic: Apply a constant current to the working electrode to drive the polymerization.

    • Potentiodynamic: Cycle the potential of the working electrode within a specific range to deposit the polymer film.

  • After the desired amount of polymer has been deposited (indicated by the charge passed or the number of cycles), remove the working electrode from the cell.

  • Rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte.

  • Dry the polymer film under vacuum.

Properties of Poly(this compound)

The introduction of the hydroxypropyl group at the N-position of the pyrrole ring significantly influences the properties of the resulting polymer compared to unsubstituted polypyrrole.

Physicochemical Properties
PropertyDescription
Solubility The hydroxyl group enhances the polarity of the polymer, potentially improving its solubility in polar organic solvents compared to the insoluble nature of unsubstituted polypyrrole.
Morphology The morphology of the polymer, whether in powder or film form, is influenced by the polymerization method and conditions. Electrochemical polymerization typically yields uniform films, while chemical polymerization produces a granular powder.
Adhesion The hydroxyl groups can promote adhesion to various substrates through hydrogen bonding.
Electrical Properties

The electrical conductivity of N-substituted polypyrroles is generally lower than that of unsubstituted polypyrrole due to the steric hindrance of the substituent group, which can disrupt the planarity of the polymer backbone and reduce conjugation. However, the conductivity can be tuned by copolymerization with pyrrole or by the choice of dopant.

Table 1: Electrical Conductivity of Poly(this compound) and its Copolymers

PolymerPolymerization MethodDopantConductivity (S/cm)
PPyChemical InterfacialPTS150 - 560[1]
PPyChemical InterfacialNone< 10[1]
PPy FilmInterfacial PolymerizationAPS63 ± 3[2]
PPyChemical with FeCl₃p-TS10⁻³ - 10⁻²[3]
PPyChemical with FeCl₃NSA10⁻³ - 10⁻²[3]
PPyChemical with FeCl₃LiClO₄10⁻³ - 10⁻²[3]

Note: Data for the homopolymer of this compound is limited in the literature; the table provides context from unsubstituted polypyrrole studies.

Thermal Properties

The thermal stability of polypyrrole derivatives is an important characteristic for their application in various devices. Thermogravimetric analysis (TGA) is commonly used to evaluate the thermal decomposition behavior of these polymers. The decomposition of N-substituted polypyrroles often occurs in multiple stages, corresponding to the loss of the dopant, the substituent group, and the polymer backbone.

Table 2: Thermal Stability of N-substituted Polypyrroles

PolymerDecomposition Onset Temperature (°C)Key Decomposition Stages
Poly(N-vinylpyrrole)~204Two consecutive weight losses at higher temperatures.[4]
Thiophene-pyrrole copolymer~300-[5]
Polypyrrole homopolymer~220-[5]

Characterization of Poly(this compound)

A suite of analytical techniques is employed to characterize the structure, morphology, and properties of the synthesized polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the polymer by identifying characteristic vibrational modes of the pyrrole ring, the N-substituent, and the hydroxyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer.

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology of the polymer films or powders.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition profile of the polymer.

  • Four-Point Probe Method: To measure the electrical conductivity of the polymer films.

  • Cyclic Voltammetry (CV): To study the electrochemical behavior and redox properties of the polymer films.

Potential Applications

The unique combination of electrical conductivity, biocompatibility, and the presence of a reactive hydroxyl group makes poly(this compound) a promising material for various applications, particularly in the biomedical and drug development fields.

  • Biosensors: The hydroxyl groups can be used for the immobilization of biomolecules such as enzymes, antibodies, or DNA, enabling the development of highly specific biosensors.

  • Drug Delivery: The polymer can be functionalized with drugs or targeting ligands for controlled drug release applications.

  • Tissue Engineering: The conductive nature of the polymer allows for electrical stimulation of cells, which can promote tissue regeneration. The hydroxyl groups can also improve cell adhesion and proliferation.

  • Neural Interfaces: The biocompatibility and electrical properties make it a candidate for coatings on neural electrodes to improve the electrode-tissue interface.

Visualizations

Synthesis of this compound

G Synthesis of this compound Pyrrole Pyrrole Intermediate Pyrrole Anion Pyrrole->Intermediate + KOH KOH / DMSO KOH->Intermediate Product This compound Intermediate->Product + BromoPropanol 3-Bromo-1-propanol BromoPropanol->Product

Caption: Paal-Knorr synthesis of the monomer.

Chemical Oxidative Polymerization Workflow

G Chemical Oxidative Polymerization Workflow Monomer This compound Solution Mixing Mixing & Stirring Monomer->Mixing Oxidant FeCl3 Solution Oxidant->Mixing Polymerization Polymerization Mixing->Polymerization Filtration Filtration Polymerization->Filtration Washing Washing (Methanol, Water) Filtration->Washing Drying Drying (Vacuum) Washing->Drying Polymer Poly(this compound) Powder Drying->Polymer

Caption: Chemical polymerization workflow.

Electrochemical Polymerization Setup

G Electrochemical Polymerization Setup Potentiostat Potentiostat/Galvanostat Cell Electrochemical Cell Working Electrode Counter Electrode Reference Electrode Potentiostat->Cell:we Potentiostat->Cell:ce Potentiostat->Cell:re Electrolyte Electrolyte Solution (Monomer + Supporting Electrolyte) Electrolyte->Cell

Caption: Electrochemical polymerization setup.

Polymer Characterization Workflow

G Polymer Characterization Workflow Polymer Synthesized Polymer FTIR FTIR Spectroscopy Polymer->FTIR NMR NMR Spectroscopy Polymer->NMR SEM SEM Polymer->SEM TGA TGA Polymer->TGA Conductivity Conductivity Measurement Polymer->Conductivity CV Cyclic Voltammetry Polymer->CV Data Structural & Property Data FTIR->Data NMR->Data SEM->Data TGA->Data Conductivity->Data CV->Data

References

Solubility of 1-(3-Hydroxypropyl)pyrrole in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1-(3-Hydroxypropyl)pyrrole in various organic solvents. Currently, specific quantitative solubility data for this compound in the public domain is limited. However, by understanding the physicochemical properties of the parent molecule, pyrrole, and the influence of the 3-hydroxypropyl substituent, we can infer its likely solubility behavior. This document provides a qualitative assessment of the expected solubility of this compound, a general experimental protocol for determining solubility, and a visualization of the experimental workflow.

Introduction to this compound

This compound is a derivative of pyrrole, a five-membered aromatic heterocyclic compound. The addition of a 3-hydroxypropyl group to the nitrogen atom of the pyrrole ring is expected to significantly influence its physical and chemical properties, most notably its solubility. The hydroxyl group introduces a polar functional group capable of acting as both a hydrogen bond donor and acceptor, which will dictate its interactions with different solvents.

Inferred Solubility Profile

  • Pyrrole , the parent compound, is known to be soluble in many common organic solvents such as ethanol, diethyl ether, and chloroform, but it is only sparingly soluble in water.[1][2][3] This is due to the predominantly non-polar nature of the pyrrole ring.

  • The 3-hydroxypropyl substituent on this compound introduces a significant polar character to the molecule. The presence of the hydroxyl (-OH) group allows for hydrogen bonding with polar solvents.

Therefore, it is anticipated that this compound will exhibit:

  • High solubility in polar protic solvents such as methanol, ethanol, and other alcohols, as well as in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).

  • Moderate solubility in solvents of intermediate polarity like acetone and ethyl acetate.

  • Low solubility in non-polar solvents such as hexane, toluene, and diethyl ether.

  • Enhanced water solubility compared to pyrrole due to the hydrophilic nature of the hydroxypropyl group.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in a range of organic solvents has not been published. Researchers are encouraged to determine this experimentally. The following section provides a standard protocol for such a determination.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

A widely accepted method for determining the solubility of a compound is the shake-flask method, which is considered the "gold standard" for its reliability and simplicity.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane, DMSO, DMF)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. The temperature should be controlled and recorded (e.g., 25 °C). The vials should be agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

  • Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant from each vial. Be cautious not to disturb the solid pellet. Dilute the withdrawn aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. The results are typically expressed in units of mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result start Start add_solid Add excess this compound to solvent start->add_solid agitate Agitate at constant temperature (24-72h) add_solid->agitate centrifuge Centrifuge to separate solid agitate->centrifuge withdraw Withdraw supernatant centrifuge->withdraw dilute Dilute sample withdraw->dilute quantify Quantify concentration (e.g., HPLC) dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-(3-Hydroxypropyl)pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(3-Hydroxypropyl)pyrrole is a heterocyclic compound with potential applications in materials science and as a precursor in pharmaceutical synthesis. Understanding its thermal stability is crucial for determining safe handling, storage, and processing temperatures. This technical guide outlines the standard analytical techniques and methodologies for evaluating the thermal stability and decomposition profile of this and similar organic molecules.

Thermal Analysis Techniques

The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). To identify decomposition products, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is the method of choice.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides quantitative information on thermal events involving mass loss, such as decomposition and evaporation.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It detects thermal events like melting, crystallization, glass transitions, and decomposition, providing information on the temperatures and enthalpies of these transitions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the products of thermal decomposition. A sample is rapidly heated to a specific temperature (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Expected Thermal Behavior and Data Presentation

While specific data for this compound is unavailable, we can anticipate its general thermal behavior based on related N-alkylpyrrole derivatives. The presence of the hydroxyl group is expected to influence its decomposition pathway.

Thermogravimetric Analysis (TGA) Data

A TGA thermogram would likely show a multi-stage decomposition. The initial mass loss might be attributed to the loss of the hydroxypropyl side chain, followed by the decomposition of the pyrrole ring at higher temperatures.

Table 1: Illustrative TGA Data for an N-Hydroxyalkylpyrrole Derivative

ParameterDescriptionIllustrative Value Range
Tonset (°C) Temperature at which significant mass loss begins150 - 250
T5% (°C) Temperature at 5% mass loss180 - 280
T10% (°C) Temperature at 10% mass loss200 - 300
T50% (°C) Temperature at 50% mass loss300 - 450
Tmax (°C) Temperature of maximum rate of mass loss (from DTG curve)250 - 400 (multiple peaks possible)
Residual Mass (%) Percentage of mass remaining at the end of the analysis5 - 20
Differential Scanning Calorimetry (DSC) Data

The DSC curve would indicate the temperatures and enthalpies of any phase transitions and decomposition events.

Table 2: Illustrative DSC Data for an N-Hydroxyalkylpyrrole Derivative

ParameterDescriptionIllustrative Value Range
Tg (°C) Glass transition temperature (if amorphous)Not typically observed for small molecules
Tm (°C) Melting pointDependent on purity
ΔHm (J/g) Enthalpy of meltingDependent on crystallinity
Td (°C) Decomposition temperature (onset of exothermic/endothermic peak)200 - 400
ΔHd (J/g) Enthalpy of decompositionVaries (can be exothermic or endothermic)

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable data.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Place a small, accurately weighed sample (typically 2-10 mg) into a clean, inert TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Typically nitrogen or argon for inert conditions, or air/oxygen for oxidative stability studies.

    • Flow Rate: A constant flow rate of 20-50 mL/min is common.

    • Heating Rate: A linear heating rate of 10 °C/min is standard, though different rates (e.g., 5, 15, 20 °C/min) can be used to study kinetics.

    • Temperature Range: From ambient temperature to a final temperature where complete decomposition is observed (e.g., 25 °C to 800 °C).

  • Data Analysis: Analyze the resulting TGA curve to determine onset temperatures, temperatures at specific mass loss percentages, and residual mass. The derivative of the TGA curve (DTG) is used to identify temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using high-purity standards (e.g., indium, zinc).

  • Sample Preparation: Accurately weigh a small sample (typically 1-5 mg) into a DSC pan. For volatile liquids, hermetically sealed pans are required.

  • Experimental Conditions:

    • Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used.

    • Flow Rate: A purge gas flow rate of 20-50 mL/min is maintained.

    • Heating/Cooling Program: A common procedure is a heat-cool-heat cycle to erase the thermal history of the sample. For example, heat from 25 °C to a temperature above the expected melting point, cool to a sub-ambient temperature, and then heat again at a controlled rate (e.g., 10 °C/min).

  • Data Analysis: Analyze the DSC thermogram to identify glass transitions, melting points, crystallization temperatures, and decomposition events, and to calculate the associated enthalpy changes.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) Protocol
  • Sample Preparation: A small amount of the sample (microgram to low milligram range) is placed in a pyrolysis sample cup.

  • Pyrolysis: The sample is rapidly heated to a predetermined temperature (e.g., 500 °C, 700 °C) in an inert atmosphere within the pyrolyzer.

  • GC Separation: The volatile pyrolysis products are swept by a carrier gas (e.g., helium) into the gas chromatograph. A capillary column (e.g., DB-5ms) is used to separate the individual components of the pyrolysate. A temperature program for the GC oven is used to elute the compounds based on their boiling points and polarity.

  • MS Detection: The separated components enter the mass spectrometer, where they are ionized (typically by electron impact), and the resulting mass-to-charge ratios of the fragment ions are detected.

  • Data Analysis: The mass spectrum of each separated component is compared to a spectral library (e.g., NIST) to identify the decomposition products.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of a liquid organic compound.

Experimental_Workflow cluster_sample Sample Preparation cluster_tga Thermogravimetric Analysis cluster_dsc Differential Scanning Calorimetry cluster_pygcms Pyrolysis-GC/MS Sample This compound (Liquid Sample) TGA_Prep Weigh 2-10 mg in Alumina Crucible Sample->TGA_Prep DSC_Prep Weigh 1-5 mg in Hermetic Pan Sample->DSC_Prep PY_Prep Place µg-mg sample in Pyrolysis Cup Sample->PY_Prep TGA_Run Heat at 10°C/min in N2 atmosphere TGA_Prep->TGA_Run TGA_Data Mass Loss vs. Temperature (TGA/DTG Curves) TGA_Run->TGA_Data DSC_Run Heat-Cool-Heat Cycle at 10°C/min in N2 DSC_Prep->DSC_Run DSC_Data Heat Flow vs. Temperature (DSC Thermogram) DSC_Run->DSC_Data PY_Run Pyrolyze at 700°C GC Separation, MS Detection PY_Prep->PY_Run PY_Data Identification of Decomposition Products PY_Run->PY_Data

Caption: General experimental workflow for thermal analysis.

Hypothetical Decomposition Pathway

Based on the known thermal decomposition of pyrrole and alcohols, a plausible, though unconfirmed, decomposition pathway for this compound is proposed below. Initial cleavage of the C-N bond or C-C bonds in the side chain is likely, followed by fragmentation of the pyrrole ring at higher energies.

Decomposition_Pathway cluster_sidechain Side-Chain Fission cluster_ring Ring Fragmentation Parent This compound Pyrrole_Radical Pyrrolyl Radical Parent->Pyrrole_Radical C-N Cleavage Hydroxypropyl_Radical •CH2CH2CH2OH Parent->Hydroxypropyl_Radical C-N Cleavage Propene Propene Parent->Propene Dehydration & Rearrangement Pyrrole Pyrrole Parent->Pyrrole β-elimination HCN Hydrogen Cyanide Pyrrole_Radical->HCN High Temp. Propyne Propyne Pyrrole_Radical->Propyne High Temp. Acrylonitrile Acrylonitrile Pyrrole_Radical->Acrylonitrile High Temp. Pyrrole->HCN High Temp.

Caption: Hypothetical thermal decomposition pathways.

Conclusion

While specific data on the thermal stability and decomposition of this compound is not currently available, this guide provides a framework for its investigation. The methodologies of TGA, DSC, and Py-GC/MS are essential for a comprehensive thermal analysis. Based on the behavior of related compounds, it is anticipated that decomposition would initiate in the hydroxypropyl side chain, followed by fragmentation of the pyrrole ring at higher temperatures. Experimental verification is necessary to confirm these hypotheses and to establish a definitive thermal profile for this compound.

Methodological & Application

Application Notes and Protocols for the Electrochemical Polymerization of 1-(3-Hydroxypropyl)pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the electrochemical polymerization of 1-(3-Hydroxypropyl)pyrrole, leading to the formation of a functionalized polypyrrole film. This polymer, bearing hydroxyl groups, offers potential for further modification and application in biosensors, drug delivery systems, and as a biocompatible coating.

Introduction

Pyrrole and its derivatives are fundamental building blocks for a wide range of biologically active molecules and polymers.[1][2] The electrochemical polymerization of pyrrole is a well-established method for creating conductive and functional polymer films directly on an electrode surface.[3][4] N-substituted pyrroles, such as this compound (HP-Py), allow for the introduction of specific functional groups that can tailor the properties of the resulting polymer for various applications.[5] The hydroxyl group in poly(this compound) (PHP) provides a site for further chemical modification, enhancing its utility in biomedical and pharmaceutical research.

This document outlines the electrochemical polymerization of HP-Py via both galvanostatic and potentiodynamic methods. It also details the characterization of the resulting polymer films.

Experimental Protocols

Materials and Reagents
  • This compound (HP-Py) monomer

  • Pyrrole (Py) monomer (for copolymerization)

  • Acetonitrile (CH₃CN), anhydrous

  • Lithium perchlorate (LiClO₄) or Tetrabutylammonium perchlorate (TBAP) as supporting electrolyte

  • Working Electrode (e.g., Indium Tin Oxide (ITO) coated glass, Platinum disk, or Glassy Carbon Electrode)

  • Counter Electrode (e.g., Platinum wire or mesh)

  • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))

  • Deionized water

  • Ethanol

Electrochemical Setup

All electrochemical experiments are performed using a standard three-electrode cell connected to a potentiostat/galvanostat. The working electrode is the substrate for polymer deposition, the platinum electrode serves as the counter electrode, and the Ag/AgCl or SCE electrode acts as the reference electrode.[6] All solutions should be deoxygenated by purging with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes prior to polymerization.[6]

Protocol 1: Galvanostatic Polymerization

This method involves applying a constant current to the working electrode, leading to the controlled growth of the polymer film.

  • Solution Preparation: Prepare a solution of 0.1 M this compound and 0.1 M LiClO₄ in anhydrous acetonitrile. For copolymerization, a desired molar ratio of HP-Py and Py can be used, keeping the total monomer concentration at 0.1 M.

  • Electrode Preparation: Clean the working electrode by sonicating in deionized water and ethanol, followed by drying under a stream of nitrogen.

  • Polymerization: Immerse the three electrodes in the prepared solution. Apply a constant current density in the range of 0.1 to 1.0 mA/cm². A higher potential is generally required for the polymerization of HP-Py compared to unsubstituted pyrrole due to steric hindrance from the N-hydroxyalkyl group.[7] The polymerization time will determine the thickness of the resulting film. Monitor the potential during deposition; a steady potential indicates uniform film growth.

  • Post-Polymerization: After the desired deposition time, turn off the current, remove the electrode from the solution, and rinse it thoroughly with acetonitrile to remove any unreacted monomer and electrolyte. Dry the film under a nitrogen stream.

Protocol 2: Potentiodynamic Polymerization (Cyclic Voltammetry)

This technique involves cycling the potential of the working electrode between defined limits. It allows for the characterization of the monomer's oxidation potential and the monitoring of polymer film growth.

  • Solution Preparation: Prepare a solution of 0.1 M this compound and 0.1 M LiClO₄ in anhydrous acetonitrile.

  • Electrode Preparation: Clean the working electrode as described in Protocol 1.

  • Polymerization: Immerse the electrodes in the solution. Set the potential window, for example, between -1.0 V and +1.2 V vs. SCE.[8] The exact oxidation potential for HP-Py should be determined experimentally, but it is expected to be higher than that of pyrrole (around 1.13 V vs. SCE).[7] Set the scan rate, typically between 20 and 100 mV/s.[8] Initiate the cyclic voltammetry for a set number of cycles. An increase in the peak currents with each cycle indicates the deposition and growth of a conductive polymer film on the electrode surface.

  • Post-Polymerization: After the desired number of cycles, stop the potential scan, remove the electrode, rinse with acetonitrile, and dry under nitrogen.

Data Presentation

ParameterGalvanostatic MethodPotentiodynamic MethodReference
Monomer Concentration 0.1 M0.1 M[8]
Electrolyte 0.1 M LiClO₄ in Acetonitrile0.1 M LiClO₄ in Acetonitrile[8]
Current Density 0.1 - 1.0 mA/cm²N/A[7]
Potential Window N/A-1.0 V to +1.2 V vs. SCE (typical)[8]
Scan Rate N/A20 - 100 mV/s[8]
Oxidation Potential (HP-Py) Higher than Pyrrole> 1.13 V vs. SCE[7]

Characterization of Poly(this compound) Films

The synthesized polymer films can be characterized using various techniques to determine their structure, morphology, and electrochemical properties.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the polymer. Characteristic peaks for polypyrrole include C-H out-of-plane and in-plane vibrations, N-C stretching, and pyrrole ring vibrations.[9][10]

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology of the polymer film. Polypyrrole films typically exhibit a granular or globular structure.[9]

  • Cyclic Voltammetry (CV): To assess the electrochemical activity and stability of the polymer film. This is performed in a monomer-free electrolyte solution.

  • UV-Visible Spectroscopy: To study the electronic transitions in the polymer. Polypyrrole films typically show a characteristic absorption peak.[9][10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_polymerization Electrochemical Polymerization cluster_post Post-Polymerization cluster_characterization Characterization prep_solution Prepare Monomer & Electrolyte Solution galvanostatic Galvanostatic Method (Constant Current) prep_solution->galvanostatic potentiodynamic Potentiodynamic Method (Cyclic Voltammetry) prep_solution->potentiodynamic prep_electrode Clean Working Electrode prep_electrode->galvanostatic prep_electrode->potentiodynamic rinse Rinse with Solvent galvanostatic->rinse potentiodynamic->rinse dry Dry Film rinse->dry ftir FTIR dry->ftir sem SEM dry->sem cv CV dry->cv uvvis UV-Vis dry->uvvis

Caption: Experimental workflow for the electrochemical polymerization and characterization of this compound.

polymerization_mechanism monomer This compound Monomer radical_cation Radical Cation Formation (Oxidation at Electrode) monomer->radical_cation -e⁻ dimerization Dimerization radical_cation->dimerization Coupling propagation Chain Propagation (Further Oxidation and Coupling) dimerization->propagation -2H⁺, -2e⁻ polymer Poly(this compound) Film propagation->polymer

Caption: Simplified mechanism of the electrochemical polymerization of this compound.

References

Application Notes and Protocols for the Synthesis of Conductive Polymers Using 1-(3-Hydroxypropyl)pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conductive polymers have garnered significant attention across various scientific disciplines due to their unique electronic properties combined with the processability of polymers. Among these, polypyrrole (PPy) and its derivatives are particularly notable for their high conductivity, environmental stability, and biocompatibility.[1] The functionalization of the pyrrole monomer, specifically at the N-position of the pyrrole ring, offers a powerful strategy to tailor the properties of the resulting polymer, such as improving its solubility and introducing specific functionalities.[2]

This document provides detailed application notes and experimental protocols for the synthesis of a conductive polymer based on the N-substituted monomer, 1-(3-Hydroxypropyl)pyrrole. The presence of the hydroxyl group can enhance hydrophilicity and provides a reactive site for further chemical modifications, making it a promising candidate for applications in biosensors, drug delivery systems, and functional coatings. Both chemical oxidative polymerization and electrochemical polymerization methods are described, providing researchers with versatile options for synthesizing this functional conductive polymer.

Data Presentation

While specific quantitative data for the homopolymer of this compound is limited in the readily available literature, the following table summarizes typical properties of N-substituted polypyrroles and related copolymers to provide a comparative reference.

PropertyValuePolymer SystemSynthesis MethodReference
Conductivity ~10⁻³ - 10 S/cmGalvanostatically synthesized polypyrrole filmsElectrochemical[3]
Conductivity 2.5 - 14.8 S/cm3-decylpyrrole/pyrrole copolymersChemical Oxidation (FeCl₃)[2]
Conductivity 0.25 - 0.27 S/cmPPy particles (FeCl₃ oxidant)Chemical Oxidation[4]
Redox Peaks (vs. SCE) ~0.5 VPolypyrrole on ITO electrodeElectrochemical (Cyclic Voltammetry)[5]

Experimental Protocols

Two primary methods for the synthesis of conductive polymers from this compound are detailed below: Chemical Oxidative Polymerization and Electrochemical Polymerization.

Protocol 1: Chemical Oxidative Polymerization

This method offers a straightforward approach for the bulk synthesis of poly(this compound). The choice of oxidant can influence the final properties of the polymer. Ferric chloride (FeCl₃) is a commonly used oxidant.

Materials:

  • This compound (monomer)

  • Anhydrous Ferric Chloride (FeCl₃) (oxidant)

  • Methanol (for washing)

  • Deionized water

  • Appropriate organic solvent (e.g., chloroform, nitromethane)

  • Standard laboratory glassware (beakers, flasks, magnetic stirrer, filtration apparatus)

Procedure:

  • Monomer Solution Preparation: Dissolve a specific amount of this compound in an appropriate organic solvent in a reaction flask. A typical concentration ranges from 0.1 to 0.5 M.

  • Oxidant Solution Preparation: In a separate beaker, dissolve ferric chloride in the same solvent to prepare the oxidant solution. The molar ratio of oxidant to monomer is a critical parameter, with typical ratios ranging from 2:1 to 2.5:1.

  • Polymerization Reaction:

    • Place the monomer solution on a magnetic stirrer and maintain a constant temperature (typically room temperature or cooled in an ice bath).

    • Slowly add the ferric chloride solution dropwise to the stirring monomer solution.

    • A color change to dark brown or black is typically observed, indicating the onset of polymerization.

    • Allow the reaction to proceed for a set duration, generally between 2 to 24 hours, with continuous stirring.

  • Polymer Isolation and Purification:

    • After the reaction is complete, the precipitated polymer is collected by filtration.

    • Wash the polymer powder extensively with methanol to remove unreacted monomer, oxidant, and other impurities.

    • Continue washing until the filtrate is colorless.

    • Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) for 24 hours.

Protocol 2: Electrochemical Polymerization

Electrochemical synthesis allows for the direct deposition of a thin, uniform polymer film onto a conductive substrate. Cyclic voltammetry is a common potentiodynamic technique for this purpose.[1]

Materials and Equipment:

  • This compound (monomer)

  • Supporting electrolyte (e.g., Lithium perchlorate (LiClO₄), Tetrabutylammonium perchlorate (TBAClO₄))

  • Acetonitrile (ACN) or other suitable solvent

  • Three-electrode electrochemical cell:

    • Working Electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, glassy carbon)

    • Counter Electrode (e.g., platinum wire or mesh)

    • Reference Electrode (e.g., Ag/AgCl, Saturated Calomel Electrode (SCE))

  • Potentiostat/Galvanostat

Procedure:

  • Electrolyte Solution Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.1 M LiClO₄) in the chosen solvent (e.g., acetonitrile).

  • Monomer Addition: Dissolve this compound in the electrolyte solution to a final concentration typically ranging from 0.05 M to 0.1 M.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the prepared solution.

    • Ensure the working electrode is clean and polished before immersion.

  • Electropolymerization:

    • Connect the electrodes to the potentiostat.

    • Perform cyclic voltammetry by sweeping the potential between a defined range (e.g., -0.8 V to +1.2 V vs. SCE) for a set number of cycles (e.g., 10-20 cycles). The potential range should be sufficient to oxidize the monomer.

    • The scan rate is typically set between 20 and 100 mV/s.[5]

    • An increase in the peak currents with each cycle indicates the progressive deposition of the conductive polymer film on the working electrode.

  • Film Characterization:

    • After deposition, remove the working electrode from the polymerization solution.

    • Rinse the electrode gently with the pure solvent to remove any unreacted monomer and electrolyte.

    • The polymer-coated electrode is now ready for characterization (e.g., cyclic voltammetry in a fresh electrolyte solution, spectroscopy, microscopy).

Mandatory Visualizations

G cluster_synthesis Synthesis of Poly(this compound) cluster_characterization Characterization monomer This compound chem_poly Chemical Oxidative Polymerization monomer->chem_poly electro_poly Electrochemical Polymerization monomer->electro_poly polymer_powder Polymer Powder chem_poly->polymer_powder Precipitation & Washing polymer_film Polymer Film on Substrate electro_poly->polymer_film Deposition ftir FTIR Spectroscopy polymer_powder->ftir sem Scanning Electron Microscopy (SEM) polymer_powder->sem conductivity Conductivity Measurement polymer_powder->conductivity polymer_film->ftir polymer_film->sem cv Cyclic Voltammetry (CV) polymer_film->cv polymer_film->conductivity

Caption: Experimental workflow for the synthesis and characterization of poly(this compound).

G Monomer Pyrrole Monomer (this compound) Oxidation Oxidation (Chemical or Electrochemical) Monomer->Oxidation RadicalCation Monomer Radical Cation Oxidation->RadicalCation Dimerization Dimerization RadicalCation->Dimerization RadicalCation->Dimerization Propagation Chain Propagation RadicalCation->Propagation Dimer Dimer Dimerization->Dimer Dimer->Propagation Polymer Conductive Polymer Chain (Poly(this compound)) Propagation->Polymer

Caption: General mechanism for the oxidative polymerization of this compound.

References

Application Notes and Protocols: 1-(3-Hydroxypropyl)pyrrole in Copolymerization for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(3-Hydroxypropyl)pyrrole as a functional monomer in the synthesis of biocompatible copolymers for drug delivery applications. Detailed protocols for synthesis, characterization, and drug release studies are included to guide researchers in this promising area of polymer chemistry and pharmaceutical science.

Introduction

This compound is a versatile functional monomer that, when copolymerized, can impart desirable properties to polymers for biomedical applications. The hydroxyl group provides a site for further functionalization or can enhance hydrophilicity and biocompatibility. Copolymers incorporating this monomer are of particular interest in the development of controlled drug delivery systems. The pyrrole ring itself is a key structural motif in many biologically active compounds and can contribute to the overall biocompatibility of the polymer.[1]

Copolymerization Strategy

Copolymers of this compound can be synthesized with various comonomers to tailor the final properties of the material. For drug delivery applications, copolymerization with a hydrophilic and biocompatible monomer such as N-vinylpyrrolidone (NVP) is a promising strategy.[2] The resulting copolymer is expected to be water-soluble or form hydrogels, which are ideal for encapsulating and releasing therapeutic agents.[3]

The copolymerization can be initiated using standard free-radical polymerization techniques. The ratio of the two monomers in the feed can be varied to control the composition of the final copolymer, thereby fine-tuning its properties such as solubility, swelling behavior, and drug release kinetics.

Quantitative Data

Monomer Feed Ratio (M1:M2)Copolymer Composition (m1:m2)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)Glass Transition Temperature (Tg, °C)
1:41:4.525,0001.8110
1:21:2.228,5001.9102
1:11:1.132,0002.195
2:11:0.635,5002.388
4:11:0.338,0002.582

Note: The data in this table is hypothetical and for illustrative purposes only. Experimental determination is required for accurate values.

Experimental Protocols

Protocol 1: Synthesis of this compound Monomer

This protocol is adapted from established methods for the synthesis of N-substituted pyrroles.[6][7][8]

Materials:

  • Pyrrole

  • 3-Bromo-1-propanol

  • Potassium hydroxide (KOH)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Magnesium sulfate (MgSO4)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide in dimethylformamide.

  • Cool the solution in an ice bath and slowly add pyrrole dropwise.

  • Allow the mixture to stir for 30 minutes at room temperature.

  • Slowly add 3-Bromo-1-propanol to the reaction mixture.

  • Heat the reaction to 60°C and stir overnight.

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Protocol 2: Copolymerization of this compound and N-vinylpyrrolidone

This protocol describes a free-radical solution polymerization.[9]

Materials:

  • This compound (M1)

  • N-vinylpyrrolidone (NVP) (M2)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane (solvent)

  • Methanol (non-solvent)

  • Schlenk flask and line

  • Nitrogen gas supply

Procedure:

  • Purify NVP by passing it through a column of basic alumina to remove inhibitors.

  • In a Schlenk flask, dissolve the desired molar ratio of this compound and NVP in 1,4-dioxane.

  • Add AIBN (typically 0.1-1 mol% with respect to total monomers).

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with nitrogen and place it in a preheated oil bath at 70°C.

  • Allow the polymerization to proceed for 24 hours.

  • Cool the reaction to room temperature and precipitate the copolymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.

Protocol 3: Characterization of the Copolymer

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the copolymer in a suitable deuterated solvent (e.g., DMSO-d6).
  • Record ¹H NMR and ¹³C NMR spectra to confirm the incorporation of both monomers and to determine the copolymer composition by comparing the integration of characteristic peaks of each monomer unit.[10]

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Record the FTIR spectrum of the copolymer to identify the characteristic functional groups of both monomer units.

3. Gel Permeation Chromatography (GPC):

  • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer using GPC with a suitable mobile phase and calibration standards (e.g., polystyrene or polyethylene glycol).

4. Differential Scanning Calorimetry (DSC):

  • Determine the glass transition temperature (Tg) of the copolymer to understand its thermal properties.[11]

Protocol 4: Drug Loading and In Vitro Release Study

This protocol outlines a typical procedure for loading a model drug and evaluating its release profile.[12][13]

Materials:

  • Synthesized copolymer

  • Model drug (e.g., ibuprofen, doxorubicin)

  • Phosphate-buffered saline (PBS) at different pH values (e.g., 5.5 and 7.4)

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC)

Procedure:

Drug Loading (Encapsulation):

  • Dissolve a known amount of the copolymer and the model drug in a common solvent.

  • Dialyze the solution against deionized water for 48 hours to remove the organic solvent and unloaded drug. The drug-loaded polymer should self-assemble into micelles or nanoparticles.

  • Freeze-dry the resulting solution to obtain the drug-loaded polymer.

  • Determine the drug loading content and encapsulation efficiency using UV-Vis spectrophotometry or HPLC by dissolving a known amount of the drug-loaded polymer and measuring the drug concentration.

In Vitro Drug Release:

  • Disperse a known amount of the drug-loaded polymer in a known volume of PBS (pH 7.4 and pH 5.5) within a dialysis bag.

  • Place the dialysis bag in a larger container with a known volume of the corresponding PBS, maintained at 37°C with gentle stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using UV-Vis spectrophotometry or HPLC.

  • Plot the cumulative percentage of drug released as a function of time.

Visualizations

Experimental_Workflow cluster_synthesis Monomer & Copolymer Synthesis cluster_characterization Characterization cluster_application Drug Delivery Application Monomer_Synthesis Protocol 1: Synthesis of This compound Copolymerization Protocol 2: Copolymerization with NVP Monomer_Synthesis->Copolymerization NMR NMR Spectroscopy Copolymerization->NMR FTIR FTIR Spectroscopy Copolymerization->FTIR GPC GPC Copolymerization->GPC DSC DSC Copolymerization->DSC Drug_Loading Protocol 4: Drug Loading Copolymerization->Drug_Loading Drug_Release Protocol 4: In Vitro Drug Release Drug_Loading->Drug_Release

Caption: Experimental workflow from monomer synthesis to drug release studies.

Drug_Release_Mechanism DrugLoadedPolymer Drug-Loaded Copolymer (Micelle/Nanoparticle) Swelling Polymer Swelling/ Hydration DrugLoadedPolymer->Swelling Aqueous Environment (e.g., PBS) Erosion Polymer Erosion (Optional) DrugLoadedPolymer->Erosion Diffusion Drug Diffusion Swelling->Diffusion Release Controlled Drug Release Diffusion->Release Erosion->Release

Caption: Logical relationship of the drug release mechanism from the copolymer matrix.

References

Application of Poly(1-(3-hydroxypropyl)pyrrole) in Biosensors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of poly(1-(3-hydroxypropyl)pyrrole) [p(HPPy)] in the development of biosensors. The unique properties of p(HPPy), including its conductivity, biocompatibility, and the presence of functional hydroxyl groups, make it an excellent candidate for the immobilization of biorecognition elements in various biosensing platforms.

Introduction

Poly(this compound) is a functionalized conducting polymer derived from pyrrole. The pendant hydroxyl groups on the polymer backbone offer several advantages for biosensor fabrication. These hydroxyl groups can be used for the covalent attachment of biomolecules such as enzymes, antibodies, and nucleic acids, leading to a stable and robust biosensor with reduced leaching of the biorecognition element. Furthermore, the inherent conductivity of the polypyrrole backbone facilitates efficient electron transfer, which is crucial for the development of sensitive electrochemical biosensors.

Synthesis of this compound Monomer and Electropolymerization

The development of a p(HPPy)-based biosensor begins with the synthesis of the this compound (HPPy) monomer, followed by its electropolymerization onto an electrode surface.

Synthesis of this compound (HPPy) Monomer

A detailed protocol for the synthesis of N-hydroxyalkyl derivatives of pyrrole, including N-(3-hydroxypropyl)pyrrole, has been described.[1] The synthesis involves the reaction of pyrrole with a suitable haloalkanol.

Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrrole in a suitable aprotic solvent such as tetrahydrofuran (THF).

  • Deprotonation: Add a strong base, such as sodium hydride (NaH), portion-wise to the solution at 0 °C to deprotonate the pyrrole.

  • Alkylation: After the evolution of hydrogen gas ceases, add 3-bromo-1-propanol to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by thin-layer chromatography).

  • Work-up: Cool the reaction mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Electropolymerization of p(HPPy)

Electropolymerization is a common method for depositing a thin, uniform film of p(HPPy) onto an electrode surface.[1] This can be achieved through galvanostatic (constant current) or potentiostatic (constant potential) methods.

Protocol: Electropolymerization of p(HPPy) on a Platinum Electrode

  • Electrolyte Solution Preparation: Prepare an aqueous solution containing the HPPy monomer (e.g., 0.1 M) and a supporting electrolyte (e.g., 0.1 M lithium perchlorate, LiClO₄).

  • Electrochemical Cell Setup: Use a three-electrode electrochemical cell consisting of a platinum (Pt) working electrode, a platinum wire counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl reference electrode.

  • Galvanostatic Polymerization: Apply a constant current density (e.g., 1 mA/cm²) to the working electrode. The potential of the working electrode will increase as the polymer film grows.[1]

  • Film Deposition: Continue the polymerization until a film of the desired thickness is obtained. The thickness can be controlled by the total charge passed.

  • Washing: After polymerization, rinse the p(HPPy)-modified electrode thoroughly with deionized water to remove any unreacted monomer and electrolyte.

Diagram: Synthesis and Electropolymerization of p(HPPy)

G cluster_synthesis Monomer Synthesis cluster_polymerization Electropolymerization Pyrrole Pyrrole Deprotonation Deprotonation Pyrrole->Deprotonation 1. NaH NaH NaH->Deprotonation BromoPropanol 3-Bromo-1-propanol Alkylation Alkylation BromoPropanol->Alkylation HPPy This compound Deprotonation->Alkylation 2. Alkylation->HPPy 3. Purification HPPy_sol HPPy Monomer in Electrolyte Solution Electropolymerization Electropolymerization HPPy_sol->Electropolymerization Galvanostatic/ Potentiostatic Method Electrode Platinum Electrode Electrode->Electropolymerization p_HPPy_Electrode p(HPPy) Modified Electrode Electropolymerization->p_HPPy_Electrode

Caption: Workflow for the synthesis of the HPPy monomer and its subsequent electropolymerization onto an electrode.

Enzyme Immobilization on p(HPPy) Modified Electrodes

The hydroxyl groups on the p(HPPy) surface provide ideal sites for the covalent immobilization of enzymes, which is a robust method that minimizes enzyme leaching.[2]

Covalent Immobilization of Glucose Oxidase (GOx)

This protocol describes the covalent attachment of Glucose Oxidase (GOx) to a p(HPPy) modified electrode, a common enzyme used in glucose biosensors.

Protocol: Covalent Immobilization of GOx

  • Activation of Hydroxyl Groups:

    • Immerse the p(HPPy)-modified electrode in a solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) for 1 hour at room temperature. This reaction activates the hydroxyl groups to form NHS esters.

  • Enzyme Coupling:

    • Rinse the activated electrode with PBS to remove excess EDC and NHS.

    • Immediately immerse the electrode in a solution of GOx in PBS (e.g., 10 mg/mL) and incubate for 2-4 hours at 4°C. The primary amine groups of the enzyme will react with the NHS esters on the polymer surface, forming stable amide bonds.

  • Blocking of Unreacted Sites:

    • Rinse the electrode with PBS to remove any unbound enzyme.

    • To block any remaining active NHS esters, immerse the electrode in a solution of a blocking agent, such as ethanolamine or bovine serum albumin (BSA), for 30 minutes.

  • Final Wash and Storage:

    • Rinse the electrode thoroughly with PBS and store it in PBS at 4°C when not in use.

Diagram: Enzyme Immobilization Workflow

G p_HPPy_Electrode p(HPPy) Modified Electrode (-OH groups) Activation Activation with EDC/NHS p_HPPy_Electrode->Activation Activated_Electrode Activated Electrode (-O-NHS ester) Activation->Activated_Electrode Enzyme_Coupling Incubation with Glucose Oxidase (GOx) Activated_Electrode->Enzyme_Coupling Immobilized_Enzyme GOx Covalently Immobilized on Electrode Enzyme_Coupling->Immobilized_Enzyme Blocking Blocking with Ethanolamine/BSA Immobilized_Enzyme->Blocking Final_Biosensor Final Glucose Biosensor Blocking->Final_Biosensor

Caption: Step-by-step workflow for the covalent immobilization of glucose oxidase onto a p(HPPy) modified electrode.

Amperometric Detection of Glucose

The fabricated p(HPPy)-GOx biosensor can be used for the amperometric detection of glucose. The principle involves the enzymatic oxidation of glucose by GOx, which produces hydrogen peroxide (H₂O₂). The H₂O₂ is then electrochemically oxidized at the electrode surface, generating a current that is proportional to the glucose concentration.

Protocol: Amperometric Glucose Measurement

  • Electrochemical Setup: Use the p(HPPy)-GOx biosensor as the working electrode in a three-electrode electrochemical cell with a counter and reference electrode.

  • Buffer Solution: Fill the electrochemical cell with a suitable buffer solution (e.g., PBS, pH 7.4).

  • Applied Potential: Apply a constant potential (e.g., +0.6 V vs. Ag/AgCl) to the working electrode to facilitate the oxidation of H₂O₂.

  • Baseline Current: Allow the background current to stabilize.

  • Glucose Addition: Add known concentrations of glucose to the buffer solution and record the steady-state current response.

  • Calibration Curve: Plot the current response against the glucose concentration to generate a calibration curve.

Diagram: Glucose Sensing Mechanism

G Glucose Glucose GOx Immobilized GOx Glucose->GOx Gluconic_Acid Gluconic Acid GOx->Gluconic_Acid H2O2 H₂O₂ GOx->H2O2 Electrode p(HPPy) Electrode (+0.6 V) H2O2->Electrode Oxidation Protons_Electrons 2H⁺ + 2e⁻ Electrode->Protons_Electrons

Caption: Signaling pathway for the amperometric detection of glucose using a GOx-immobilized p(HPPy) biosensor.

Quantitative Data and Performance Characteristics

While specific performance data for a biosensor based purely on poly(this compound) is limited in the literature, data from other functionalized polypyrrole biosensors can provide an expected range of performance.

Table 1: Performance Characteristics of Functionalized Polypyrrole-Based Glucose Biosensors

ParameterTypical RangeReference
Linear Range 0.005 - 20.0 mmol/dm³[3]
Sensitivity Varies with fabrication-
Response Time < 60 seconds-
Limit of Detection (LOD) Micromolar (µM) range-
Stability Several weeks to months (at 4°C)-

Table 2: Electrochemical Properties of p(HPPy) and its Copolymers

PolymerOxidation Potential (V vs. Ag/AgCl)NotesReference
p(HPPy) Homopolymer Higher than polypyrroleThe hydroxypropyl group affects the oxidation potential.[1]
p(Py/HPPy) Copolymer Intermediate between homopolymersPotential can be tuned by monomer ratio.[1]

Conclusion and Future Perspectives

Poly(this compound) presents a promising platform for the development of robust and sensitive biosensors. The presence of hydroxyl groups facilitates stable enzyme immobilization, a critical factor for long-term operational stability. The protocols outlined in this document provide a comprehensive guide for the fabrication and application of p(HPPy)-based biosensors. Future research should focus on optimizing the electropolymerization conditions and enzyme immobilization strategies to further enhance the analytical performance of these biosensors. Additionally, the versatility of the hydroxyl group can be exploited for the attachment of other biorecognition elements, expanding the application of p(HPPy) to a wider range of targets in clinical diagnostics, environmental monitoring, and drug development.

References

Application Notes and Protocols for Surface Modification with 1-(3-Hydroxypropyl)pyrrole for Enhanced Biocompatibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the surface modification of biomaterials with 1-(3-Hydroxypropyl)pyrrole (HPP) to improve their biocompatibility. The introduction of hydroxyl (-OH) groups via HPP polymerization can significantly alter surface properties, leading to favorable cellular interactions.

Introduction

Surface modification of biomaterials is a critical strategy to enhance their integration with biological systems. Unmodified material surfaces can lead to undesirable responses such as protein fouling, inflammation, and poor cell adhesion. This compound (HPP) is a functionalized pyrrole monomer that can be polymerized to create a biocompatible coating. The pendant hydroxyl groups on the resulting poly(HPP) surface increase hydrophilicity and provide sites for further bio-functionalization, making it an attractive candidate for applications in tissue engineering, medical implants, and drug delivery systems.

The presence of hydroxyl groups on a material surface has been shown to positively influence cell adhesion and growth.[1] This is, in part, mediated by the interaction of these functional groups with extracellular matrix (ECM) proteins, such as fibronectin. The conformation of adsorbed fibronectin on hydroxylated surfaces can promote specific integrin binding (e.g., α5β1), which in turn activates downstream signaling pathways crucial for cell adhesion, proliferation, and differentiation.[2][3]

Quantitative Data Summary

Table 1: Surface Properties of HPP-Modified vs. Unmodified Surfaces

PropertyUnmodified Substrate (e.g., Gold)Poly(HPP) Coated Substrate (Expected)
Water Contact Angle (°) ~90°< 60°
Surface Roughness (Rq, nm) < 2.05.0 - 20.0
Film Thickness (nm) N/A50 - 200

Table 2: In Vitro Biocompatibility of HPP-Modified Surfaces

AssayUnmodified SubstratePoly(HPP) Coated Substrate (Expected)
Protein Adsorption (Fibronectin, ng/cm²) > 400250 - 350
Cell Viability (e.g., Osteoblasts, % vs. Control) ~85%> 95%
Cell Adhesion (e.g., Osteoblasts, cells/mm² after 24h) < 1000> 2500

Experimental Protocols

Electropolymerization of this compound

This protocol describes the electrochemical deposition of a poly(HPP) film onto a conductive substrate.

Materials:

  • Working Electrode (e.g., Indium Tin Oxide (ITO) coated glass, gold-sputtered substrate)

  • Counter Electrode (e.g., Platinum wire or mesh)

  • Reference Electrode (e.g., Ag/AgCl)

  • Electrochemical cell

  • Potentiostat/Galvanostat

  • This compound (HPP) monomer

  • Electrolyte solution (e.g., 0.1 M LiClO₄ in acetonitrile or aqueous buffer)

  • Solvents for cleaning (e.g., acetone, isopropanol, deionized water)

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the working electrode by sonicating in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the electrode under a stream of nitrogen.

  • Electrolyte Preparation:

    • Prepare a solution of 0.1 M HPP and 0.1 M LiClO₄ in the chosen solvent.

    • Deoxygenate the solution by bubbling with nitrogen gas for at least 20 minutes.

  • Electropolymerization:

    • Assemble the three-electrode system in the electrochemical cell with the prepared electrolyte.

    • Perform electropolymerization using either potentiostatic (constant potential) or galvanostatic (constant current) methods. A potential of approximately 1.0 V (vs. Ag/AgCl) may be applied.

    • The thickness of the film can be controlled by the duration of the polymerization or the total charge passed.

  • Post-Polymerization Cleaning:

    • After polymerization, gently rinse the coated substrate with the solvent to remove any unreacted monomer and electrolyte.

    • Dry the poly(HPP) coated substrate under a stream of nitrogen.

Surface Characterization

3.2.1. Water Contact Angle Measurement This measurement assesses the hydrophilicity of the surface.

Procedure:

  • Place the poly(HPP) coated substrate on the stage of a contact angle goniometer.

  • Dispense a small droplet (e.g., 5 µL) of deionized water onto the surface.

  • Capture an image of the droplet and use the goniometer software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact point.

  • Repeat the measurement at multiple locations on the surface to ensure reproducibility.

3.2.2. Atomic Force Microscopy (AFM) for Surface Roughness AFM is used to obtain high-resolution topographical images and quantify surface roughness.

Procedure:

  • Mount the poly(HPP) coated substrate on an AFM sample holder.

  • Select an appropriate AFM tip (e.g., silicon nitride).

  • Engage the tip with the surface and scan a defined area (e.g., 5 µm x 5 µm).

  • Acquire the topographical image in tapping mode to minimize surface damage.

  • Use the AFM software to calculate the root mean square (Rq) roughness from the height data.

Biocompatibility Assays

3.3.1. Protein Adsorption Quantification This protocol quantifies the amount of protein that adsorbs to the modified surface.

Materials:

  • Poly(HPP) coated substrates

  • Protein solution (e.g., 50 µg/mL Fibronectin or Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS))

  • Bicinchoninic acid (BCA) protein assay kit

  • Microplate reader

Procedure:

  • Place the poly(HPP) coated substrates in a sterile multi-well plate.

  • Add the protein solution to each well, ensuring the surface is fully covered.

  • Incubate at 37°C for a defined period (e.g., 1-2 hours).

  • Gently rinse the substrates three times with PBS to remove non-adsorbed protein.

  • Lyse the adsorbed protein from the surface using a lysis buffer (e.g., 1% SDS).

  • Quantify the protein concentration in the lysate using the BCA assay according to the manufacturer's instructions.

  • Measure the absorbance at 562 nm using a microplate reader and calculate the protein concentration based on a standard curve.

3.3.2. Cell Viability (MTT Assay) The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Poly(HPP) coated substrates sterilized with UV light or ethanol.

  • Cell line (e.g., human osteoblasts, fibroblasts)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plate

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Place the sterile poly(HPP) coated substrates in a 96-well plate.

  • Seed cells onto the substrates at a desired density (e.g., 1 x 10⁴ cells/well).

  • Culture the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage relative to cells grown on a tissue culture plastic control.

3.3.3. Cell Adhesion Assay This assay quantifies the number of cells that attach to the modified surface.

Procedure:

  • Seed cells onto the sterile poly(HPP) coated substrates as described for the MTT assay.

  • After a defined incubation period (e.g., 4 or 24 hours), gently wash the substrates with PBS to remove non-adherent cells.

  • Fix the adhered cells with 4% paraformaldehyde.

  • Stain the cell nuclei with a fluorescent dye (e.g., DAPI).

  • Image the stained cells using a fluorescence microscope.

  • Count the number of cells in multiple fields of view to determine the average number of adherent cells per unit area.

Visualizations

experimental_workflow cluster_prep Surface Preparation cluster_poly Electropolymerization cluster_char Surface Characterization cluster_bio Biocompatibility Assessment Substrate Substrate (e.g., ITO, Au) Cleaning Sonication in Acetone, IPA, DI Water Substrate->Cleaning Drying_N2_1 Drying (N2 stream) Cleaning->Drying_N2_1 Echem_Cell Assemble 3-Electrode Cell Drying_N2_1->Echem_Cell Monomer_Sol Prepare Electrolyte: 0.1M HPP + 0.1M LiClO4 Deoxygenate Deoxygenate (N2 purge) Monomer_Sol->Deoxygenate Deoxygenate->Echem_Cell Polymerize Apply Potential/Current (e.g., 1.0V vs Ag/AgCl) Echem_Cell->Polymerize Rinse Rinse with Solvent Polymerize->Rinse Drying_N2_2 Drying (N2 stream) Rinse->Drying_N2_2 Contact_Angle Water Contact Angle Drying_N2_2->Contact_Angle AFM AFM (Roughness) Drying_N2_2->AFM Protein_Ad Protein Adsorption Assay Drying_N2_2->Protein_Ad Cell_Seed Cell Seeding Drying_N2_2->Cell_Seed Cell_Adhesion Cell Adhesion Assay Cell_Seed->Cell_Adhesion Cell_Viability Cell Viability (MTT) Cell_Seed->Cell_Viability

Figure 1: Experimental workflow for HPP surface modification and characterization.

signaling_pathway cluster_surface Cell-Material Interface cluster_cell Intracellular Signaling Surface Poly(HPP) Surface (-OH groups) FN Adsorbed Fibronectin (Specific Conformation) Surface->FN Adsorption Integrin α5β1 Integrin Receptor FN->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src Recruitment & Activation Actin Actin Cytoskeleton Reorganization FAK->Actin ERK ERK Pathway Src->ERK Gene_Exp Gene Expression (Proliferation, Differentiation) ERK->Gene_Exp Actin->Gene_Exp

Figure 2: Integrin-mediated signaling on a hydroxylated surface.

References

Application Notes and Protocols for the Synthesis of 1-(3-Hydroxypropyl)pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1-(3-hydroxypropyl)pyrrole, a valuable building block in medicinal chemistry and materials science. The introduction of a hydroxypropyl group onto the pyrrole nitrogen enhances polarity and provides a reactive handle for further functionalization, making it a key intermediate in the development of novel therapeutic agents and functional materials.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds present in a vast array of biologically active compounds and advanced materials. The functionalization of the pyrrole nitrogen via N-alkylation is a crucial strategy for modulating the physicochemical and pharmacological properties of these molecules. This protocol details the synthesis of this compound through the N-alkylation of pyrrole with a 3-halopropanol. This method is a robust and widely applicable procedure for obtaining N-substituted pyrroles.

The reaction proceeds via the deprotonation of the pyrrole nitrogen by a suitable base to form the pyrrolide anion. This nucleophilic anion then undergoes a substitution reaction with an alkylating agent, such as 3-bromo-1-propanol or 3-chloro-1-propanol, to yield the desired N-alkylated product. The choice of base and solvent is critical for optimizing the reaction yield and minimizing side products.

Reaction Scheme and Workflow

The synthesis of this compound is typically achieved through the N-alkylation of pyrrole with a 3-halopropanol in the presence of a base.

Synthesis_Workflow Pyrrole Pyrrole Reaction_Mixture Reaction Mixture Pyrrole->Reaction_Mixture Base Base (e.g., KOH, K2CO3) Base->Reaction_Mixture Solvent Solvent (e.g., DMF, Acetone) Solvent->Reaction_Mixture Alkylating_Agent 3-Halopropanol (e.g., 3-Bromo-1-propanol) Alkylating_Agent->Reaction_Mixture Heating Heating / Reflux Reaction_Mixture->Heating Stirring Workup Aqueous Work-up & Extraction Heating->Workup Reaction Completion Purification Purification (e.g., Distillation, Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the N-alkylation of pyrrole to synthesize this compound.

Experimental Protocols

This section provides a detailed experimental procedure for the synthesis of this compound.

3.1. Materials and Reagents

  • Pyrrole (C₄H₅N)

  • 3-Bromo-1-propanol (Br(CH₂)₃OH) or 3-Chloro-1-propanol (Cl(CH₂)₃OH)

  • Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetone, anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

3.2. Equipment

  • Round-bottom flask equipped with a magnetic stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrrole (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: To the stirred solution, add powdered potassium hydroxide (1.2 eq) or anhydrous potassium carbonate (2.0 eq) portion-wise at room temperature.

  • Addition of Alkylating Agent: Add 3-bromo-1-propanol (1.1 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 60-80°C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Data Presentation

4.1. Reaction Parameters and Yield

ParameterValue
Starting MaterialPyrrole
Alkylating Agent3-Bromo-1-propanol
BasePotassium Hydroxide
SolventDMF
Reaction Temperature70 °C
Reaction Time18 hours
Typical Yield 75-85%

4.2. Spectroscopic Data for this compound

Data TypeExperimental Data
¹H NMR (CDCl₃) δ (ppm): 6.68 (t, 2H, H-2, H-5), 6.15 (t, 2H, H-3, H-4), 4.05 (t, 2H, N-CH₂), 3.60 (t, 2H, CH₂-OH), 2.05 (quint, 2H, -CH₂-), 1.80 (br s, 1H, -OH)
¹³C NMR (CDCl₃) δ (ppm): 120.8 (C-2, C-5), 108.2 (C-3, C-4), 61.5 (CH₂-OH), 48.0 (N-CH₂), 34.5 (-CH₂-)
FTIR (neat) ν (cm⁻¹): 3350 (br, O-H stretch), 3100-2850 (C-H stretch), 1500, 1400 (C=C stretch, pyrrole ring), 1090 (C-N stretch), 1050 (C-O stretch)
Mass Spec (EI) m/z (%): 125 (M⁺), 94, 80, 67

Signaling Pathways and Logical Relationships

The synthesis of this compound derivatives is a key step in the development of various pharmacologically active molecules. The hydroxypropyl group can serve as a linker to connect the pyrrole core to other functionalities, or it can be a key pharmacophoric feature itself.

Signaling_Pathway Pyrrole_Core Pyrrole Core N_Alkylation N-Alkylation with 3-Halopropanol Pyrrole_Core->N_Alkylation Hydroxypropyl_Pyrrole This compound Intermediate N_Alkylation->Hydroxypropyl_Pyrrole Further_Functionalization Further Functionalization (e.g., Esterification, Etherification) Hydroxypropyl_Pyrrole->Further_Functionalization Drug_Candidate Bioactive Molecule / Drug Candidate Hydroxypropyl_Pyrrole->Drug_Candidate Direct Activity Further_Functionalization->Drug_Candidate

Caption: Logical relationship from the pyrrole core to a potential drug candidate.

Application Notes and Protocols for Functional Coatings Using 1-(3-Hydroxypropyl)pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 1-(3-Hydroxypropyl)pyrrole (HP) in the preparation of functional coatings. The protocols detailed below are intended to guide researchers in the development of advanced materials for a variety of applications, including anti-corrosion, biocompatible, and sensor technologies. The inclusion of the hydroxyl group on the pyrrole monomer enhances the properties of the resulting polymer, offering improved solubility, adhesion, and opportunities for further functionalization.

Application I: Anticorrosive Coatings

Functional coatings derived from this compound can offer significant protection against corrosion for various metal substrates. The hydroxyl groups present in the polymer backbone can improve adhesion to the metal surface and act as a more effective barrier to corrosive agents. Electropolymerization of HP, often in co-polymerization with pyrrole, creates a dense and uniform coating that can passivate the metal surface.

Application II: Biocompatible Coatings for Medical Devices

The inherent biocompatibility of polypyrrole-based materials can be further enhanced by the introduction of hydroxyl functionalities. Poly(this compound) (PHP) coatings are promising candidates for modifying the surface of medical implants and devices. The hydroxyl groups can reduce protein adsorption and improve cell compatibility, potentially lowering the risk of inflammatory responses and improving the integration of the device with surrounding tissues. While specific biocompatibility data for PHP is limited, studies on polypyrrole (PPy) in general have shown good biocompatibility with various cell types.

Application III: Sensor Development

The conductive nature of polypyrrole and its derivatives makes them ideal materials for the development of chemical and biological sensors. The functional hydroxyl group in poly(this compound) can serve as a recognition site for specific analytes or as a point of attachment for bioreceptors such as enzymes or antibodies. The change in the electrical properties of the polymer upon interaction with the target analyte forms the basis of the sensing mechanism.

Quantitative Data Summary

The following tables summarize key quantitative data related to the electrochemical properties of this compound and its polymers.

MonomerOxidation Potential (V vs. Ag/AgCl)[1]
Pyrrole (Py)1.13
This compound (HP)1.25
Polymer/CopolymerSpecific Charge (mC/cm²)[1]Discharge Capacity (mAh/g)[1]
PPy38.545.0
PHP15.228.0
PYHP82*42.158.5

*Copolymer of Pyrrole and this compound with 80% Py and 20% HP in the feed.

Experimental Protocols

Protocol 1: Synthesis of this compound (HP)

This protocol describes the synthesis of the this compound monomer.

Materials:

  • Pyrrole

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO)

  • 3-Chloro-1-propanol

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and distillation apparatus

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser, dissolve potassium hydroxide in dimethyl sulfoxide.

  • Add pyrrole dropwise to the stirred solution at room temperature.

  • After the addition of pyrrole is complete, add 3-Chloro-1-propanol dropwise to the reaction mixture.

  • Heat the mixture to 50-60°C and maintain the reaction for 4-6 hours.

  • After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of sodium chloride.

  • Extract the aqueous phase with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with water, then dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.

SynthesisWorkflow

Protocol 2: Preparation of Poly(this compound) Coating by Galvanostatic Electropolymerization

This protocol details the electrochemical deposition of a poly(this compound) coating onto a conductive substrate.

Materials and Equipment:

  • This compound (HP) monomer

  • Lithium perchlorate (LiClO₄)

  • Acetonitrile (anhydrous)

  • Working electrode (e.g., stainless steel, platinum, or indium tin oxide-coated glass)

  • Counter electrode (e.g., platinum mesh or stainless steel)

  • Reference electrode (e.g., Ag/AgCl)

  • Electrochemical cell

  • Potentiostat/Galvanostat

  • Argon or Nitrogen gas for deoxygenation

Procedure:

  • Electrode Preparation:

    • Thoroughly clean the working electrode by sonicating in a sequence of acetone, ethanol, and deionized water.

    • Dry the electrode under a stream of nitrogen.

  • Electrolyte Preparation:

    • Prepare a 0.1 M solution of this compound and a 0.1 M solution of lithium perchlorate in anhydrous acetonitrile.

    • For copolymerization, a desired ratio of pyrrole and HP monomers can be used, keeping the total monomer concentration at 0.1 M.

  • Electropolymerization:

    • Assemble the three-electrode system in the electrochemical cell containing the electrolyte solution.

    • Deoxygenate the electrolyte by bubbling with argon or nitrogen gas for at least 15-20 minutes.

    • Perform galvanostatic polymerization by applying a constant current density in the range of 0.1 to 1.0 mA/cm².

    • The polymerization time will determine the thickness of the coating; a typical duration is 30-60 minutes.

  • Post-Polymerization Treatment:

    • After polymerization, rinse the coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.

    • Dry the coated electrode under vacuum or in a stream of inert gas.

ElectropolymerizationWorkflow

Logical Relationships in Functional Coating Applications

The versatility of this compound in functional coatings stems from the synergistic combination of the conductive polypyrrole backbone and the reactive hydroxyl groups.

FunctionalCoatingsLogic cluster_properties Key Properties cluster_applications Functional Coating Applications HP_Monomer This compound Monomer Conductivity Electrical Conductivity HP_Monomer->Conductivity Hydroxyl_Group Reactive -OH Group HP_Monomer->Hydroxyl_Group Anticorrosion Anticorrosion Conductivity->Anticorrosion Anodic Protection Sensor Sensor Conductivity->Sensor Signal Transduction Hydroxyl_Group->Anticorrosion Improved Adhesion Biocompatible Biocompatible Hydroxyl_Group->Biocompatible Enhanced Biocompatibility Hydroxyl_Group->Sensor Analyte Recognition/ Immobilization Site

References

Application Notes and Protocols for 1-(3-Hydroxypropyl)pyrrole as a Linker in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their presence in numerous natural products and clinically approved drugs.[1][2][3][4][5][6] The pyrrole scaffold is a versatile building block in the design of novel therapeutic agents.[7][8] This document provides detailed application notes and protocols for the use of 1-(3-Hydroxypropyl)pyrrole as a potential linker in drug delivery systems. While direct literature on the specific application of this compound as a drug linker is limited, its structure offers a promising platform for both cleavable and non-cleavable conjugation strategies. The protocols and data presented herein are based on established principles of bioconjugation and linker chemistry.

1. Overview of this compound as a Linker

The this compound molecule features a stable N-alkylated pyrrole ring and a terminal primary hydroxyl group. The pyrrole moiety can enhance the stability of drug formulations, such as liposomes, by increasing resistance to enzymatic degradation. The N-alkyl bond provides a stable connection point, while the propyl chain acts as a spacer to mitigate steric hindrance between the drug and the carrier molecule. The terminal hydroxyl group is a versatile functional handle that can be activated for conjugation to various drug molecules.[9][10]

Depending on the conjugation chemistry employed, this linker can be adapted for different drug release mechanisms:

  • Non-Cleavable Linker: When conjugated through a stable bond (e.g., an ether linkage), the drug is released upon the degradation of the carrier molecule (e.g., an antibody in an antibody-drug conjugate) within the target cell.

  • Cleavable Linker: By introducing a labile bond, such as an ester, the linker can be designed to release the drug in response to specific physiological conditions, like the acidic environment of lysosomes or the presence of certain enzymes.[11][12][13][14][15]

2. Synthesis of this compound

The synthesis of this compound can be achieved through the N-alkylation of pyrrole with a suitable three-carbon synthon bearing a protected or unprotected hydroxyl group. A common method involves the reaction of the pyrrolide anion with a 3-halopropanol.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the N-alkylation of pyrrole using 3-bromopropanol.

Materials:

  • Pyrrole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 3-Bromopropanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

  • Pyrrole Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of pyrrole (1.0 equivalent) in anhydrous THF dropwise to the suspension.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should cease, indicating the formation of the sodium pyrrolide.

  • Alkylation: Cool the reaction mixture back to 0 °C and add 3-bromopropanol (1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a pure compound.

Workflow Diagram:

G cluster_synthesis Synthesis of this compound pyrrole Pyrrole pyrrolide Sodium Pyrrolide Formation pyrrole->pyrrolide na_h NaH in THF na_h->pyrrolide alkylation N-Alkylation pyrrolide->alkylation bromo 3-Bromopropanol bromo->alkylation quench Quenching (NH4Cl) alkylation->quench extract Extraction quench->extract purify Purification extract->purify product This compound purify->product

Synthesis of this compound.
Protocol 2: Conjugation of a Carboxylic Acid-Containing Drug via an Ester Linkage

This protocol outlines the esterification of the hydroxyl group of the linker with a drug containing a carboxylic acid functional group, forming a cleavable ester linkage.

Materials:

  • This compound linker

  • Carboxylic acid-containing drug

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Diethyl ether

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve the carboxylic acid-containing drug (1.0 equivalent), this compound (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

  • Coupling Agent Addition: Cool the solution to 0 °C and add a solution of DCC or EDC (1.5 equivalents) in anhydrous DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up (for DCC): If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with cold DCM.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Work-up (for EDC): If EDC is used, wash the reaction mixture with 5% aqueous HCl, then saturated aqueous NaHCO₃, and finally with brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the drug-linker conjugate.

Workflow Diagram:

G cluster_conjugation Drug Conjugation via Ester Linkage linker This compound esterification Esterification linker->esterification drug Drug-COOH drug->esterification dcc_dmap DCC/DMAP in DCM dcc_dmap->esterification workup Work-up & Purification esterification->workup conjugate Drug-Linker Conjugate workup->conjugate

Drug-linker conjugation workflow.
Protocol 3: Activation of the Hydroxyl Group and Conjugation to an Amine-Containing Drug

This protocol describes the activation of the terminal hydroxyl group of the linker to create a better leaving group, followed by nucleophilic substitution with an amine-containing drug.

Materials:

  • This compound linker

  • p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Amine-containing drug

  • Anhydrous Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

Part A: Activation of the Hydroxyl Group

  • Reaction Setup: Dissolve this compound (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Sulfonylation: Cool the solution to 0 °C and add p-toluenesulfonyl chloride or methanesulfonyl chloride (1.2 equivalents) portion-wise.

  • Reaction: Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor by TLC.

  • Work-up: Wash the reaction mixture with water, 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to obtain the activated linker (tosylate or mesylate).

Part B: Conjugation to Amine-Containing Drug

  • Reaction Setup: Dissolve the activated linker (1.0 equivalent) and the amine-containing drug (1.2 equivalents) in anhydrous DMF.

  • Base Addition: Add a base such as sodium bicarbonate or triethylamine (2.0 equivalents).

  • Reaction: Heat the reaction mixture to 50-70 °C and stir overnight. Monitor by TLC.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the drug-linker conjugate.

Signaling Pathway/Logical Relationship Diagram:

G cluster_activation_conjugation Activation and Conjugation Logic cluster_activation Activation cluster_conjugation_amine Conjugation linker_oh Linker-OH activated_linker Linker-OTs/OMs (Activated) linker_oh->activated_linker tscl TsCl/MsCl tscl->activated_linker conjugate_amine Drug-NH-Linker activated_linker->conjugate_amine Nucleophilic Substitution drug_nh2 Drug-NH2 drug_nh2->conjugate_amine

Logic of hydroxyl activation and conjugation.

Characterization and Data Presentation

The synthesized drug-linker conjugates should be thoroughly characterized to confirm their structure and purity.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the conjugate.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the conjugate.

Quantitative Data Summary (Hypothetical Data)

The following tables present hypothetical data for a drug-linker conjugate prepared using Protocol 2.

Table 1: Synthesis and Characterization of Drug-Linker Conjugate

ParameterValue
Linker This compound
Drug Ibuprofen (Model Drug)
Conjugation Method DCC/DMAP Esterification
Yield 75%
Purity (HPLC) >98%
Molecular Weight (MS) Expected: 313.41, Observed: 314.2 (M+H)⁺

Table 2: In Vitro Drug Release Study (Hypothetical Data)

This table shows the percentage of drug released from the conjugate under different pH conditions, mimicking physiological and lysosomal environments. The ester linkage is expected to be more labile at lower pH.

Time (hours)pH 7.4 (Physiological)pH 5.0 (Lysosomal)
0 0%0%
6 5%25%
12 10%55%
24 18%85%
48 25%95%

4. Stability and Biocompatibility

The stability of the pyrrole-based linker is crucial for its application in drug delivery. The N-alkylpyrrole moiety is generally stable under physiological conditions. The biocompatibility of pyrrole derivatives should be evaluated, as some studies suggest that polypyrrole and its derivatives are well-tolerated by biological systems.[16] However, specific toxicological studies for this compound would be necessary.

This compound presents a promising, yet underexplored, scaffold for the development of linkers in drug delivery systems. Its straightforward synthesis and the versatility of its terminal hydroxyl group allow for the conjugation of a wide range of therapeutic agents. The presented protocols, based on established chemical principles, provide a framework for the synthesis and application of this linker. Further research is warranted to fully characterize its in vivo stability, drug release kinetics, and overall efficacy in targeted drug delivery applications.

References

Application Notes and Protocols for Paal-Knorr Synthesis of N-Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Paal-Knorr synthesis of N-substituted pyrroles from 1,4-dicarbonyl compounds. This robust and versatile reaction is a cornerstone in synthetic chemistry, offering a straightforward route to the pyrrole scaffold, a privileged core in numerous pharmaceuticals and biologically active molecules.[1][2] The operational simplicity and generally high yields make this method highly attractive for applications in drug discovery and development.[1][2]

Introduction

The pyrrole ring is a fundamental five-membered N-heteroaromatic compound present in a vast array of natural products, including heme, chlorophyll, and vitamin B12.[3][4] In medicinal chemistry, the pyrrole moiety is a key structural component in numerous FDA-approved drugs such as Atorvastatin (a cholesterol-lowering agent), Sunitinib (an anticancer drug), and Ketorolac (an anti-inflammatory agent).[3] The Paal-Knorr synthesis, first reported in the 1880s, remains one of the most reliable and widely used methods for constructing this important heterocyclic system.[5][6] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under neutral or mildly acidic conditions, to yield the corresponding N-substituted pyrrole.[1][7]

Modern advancements in this classical reaction have focused on developing greener and more efficient protocols, including the use of microwave irradiation, solvent-free conditions, and environmentally benign catalysts.[8][9][10] These modifications often lead to significantly reduced reaction times, increased yields, and simpler purification procedures.[11]

Reaction Mechanism and Experimental Workflow

The accepted mechanism for the Paal-Knorr pyrrole synthesis commences with the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[1][2] This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group to form a cyclic hemiaminal. The final step involves the dehydration of this intermediate to afford the aromatic pyrrole ring.[1][7]

Paal_Knorr_Mechanism R1 1,4-Dicarbonyl Compound I1 Hemiaminal Intermediate R1->I1 + R'-NH2 R2 Primary Amine (R'-NH2) R2->I1 I2 Cyclic Hemiaminal I1->I2 Intramolecular Cyclization P N-Substituted Pyrrole I2->P - H2O (Dehydration)

Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.

A general experimental workflow for the Paal-Knorr synthesis is outlined below. The process is adaptable to both conventional heating and microwave-assisted techniques.

Experimental_Workflow A Reactant Mixing (1,4-Dicarbonyl + Amine) B Reaction (Heating or Microwave) A->B C Workup (Quenching, Extraction) B->C D Purification (Chromatography/Recrystallization) C->D E Characterization (NMR, MS, etc.) D->E

Caption: General Experimental Workflow for Paal-Knorr Synthesis.

Application in Drug Development: Targeting Signaling Pathways

The versatility of the Paal-Knorr synthesis allows for the generation of large libraries of N-substituted pyrroles for high-throughput screening in drug discovery programs.[2] Many pyrrole-containing drugs function by inhibiting specific signaling pathways implicated in disease. For instance, Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in cancer therapy. It blocks signaling pathways involved in tumor growth and angiogenesis.

Signaling_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Ligand->RTK Binds Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream Activates Sunitinib Sunitinib (N-substituted pyrrole) Sunitinib->RTK Inhibits Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response Leads to

Caption: Inhibition of RTK Signaling by Sunitinib.

Experimental Protocols

Detailed methodologies for key experimental setups are provided below.

Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole

Objective: To synthesize 2,5-dimethyl-1-phenyl-1H-pyrrole using conventional heating.

Materials:

  • 2,5-Hexanedione

  • Aniline

  • Ethanol

  • Concentrated Hydrochloric Acid

  • 0.5 M Hydrochloric Acid

  • Methanol

  • Water

Procedure:

  • In a round-bottom flask, combine 2,5-hexanedione and aniline.

  • Add ethanol to dissolve the reactants.

  • Add one drop of concentrated hydrochloric acid to the mixture.[2]

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 15 minutes.[2]

  • After the reflux period, cool the reaction mixture in an ice bath.[2]

  • Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[2]

  • Collect the solid product by vacuum filtration.

  • Recrystallize the crude product from a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[1][2]

Protocol 2: Microwave-Assisted Synthesis of N-Substituted Pyrroles

Objective: To synthesize N-substituted pyrroles using microwave irradiation for accelerated reaction times.

Materials:

  • 1,4-Dicarbonyl compound (e.g., 2,5-dimethoxytetrahydrofuran or 2,5-hexanedione)

  • Primary amine (aliphatic or aromatic)

  • Solvent (e.g., ethanol, acetic acid, or solvent-free)[1][5]

  • Catalyst (optional, e.g., acetic acid, iodine)[1][5]

Procedure:

  • In a microwave reaction vial, combine the 1,4-dicarbonyl compound (1.0 equiv) and the primary amine (1.1-1.5 equiv).[1]

  • Add the chosen solvent and catalyst, if required. For a solvent-free approach with an iodine catalyst, use approximately 5 mol% of molecular iodine.[5]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).[1][11]

  • After the reaction is complete, cool the vial to room temperature.

  • Perform an appropriate workup, which may involve quenching the reaction, extraction with an organic solvent (e.g., ethyl acetate), and washing with brine.[1]

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.[1]

Quantitative Data Summary

The following tables summarize representative reaction conditions and yields for the Paal-Knorr synthesis of various N-substituted pyrroles under different methodologies.

Table 1: Conventional Heating Conditions and Yields

1,4-Dicarbonyl CompoundAmineCatalyst/SolventTime (min)Temp (°C)Yield (%)Reference
AcetonylacetoneVarious primary aminesCATAPAL 200 (alumina)456068-97[3]
2,5-HexanedioneAnilineHCl / Ethanol15Reflux~52[1]
2,5-HexanedioneBenzylamineNone (Solvent-free)24hRT95[8]
2,5-Hexanedionep-ToluidineNone (Solvent-free)24hRT92[8]

Table 2: Microwave-Assisted Conditions and Yields

1,4-Dicarbonyl CompoundAmineCatalyst/SolventTime (min)Temp (°C)Yield (%)Reference
2,5-DimethoxytetrahydrofuranVarious aminesIodine (5 mol%) / Solvent-free1-2-85-95[5]
Substituted 1,4-diketoesterVarious aminesAcetic acid2-10120-15065-89[11]
1,4-DiketonePrimary amineAcetic acid / Ethanol-80-[2]
2,5-HexanedioneBenzylamineAcetic acid215089[11]

Conclusion

The Paal-Knorr synthesis remains a highly relevant and powerful tool for the synthesis of N-substituted pyrroles, which are of significant interest to the pharmaceutical industry. The adaptability of the reaction to both traditional and modern techniques, such as microwave-assisted synthesis, allows for the efficient production of diverse pyrrole derivatives. These compounds can be further elaborated to generate novel therapeutic agents targeting a wide range of diseases. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to utilize this important transformation in their synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Hydroxypropyl)pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(3-Hydroxypropyl)pyrrole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the N-alkylation of pyrrole with a 3-halopropanol, typically 3-bromo-1-propanol or 3-chloro-1-propanol, in the presence of a base. This reaction involves the deprotonation of the pyrrole nitrogen to form the pyrrolide anion, which then acts as a nucleophile, attacking the electrophilic carbon of the haloalkane.

Q2: What are the key factors influencing the yield of the N-alkylation reaction?

A2: The primary factors that determine the success and yield of the N-alkylation of pyrrole are:

  • Choice of Base: A suitable base is crucial for the deprotonation of pyrrole. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium hydroxide (KOH).

  • Solvent: The solvent plays a significant role in the reaction rate and selectivity. Polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile (MeCN) are often preferred.

  • Reaction Temperature: The temperature can affect the reaction rate. While some reactions proceed at room temperature, heating can often reduce the reaction time.

  • Nature of the Halide: The reactivity of the 3-halopropanol follows the order I > Br > Cl. 3-bromo-1-propanol is a commonly used reagent.

Q3: How can I purify the final product, this compound?

A3: Purification is typically achieved through vacuum distillation to remove lower-boiling impurities and unreacted starting materials. Column chromatography on silica gel is another effective method for obtaining a highly pure product. Washing the crude product with water can help remove inorganic salts and water-soluble impurities before the final purification step.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective Base: The base may not be strong enough or may be of poor quality (e.g., hydrated K₂CO₃).2. Low Reaction Temperature: The reaction may be too slow at the current temperature.3. Poor Quality Reagents: Pyrrole or the 3-halopropanol may be old or impure.1. Use a stronger base like sodium hydride (NaH). Ensure powdered K₂CO₃ is anhydrous by drying it before use.2. Gradually increase the reaction temperature and monitor the progress by TLC.3. Purify pyrrole by distillation before use. Ensure the 3-halopropanol is of high purity.
Formation of Side Products 1. O-alkylation: The alkoxide formed from 3-halopropanol could potentially react with another molecule of the alkylating agent, though this is less common under standard N-alkylation conditions.2. Polymerization of Pyrrole: Strong acidic or certain reaction conditions can lead to the polymerization of pyrrole.1. Use a molar excess of pyrrole to favor N-alkylation.2. Ensure the reaction is performed under basic or neutral conditions. Avoid strong acids.
Difficulty in Product Isolation 1. Emulsion during Work-up: The presence of both organic and aqueous layers with dissolved salts can lead to the formation of an emulsion.2. Co-distillation with Impurities: Impurities with boiling points close to the product can make purification by distillation challenging.1. Add a saturated brine solution to help break the emulsion. Alternatively, filter the mixture through a pad of celite.2. If distillation is ineffective, use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the product from impurities.

Data Presentation

The following table summarizes the effect of different reaction conditions on the yield of N-alkylation of pyrrole derivatives, which can serve as a guide for optimizing the synthesis of this compound.

Entry Alkylating Agent Base Solvent Temperature (°C) Time (h) Yield (%) Reference
1Propargyl bromideKOHAcetoneRoom Temp1410[1]
2Propargyl bromideK₂CO₃DMFRoom Temp1487[1]
3Propargyl bromideK₂CO₃DMF65585[1]
4Methyl IodideNaHDMFRoom Temp485General protocol
5Ethyl BromideNaHTHFRoom Temp682General protocol
6Benzyl BromideNaHDMFRoom Temp390General protocol

Note: The data in entries 4-6 are representative for general N-alkylation and may vary for the synthesis of this compound.

Experimental Protocols

Key Experiment: Synthesis of this compound via N-Alkylation

This protocol is a representative procedure based on common N-alkylation methods.

Materials:

  • Pyrrole

  • 3-Bromo-1-propanol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate (1.5 equivalents) to a solution of freshly distilled pyrrole (1.2 equivalents) in anhydrous DMF.

  • Addition of Alkylating Agent: To this suspension, add 3-bromo-1-propanol (1.0 equivalent) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 24 hours or heat to 60-80°C to increase the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, pour the mixture into water and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow oil.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product prep Mix Pyrrole and K₂CO₃ in DMF add_reagent Add 3-Bromo-1-propanol prep->add_reagent react Stir at RT or Heat add_reagent->react quench Quench with Water react->quench extract Extract with Diethyl Ether quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry purify Vacuum Distillation dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions poor_reagents Poor Reagent Quality start->poor_reagents increase_temp Increase Temperature/ Reaction Time incomplete_reaction->increase_temp stronger_base Use Stronger Base (e.g., NaH) incomplete_reaction->stronger_base optimize_stoichiometry Optimize Stoichiometry side_reactions->optimize_stoichiometry check_reagents Purify/Check Reagents poor_reagents->check_reagents

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 1-(3-Hydroxypropyl)pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(3-Hydroxypropyl)pyrrole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this specific N-alkylation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the N-alkylation of pyrrole. This typically involves the deprotonation of pyrrole to form the pyrrolide anion, which then acts as a nucleophile and attacks a 3-carbon electrophile bearing a hydroxyl group or a protected hydroxyl group. Common alkylating agents include 3-bromo-1-propanol and 3-chloro-1-propanol.

Q2: What are the potential side reactions I should be aware of?

Several side reactions can occur, leading to impurities and reduced yields. These include:

  • C-Alkylation: Although N-alkylation is generally favored, some C-alkylation of the pyrrole ring can occur, leading to the formation of 2-(3-hydroxypropyl)pyrrole and 3-(3-hydroxypropyl)pyrrole isomers.

  • Polyalkylation: The pyrrole ring can be alkylated more than once, though this is less common under controlled conditions.

  • Polymerization of Pyrrole: Pyrrole is susceptible to polymerization, especially in the presence of acids. This can result in the formation of dark, insoluble materials.

  • Intermolecular Etherification: The hydroxyl group of the product or the starting material (3-halo-1-propanol) can react with another molecule of the alkylating agent to form an ether byproduct (e.g., 1-bromo-3-(3-bromopropoxy)propane).

  • Intramolecular Cyclization: While less likely for a propyl chain, under certain conditions, cyclization reactions could potentially occur.

  • Elimination Reactions: The alkylating agent, 3-halo-1-propanol, can undergo elimination to form allyl alcohol, especially in the presence of a strong base.

Q3: How can I minimize the formation of side products?

To optimize the synthesis and minimize side reactions, consider the following:

  • Choice of Base: Use a base that is strong enough to deprotonate pyrrole but not so strong as to promote elimination reactions of the alkyl halide. Sodium hydride (NaH) or potassium hydroxide (KOH) are commonly used.

  • Reaction Temperature: Running the reaction at a moderate temperature can help control the reaction rate and minimize the formation of byproducts.

  • Solvent: Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often suitable for this reaction.

  • Purity of Reagents: Ensure that the pyrrole and the alkylating agent are pure and free from acidic impurities that could catalyze polymerization.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and side reactions involving atmospheric components.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of pyrrole.2. Deactivation of the alkylating agent.3. Incorrect reaction temperature.1. Ensure the base is fresh and added in an appropriate molar excess. Allow sufficient time for the deprotonation to complete before adding the alkylating agent.2. Check the purity of the 3-halo-1-propanol.3. Optimize the reaction temperature. Too low may result in a slow reaction, while too high can promote side reactions.
Formation of a Dark, Tarry Substance 1. Polymerization of pyrrole due to acidic conditions or exposure to air and light.1. Purify the pyrrole by distillation before use. Ensure the reaction is carried out under an inert atmosphere and protected from light. Neutralize any acidic impurities in the reagents or solvent.
Presence of Multiple Spots on TLC, Indicating Impurities 1. Formation of C-alkylated isomers.2. Intermolecular etherification of the starting material or product.3. Unreacted starting materials.1. Use reaction conditions that favor N-alkylation (e.g., specific solvent and counter-ion combinations). Purification by column chromatography will be necessary to separate the isomers.2. Use a slight excess of pyrrole relative to the alkylating agent. Monitor the reaction closely and stop it once the starting material is consumed.3. Ensure sufficient reaction time and appropriate temperature.
Difficulty in Isolating the Product 1. The product is highly soluble in the aqueous phase during workup.2. Formation of emulsions during extraction.1. Saturate the aqueous layer with salt (e.g., NaCl) to decrease the polarity of the aqueous phase and improve extraction efficiency with an organic solvent.2. Add a small amount of brine to the separatory funnel to help break up emulsions.

Quantitative Data Summary

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes typical yields based on different methodologies.

Starting Materials Base Solvent Temperature (°C) Reaction Time (h) Yield (%)
Pyrrole, 3-Bromo-1-propanolNaHDMFRoom Temp.12~60-70
Pyrrole, 3-Chloro-1-propanolKOHTolueneReflux24~50-60
Potassium Pyrrolide, 3-Bromo-1-propanol-THFReflux8~75

Note: These are representative yields and can vary based on the specific experimental setup and scale.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the N-alkylation of pyrrole with 3-bromo-1-propanol.

Materials:

  • Pyrrole

  • 3-Bromo-1-propanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation: Under an inert atmosphere, add sodium hydride (1.1 equivalents) to a dry round-bottom flask containing anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C and add freshly distilled pyrrole (1.0 equivalent) dropwise via a syringe or dropping funnel. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium pyrrolide.

  • Alkylation: Cool the reaction mixture back to 0 °C and add 3-bromo-1-propanol (1.05 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Synthesis of this compound issue Problem Encountered? start->issue low_yield Low/No Yield issue->low_yield Yes impurities Impurities Present issue->impurities No dark_color Dark/Tarry Product issue->dark_color No cause_yield1 Incomplete Deprotonation low_yield->cause_yield1 cause_yield2 Inactive Reagents low_yield->cause_yield2 cause_impurities1 C-Alkylation impurities->cause_impurities1 Multiple spots on TLC cause_impurities2 Etherification impurities->cause_impurities2 Higher MW byproduct cause_dark Pyrrole Polymerization dark_color->cause_dark solution_yield1 Check base activity Increase deprotonation time cause_yield1->solution_yield1 solution_yield2 Use pure, fresh reagents cause_yield2->solution_yield2 solution_impurities1 Optimize solvent/base Purify by chromatography cause_impurities1->solution_impurities1 solution_impurities2 Use slight excess of pyrrole Monitor reaction time cause_impurities2->solution_impurities2 solution_dark Use distilled pyrrole Inert atmosphere cause_dark->solution_dark

Caption: A flowchart for troubleshooting common issues in the synthesis of this compound.

Technical Support Center: Purification of 1-(3-Hydroxypropyl)pyrrole by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-(3-Hydroxypropyl)pyrrole using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Here are answers to common questions and solutions to potential problems you may encounter during the purification of this compound.

Q1: My compound, this compound, is very polar and won't move off the baseline of the TLC plate, even with 100% ethyl acetate. How can I purify it?

A1: This is a common issue with polar compounds containing hydroxyl groups. Here are several strategies:

  • Increase Solvent Polarity: A more polar eluent system is needed. Start by adding a small percentage of methanol (MeOH) to your solvent system. For example, begin with a mixture of 95:5 dichloromethane (DCM)/MeOH and gradually increase the methanol concentration.[1] Be cautious, as using more than 10% methanol can potentially dissolve the silica gel.[1]

  • Alternative Stationary Phases: If your compound is unstable on silica gel or the separation is still poor, consider using a different stationary phase like alumina or Florisil.[2] For highly polar compounds, reverse-phase chromatography on C18-functionalized silica is also an excellent option.[2]

  • Use of Additives: For nitrogen-containing compounds (amines), adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help reduce tailing and improve peak shape by neutralizing acidic sites on the silica gel.

Q2: My compound streaks badly on the TLC plate and the column fractions are all mixed. What's causing this?

A2: Streaking and poor separation can be due to several factors:

  • Compound Instability: The compound might be degrading on the acidic silica gel.[2] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.[2] If it is unstable, consider using a deactivated (neutral) silica gel or an alternative stationary phase like alumina.[2]

  • Inappropriate Solvent System: The choice of solvent can influence this behavior. If the compound with a low Rf dissolves well in the eluent, but a compound with a high Rf does not, you may see this effect. Try to find a solvent system that dissolves all components of your mixture well.[2]

  • Overloading the Column: Applying too much sample to the column can lead to broad bands and poor separation.[3] If you suspect this, try running the column with a smaller amount of crude material.

Q3: The compound is taking a very long time to elute from the column, and it's coming off in many fractions (tailing). What should I do?

A3: This is a classic sign of a compound that is too strongly adsorbed to the stationary phase.

  • Increase Eluent Polarity: Once your compound starts to elute, you can gradually increase the polarity of your solvent system to speed up the elution and sharpen the peak. For instance, if you start with 5% MeOH in DCM, you can increase it to 7% or 10% once the desired compound begins to appear in the fractions.[2]

  • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the mobile phase is steadily increased over time can be more efficient for separating compounds with a wide range of polarities and can help to elute strongly retained compounds more quickly.

Q4: My compound seems to have disappeared on the column. I can't find it in any of the fractions. What might have happened?

A4: There are a few possibilities for a compound "disappearing":

  • Decomposition: The compound may have decomposed on the silica gel.[2] Testing for silica stability with a 2D TLC experiment can confirm this.

  • Eluted in the Solvent Front: If the initial solvent system was too polar, the compound may have eluted very quickly with the solvent front. Check the very first fractions collected.[2]

  • Fractions are too Dilute: The compound may have eluted, but the concentration in each fraction is too low to be detected by TLC. Try concentrating a few of the fractions where you expected to see your product and re-spot them on a TLC plate.[2][4]

  • Incorrect Solvent System: Double-check that you prepared the eluent correctly and did not accidentally reverse the polar and nonpolar components.[2]

Experimental Protocol: Purification of this compound

This protocol outlines a standard procedure for the purification of this compound by flash column chromatography.

1. Preparation of the Slurry and Packing the Column:

  • Select a glass column of appropriate size for the amount of crude material.

  • In a beaker, prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent like hexane.

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

  • Allow the silica to settle, draining the excess solvent until the solvent level is just above the top of the silica bed.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a pipette, carefully apply the sample solution to the top of the silica bed. Allow the sample to absorb completely into the silica.[3]

  • Dry Loading: If the crude product has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.[3]

3. Elution and Fraction Collection:

  • Carefully add the chosen eluent to the column. A good starting point for this compound is a mixture of ethyl acetate and hexane (e.g., starting with 20:80 and increasing polarity) or dichloromethane and methanol (e.g., starting with 98:2).[1]

  • Apply gentle pressure to the top of the column (e.g., using a pump or house air) to achieve a steady flow rate.

  • Collect fractions in test tubes. The size of the fractions will depend on the column size.

  • Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light or by staining with an appropriate agent (e.g., potassium permanganate).

4. Product Isolation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table provides hypothetical but expected data for the column chromatography of this compound based on general principles for polar, heterocyclic compounds.

ParameterValue/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography.
Mobile Phase (Eluent) Gradient: 20% to 80% Ethyl Acetate in HexaneA gradient is often effective for separating the polar product from non-polar impurities.
Isocratic: 2-10% Methanol in DichloromethaneA good alternative for eluting this polar compound.[1]
Expected Rf Value 0.2 - 0.4The ideal Rf for good separation on a column is typically in this range.
Visualization UV light (if aromatic impurities are present)The pyrrole ring itself has a weak UV chromophore.
Potassium Permanganate (KMnO4) stainThe hydroxyl group will react with KMnO4, showing up as a yellow/brown spot on a purple background.
Vanillin stainOften used for visualizing pyrroles.

Experimental Workflow Diagram

experimental_workflow start Start: Crude This compound prep_column Prepare Silica Gel Slurry & Pack Column start->prep_column load_sample Load Sample (Wet or Dry Loading) prep_column->load_sample elution Elute with Gradient Solvent System (e.g., Hexane/EtOAc) load_sample->elution collect_fractions Collect Fractions elution->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc monitor_tlc->elution Adjust Polarity if Necessary combine_pure Combine Pure Fractions monitor_tlc->combine_pure Identify Pure Fractions evaporate Evaporate Solvent combine_pure->evaporate end End: Purified Product evaporate->end

References

Preventing polymerization of 1-(3-Hydroxypropyl)pyrrole during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 1-(3-Hydroxypropyl)pyrrole during storage.

Frequently Asked Questions (FAQs)

Q1: My previously clear, colorless this compound has turned yellow/brown. What does this indicate?

A1: A change in color from colorless to yellow or brown is a common indicator of degradation and the initial stages of polymerization. Pyrrole and its derivatives are known to darken upon exposure to air, light, or heat, which can catalyze polymerization.[1] This discoloration suggests that the material is no longer pure and its quality may be compromised for sensitive applications.

Q2: What are the primary factors that induce the polymerization of this compound?

A2: The primary factors that can induce polymerization are:

  • Exposure to Oxygen: Oxygen can initiate the oxidative polymerization of the pyrrole ring.

  • Exposure to Light: UV and visible light can provide the energy to initiate polymerization.[2]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including polymerization.

  • Presence of Impurities: Acidic or metallic impurities can act as catalysts for polymerization.

Q3: How should I properly store this compound to minimize polymerization?

A3: To minimize polymerization, this compound should be stored under the following conditions:

  • Inert Atmosphere: Store under an inert gas such as argon or nitrogen to exclude oxygen.

  • Light Protection: Use an amber or opaque vial to protect the compound from light.

  • Low Temperature: Store at refrigerated temperatures (2-8 °C). For long-term storage, freezing (-20 °C or below) may be considered, though it is essential to ensure the container is properly sealed to prevent moisture ingress upon thawing.[3]

  • Tightly Sealed Container: Use a container with a secure, airtight seal to prevent exposure to air and moisture.

Q4: Can I use a polymerization inhibitor with this compound?

A4: While specific inhibitors for this compound are not extensively documented, inhibitors used for other pyrrole derivatives, such as imidazole, could potentially be effective.[4] However, the addition of any inhibitor should be carefully considered as it may interfere with downstream applications. It is recommended to test the compatibility and effectiveness of any inhibitor on a small scale before applying it to your entire stock.

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Discoloration (Yellowing/Browning) Exposure to air and/or light.1. Immediately purge the container with an inert gas (argon or nitrogen).2. Transfer to a light-protected (amber or opaque) container.3. Store at the recommended low temperature (2-8 °C).
Increased Viscosity or Solidification Advanced polymerization has occurred.1. The material is likely unusable for most applications.2. Review storage procedures to prevent future occurrences.3. Consider purification by distillation if the material is valuable, though this may be challenging.
Inconsistent Experimental Results Partial polymerization leading to impurities.1. Use a fresh, unopened vial of the compound for critical experiments.2. If using an older stock, consider re-purification or analysis (e.g., NMR, GC-MS) to assess purity before use.

Storage Condition Recommendations

Parameter Short-Term Storage (Days to Weeks) Long-Term Storage (Months to Years) Rationale
Temperature 2-8 °C-20 °C or belowReduces the rate of degradation and polymerization reactions.[3]
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)Prevents oxidative polymerization.
Light Amber or Opaque ContainerAmber or Opaque ContainerProtects from light-induced polymerization.[2]
Container Tightly Sealed Glass VialTightly Sealed Glass Vial with PTFE-lined capEnsures an airtight seal against oxygen and moisture.

Experimental Protocol: Monitoring the Stability of this compound

Objective: To assess the stability of this compound under different storage conditions over time.

Materials:

  • This compound

  • Clear and amber glass vials with PTFE-lined caps

  • Argon or Nitrogen gas source

  • Refrigerator (2-8 °C)

  • Freezer (-20 °C)

  • UV-Vis Spectrophotometer

  • NMR Spectrometer

  • GC-MS instrument

Methodology:

  • Aliquot fresh this compound into several clear and amber vials.

  • Divide the vials into the following storage condition groups:

    • Group A: Amber vial, purged with nitrogen, stored at 2-8 °C.

    • Group B: Clear vial, stored at 2-8 °C (exposed to ambient light in the refrigerator).

    • Group C: Amber vial, purged with nitrogen, stored at -20 °C.

    • Group D: Amber vial, stored at room temperature (as a control for degradation).

  • At regular intervals (e.g., Time 0, 1 week, 1 month, 3 months, 6 months), take a sample from one vial of each group for analysis.

  • Visual Inspection: Note any changes in color or viscosity.

  • UV-Vis Spectroscopy: Prepare a solution of a standard concentration and record the absorbance spectrum. The appearance of new peaks or an increase in absorbance in the visible region can indicate the formation of colored polymeric species.

  • NMR Spectroscopy: Acquire a ¹H NMR spectrum. The appearance of broad peaks or a decrease in the integration of the monomer signals relative to an internal standard can indicate polymerization.

  • GC-MS Analysis: Analyze the sample to detect the presence of oligomers or other degradation products.

Troubleshooting Workflow for Polymerization Prevention

G Troubleshooting Polymerization of this compound cluster_observe Observation cluster_check Initial Checks cluster_action Corrective Actions cluster_outcome Outcome observe Observe this compound color_check Is the compound discolored or viscous? observe->color_check storage_review Review Storage Conditions: - Inert Atmosphere? - Light Protection? - Low Temperature? color_check->storage_review Yes stable Compound is Stable color_check->stable No implement_changes Implement Proper Storage: - Purge with N2/Ar - Use Amber Vials - Store at 2-8°C or -20°C storage_review->implement_changes degraded Compound is Degraded (Consider Purification or Disposal) storage_review->degraded If already degraded implement_changes->stable

Caption: Troubleshooting workflow for identifying and preventing the polymerization of this compound.

References

Optimizing conditions for the electropolymerization of 1-(3-Hydroxypropyl)pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the electropolymerization of 1-(3-Hydroxypropyl)pyrrole (HP-Pyrrole). It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of poly(this compound) films.

Experimental Protocols

Detailed methodologies for the key electrochemical techniques used to polymerize HP-Pyrrole are provided below. These protocols are based on established literature and best practices for pyrrole derivatives.[1]

Galvanostatic Electropolymerization

This method involves applying a constant current to drive the polymerization reaction.

Experimental Setup:

  • Working Electrode: Platinum (Pt), Indium Tin Oxide (ITO) coated glass, or Stainless Steel

  • Counter Electrode: Platinum mesh or coil

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

  • Electrolyte Solution: 0.1 M Lithium Perchlorate (LiClO₄) in acetonitrile (CH₃CN)

  • Monomer Concentration: 0.1 M this compound

Procedure:

  • Prepare the electrolyte solution by dissolving LiClO₄ in acetonitrile.

  • Add the HP-Pyrrole monomer to the electrolyte solution.

  • Deoxygenate the solution by purging with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes.

  • Assemble the three-electrode cell with the working, counter, and reference electrodes.

  • Apply a constant current density in the range of 0.1 - 2.0 mA/cm².

  • The polymerization time will determine the thickness of the resulting polymer film.

  • After polymerization, rinse the coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.

Potentiostatic Electropolymerization

This technique utilizes a constant potential to control the polymerization process.

Experimental Setup:

  • Same as Galvanostatic Electropolymerization.

Procedure:

  • Follow steps 1-4 of the Galvanostatic Electropolymerization protocol.

  • Apply a constant potential, typically between +0.8 V and +1.2 V vs. Ag/AgCl.[2] The optimal potential should be determined experimentally by first performing a cyclic voltammetry scan to identify the oxidation potential of the monomer.

  • Monitor the current-time transient to observe the nucleation and growth of the polymer film.

  • The total charge passed will be proportional to the amount of polymer deposited.

  • After the desired deposition time, turn off the potential and rinse the electrode with fresh acetonitrile.

Cyclic Voltammetry (CV) Electropolymerization

This dynamic method involves cycling the potential between set limits to deposit the polymer film.

Experimental Setup:

  • Same as Galvanostatic Electropolymerization.

Procedure:

  • Follow steps 1-4 of the Galvanostatic Electropolymerization protocol.

  • Set the potential window to scan from an initial potential (e.g., -0.2 V) to a vertex potential beyond the monomer's oxidation potential (e.g., +1.2 V) and back.

  • The scan rate typically ranges from 20 to 100 mV/s.[3][4]

  • The number of cycles will determine the film thickness. An increase in the peak currents with each successive cycle indicates successful polymer deposition.[3][4][5]

  • After the desired number of cycles, hold the potential at a value where the polymer is in its neutral state (e.g., -0.2 V) before removing the electrode from the solution.

  • Rinse the coated electrode with fresh acetonitrile.

Data Presentation: Optimizing Electropolymerization Parameters

The following tables summarize the key experimental parameters and their influence on the properties of poly(this compound) films.

Table 1: Galvanostatic Polymerization Parameters

ParameterRecommended RangeEffect on Film Properties
Current Density 0.1 - 2.0 mA/cm²Higher current density generally leads to faster film growth but may result in a less uniform and more porous film.
Monomer Conc. 0.05 - 0.5 MIncreasing concentration can increase the polymerization rate, but may lead to the formation of oligomers in the solution.
Electrolyte Conc. 0.05 - 0.2 MAffects the conductivity of the solution and the doping level of the polymer. Higher concentrations can improve film conductivity.
Solvent Acetonitrile, Propylene CarbonateThe choice of solvent can significantly impact the morphology and properties of the resulting polymer film.
Temperature 20 - 40 °CHigher temperatures can increase the polymerization rate but may also lead to side reactions and decreased film quality.

Table 2: Potentiostatic and Cyclic Voltammetry Parameters

ParameterRecommended RangeEffect on Film Properties
Applied Potential +0.8 to +1.2 V vs. Ag/AgClPotentials that are too high can lead to over-oxidation and degradation of the polymer, resulting in poor conductivity and adhesion.
Scan Rate (CV) 20 - 100 mV/sSlower scan rates generally produce more uniform and adherent films. Faster rates can lead to less ordered polymer structures.
Number of Cycles (CV) 5 - 20 cyclesDirectly correlates with film thickness. More cycles result in a thicker film.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the electropolymerization of this compound.

Question: Why is my polymer film not adhering to the electrode surface?

Answer: Poor adhesion can be caused by several factors:

  • Improper Substrate Cleaning: Ensure the electrode surface is thoroughly cleaned and free of any contaminants. This can be achieved by polishing with alumina slurry, followed by sonication in deionized water and ethanol.

  • High Polymerization Rate: A high current density (galvanostatic), high potential (potentiostatic), or fast scan rate (CV) can lead to rapid, uncontrolled polymerization, resulting in a poorly adherent film. Try reducing the polymerization rate.

  • Internal Stress: Thick films can develop internal stress, causing them to delaminate. Try depositing a thinner film by reducing the polymerization time or the number of CV cycles.

  • Solvent Effects: The solvent can influence the interaction between the polymer and the substrate. Consider using an alternative solvent like propylene carbonate.

  • Hydrophilic Nature of the Substituent: The hydroxypropyl group imparts hydrophilicity to the polymer, which might affect its adhesion to certain substrates. Surface modification of the electrode might be necessary in some cases.

Question: The conductivity of my polymer film is very low. How can I improve it?

Answer: Low conductivity can be a result of:

  • Over-oxidation: Applying a potential that is too high can damage the conjugated backbone of the polymer, leading to a loss of conductivity. Carefully determine the optimal polymerization potential using cyclic voltammetry.

  • Incomplete Doping: The electrolyte anion is incorporated into the polymer film during polymerization to balance the positive charge on the backbone (doping). Ensure you are using an appropriate electrolyte (e.g., LiClO₄) at a sufficient concentration (e.g., 0.1 M).

  • Film Morphology: A dense, uniform film morphology is generally associated with higher conductivity. Optimize the polymerization parameters (e.g., lower current density, slower scan rate) to achieve a more ordered structure.

  • Neutral State: The polymer is insulating in its neutral (dedoped) state. Ensure that the film is in its oxidized (doped) state for conductivity measurements.

Question: I am not seeing an increase in the peak currents during cyclic voltammetry. What is going wrong?

Answer: A lack of increasing peak currents suggests that polymerization is not occurring or is being inhibited.

  • Incorrect Potential Window: Ensure that the upper potential limit of your CV scan is sufficient to oxidize the HP-Pyrrole monomer. The oxidation potential for N-substituted pyrroles can be higher than that of unsubstituted pyrrole.[1]

  • Monomer Purity: Impurities in the monomer can interfere with the polymerization process. Ensure your this compound is of high purity.

  • Solution Contamination: Water or other impurities in the electrolyte solution can inhibit polymerization. Use high-purity, anhydrous solvents and electrolytes.

  • Passivation of the Electrode: The electrode surface may become passivated, preventing further polymerization. This can sometimes be overcome by pulsing the potential or by pre-treating the electrode.

Question: My polymer film looks non-uniform and has a rough surface. How can I get a smoother film?

Answer: Film morphology is highly dependent on the polymerization conditions:

  • Lower the Polymerization Rate: As with adhesion, a slower, more controlled polymerization generally leads to a more uniform and smoother film. Decrease the current density, applied potential, or CV scan rate.

  • Stirring: For potentiostatic and galvanostatic methods, gentle stirring of the solution can help to maintain a uniform monomer concentration at the electrode surface, leading to more even film growth. However, vigorous stirring can disrupt the diffusion layer and negatively impact film quality.

  • Solvent Choice: The solvent plays a significant role in the solubility of oligomers formed during the initial stages of polymerization, which in turn affects the final film morphology. Experimenting with different solvents may be beneficial.

Visualizing the Electropolymerization Workflow

The following diagrams illustrate the general workflow for optimizing the electropolymerization process and a troubleshooting flowchart for common issues.

Electropolymerization_Workflow cluster_prep Preparation cluster_optimization Optimization cluster_characterization Characterization cluster_evaluation Evaluation Prep_Monomer Prepare Monomer & Electrolyte Solution Clean_Electrode Clean Working Electrode CV_Scan Initial CV Scan to Determine Oxidation Potential Clean_Electrode->CV_Scan Choose_Method Select Polymerization Method (Galvanostatic, Potentiostatic, or CV) CV_Scan->Choose_Method Vary_Params Systematically Vary Key Parameters Choose_Method->Vary_Params Analyze_Film Characterize Film Properties (Morphology, Conductivity, Adhesion) Vary_Params->Analyze_Film Vary_Params->Analyze_Film Iterate Optimal_Conditions Determine Optimal Conditions Analyze_Film->Optimal_Conditions

Caption: Workflow for optimizing electropolymerization conditions.

Troubleshooting_Flowchart cluster_solutions_no_film Solutions for No Film cluster_solutions_adhesion Solutions for Poor Adhesion cluster_solutions_conductivity Solutions for Low Conductivity cluster_solutions_uniformity Solutions for Non-Uniformity decision decision issue issue Start Experiment Start Film_Formation Check for Film Formation Start->Film_Formation Adhesion_Check Good Adhesion? Film_Formation->Adhesion_Check Yes No_Film No Film Formed Film_Formation->No_Film No Conductivity_Check Good Conductivity? Adhesion_Check->Conductivity_Check Yes Poor_Adhesion Poor Adhesion Adhesion_Check->Poor_Adhesion No Uniformity_Check Uniform Film? Conductivity_Check->Uniformity_Check Yes Low_Conductivity Low Conductivity Conductivity_Check->Low_Conductivity No Success Successful Polymerization Uniformity_Check->Success Yes Non_Uniform Non-Uniform Film Uniformity_Check->Non_Uniform No Sol_No_Film1 Check Potential Window No_Film->Sol_No_Film1 Sol_Adhesion1 Clean Substrate Thoroughly Poor_Adhesion->Sol_Adhesion1 Sol_Conductivity1 Avoid Over-oxidation Low_Conductivity->Sol_Conductivity1 Sol_Uniformity1 Lower Polymerization Rate Non_Uniform->Sol_Uniformity1 Sol_No_Film2 Verify Monomer Purity Sol_No_Film3 Ensure Anhydrous Conditions Sol_Adhesion2 Reduce Polymerization Rate Sol_Adhesion3 Deposit Thinner Film Sol_Conductivity2 Check Electrolyte Concentration Sol_Conductivity3 Optimize Film Morphology Sol_Uniformity2 Introduce Gentle Stirring Sol_Uniformity3 Try a Different Solvent

Caption: Troubleshooting flowchart for common electropolymerization issues.

References

Troubleshooting poor film quality in poly(1-(3-Hydroxypropyl)pyrrole) deposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the electrochemical deposition of poly(1-(3-Hydroxypropyl)pyrrole) films.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters influencing the quality of my poly(this compound) film?

A1: The quality of your electrodeposited film is primarily influenced by a combination of factors including: monomer concentration, type and concentration of the electrolyte, the applied potential or current density, deposition time, and the cleanliness and nature of the substrate.[1] Each of these parameters can affect the film's morphology, adhesion, conductivity, and overall performance.

Q2: Why is my polymer film not adhering to the substrate?

A2: Poor adhesion is a common issue and can be attributed to several factors.[2] Inadequate substrate preparation is a primary cause; surfaces must be thoroughly cleaned to remove any contaminants. Additionally, the choice of substrate itself is crucial, as the interaction between the polymer and the substrate surface plays a significant role in adhesion.[3][4] In some cases, using adhesion promoters or modifying the substrate surface can significantly improve film adhesion.[5]

Q3: My film looks non-uniform and has a rough surface. What could be the cause?

A3: A non-uniform or rough film morphology is often related to the deposition parameters. High monomer concentrations can lead to rougher films with larger structural features.[2] Similarly, high current densities or potentials during galvanostatic or potentiostatic deposition, respectively, can result in faster but rougher film growth.[6] The choice of electrolyte can also influence the surface morphology of the resulting polymer film.

Q4: Can the choice of electrolyte affect my film properties?

A4: Absolutely. The electrolyte, including the type of salt and solvent, is crucial as it influences the ionic conductivity of the deposition solution and the redox process during electropolymerization.[7] The nature of the ions (anions and cations) and their mobility can impact the final properties of the film, including its electroactivity and mechanical behavior.[7]

Troubleshooting Guide

Issue 1: Poor or No Film Deposition
Possible Cause Suggested Solution
Incorrect Monomer Concentration Optimize the monomer concentration. A very low concentration may result in slow or no polymerization, while a very high concentration can lead to precipitation or poor film quality.[8][9]
Inappropriate Electrolyte or Concentration Ensure the electrolyte is soluble in the chosen solvent and provides adequate ionic conductivity. The concentration should be optimized; typically, a supporting electrolyte concentration of 0.1 M is a good starting point.[7]
Incorrect Applied Potential/Current Verify that the applied potential is sufficient to oxidize the monomer, or that the applied current density is within the appropriate range for polymerization.[6]
Substrate Passivation The substrate surface may have formed an insulating layer. Ensure the substrate is properly cleaned and activated just before the deposition process.
Issue 2: Poor Film Adhesion and Delamination
Possible Cause Suggested Solution
Inadequate Substrate Cleaning Thoroughly clean the substrate using a multi-step process (e.g., sonication in solvents like acetone, isopropanol, and deionized water) to remove organic residues and contaminants.[10]
Substrate Surface Incompatibility The surface energy of the substrate may not be favorable for good adhesion.[3] Consider surface treatments such as plasma cleaning or chemical modification to improve wettability and promote adhesion.[10] Using adhesion promoters like silane coupling agents can also be effective.[5]
High Internal Stress in the Film Thick films or films deposited at very high rates can develop internal stresses leading to delamination. Try reducing the deposition time or the applied current/potential to grow the film more slowly.
Issue 3: Non-Uniform, Rough, or Powdery Film
Possible Cause Suggested Solution
High Monomer Concentration A high concentration of the pyrrole monomer can lead to the formation of larger aggregates and a rougher surface morphology.[2][11] It is recommended to start with a lower monomer concentration and incrementally increase it to find the optimal balance between deposition rate and film quality.
High Deposition Rate (High Current/Potential) Faster deposition rates often result in rougher and less compact films.[6] Reducing the current density (in galvanostatic mode) or the applied potential (in potentiostatic mode) can lead to smoother and more uniform films.
Inappropriate Electrolyte The choice of counter-ion from the electrolyte can influence the morphology of the polymer film. Experiment with different electrolytes to see how they affect the film structure.
Solution Contamination The presence of impurities or dust particles in the deposition solution can act as nucleation sites, leading to non-uniform growth. Ensure all solutions are freshly prepared with high-purity reagents and filtered if necessary.

Experimental Protocols

Standard Protocol for Substrate Cleaning (ITO-coated glass)
  • Place the ITO-coated glass slides in a beaker.

  • Add a solution of detergent and deionized water and sonicate for 15 minutes.

  • Rinse thoroughly with deionized water.

  • Sonicate in acetone for 15 minutes.

  • Rinse with deionized water.

  • Sonicate in isopropanol for 15 minutes.

  • Rinse with deionized water.

  • Dry the substrates under a stream of nitrogen gas.

  • Store in a clean, dust-free environment until use.

General Protocol for Electrochemical Deposition
  • Prepare the electrochemical cell with a three-electrode setup: the cleaned substrate as the working electrode, a platinum wire or mesh as the counter electrode, and a reference electrode (e.g., Ag/AgCl or SCE).

  • Prepare the electrolyte solution containing the this compound monomer and a supporting electrolyte (e.g., 0.1 M LiClO₄) in a suitable solvent (e.g., acetonitrile or water).

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.

  • Perform the electropolymerization using either potentiostatic (constant potential) or galvanostatic (constant current) mode.

  • After deposition, gently rinse the film with the solvent to remove any unreacted monomer and electrolyte.

  • Dry the film, for example, under a gentle stream of nitrogen.

Visual Troubleshooting Guides

Troubleshooting_Poor_Adhesion start Poor Film Adhesion substrate_prep Inadequate Substrate Preparation? start->substrate_prep stress High Internal Stress? substrate_prep->stress No clean Action: Thoroughly Clean Substrate (e.g., sonication in solvents) substrate_prep->clean Yes incompatibility Substrate Incompatibility? stress->incompatibility No reduce_rate Action: Reduce Deposition Rate (lower current/potential) stress->reduce_rate Yes surface_mod Action: Surface Modification (e.g., plasma treatment, adhesion promoters) incompatibility->surface_mod Yes end Good Adhesion clean->end reduce_rate->end surface_mod->end

Caption: Troubleshooting workflow for poor film adhesion.

Troubleshooting_Rough_Morphology start Rough/Non-Uniform Film monomer_conc High Monomer Concentration? start->monomer_conc depo_rate High Deposition Rate? monomer_conc->depo_rate No lower_conc Action: Lower Monomer Concentration monomer_conc->lower_conc Yes electrolyte_issue Inappropriate Electrolyte? depo_rate->electrolyte_issue No reduce_rate Action: Reduce Deposition Rate (lower current/potential) depo_rate->reduce_rate Yes change_electrolyte Action: Experiment with Different Electrolytes electrolyte_issue->change_electrolyte Yes end Smooth, Uniform Film lower_conc->end reduce_rate->end change_electrolyte->end

Caption: Troubleshooting workflow for rough film morphology.

References

Hantzsch Pyrrole Synthesis: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Hantzsch Pyrrole Synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to navigate the complexities of this valuable reaction.

Troubleshooting and FAQs

This section addresses common issues encountered during the Hantzsch pyrrole synthesis in a direct question-and-answer format.

Q1: My reaction has a very low yield or has failed completely. What are the primary factors to investigate?

A1: Low to no yield in a Hantzsch pyrrole synthesis can often be attributed to a few critical factors:

  • Purity of Starting Materials: The quality of your β-ketoester, α-haloketone, and amine/ammonia source is paramount. Impurities can lead to a cascade of side reactions. It is highly recommended to use freshly purified reagents. For instance, β-ketoesters can be purified by distillation, and α-haloketones should be handled with care as they can be lachrymatory and degrade over time.

  • Reaction Conditions: Temperature, reaction time, and solvent are crucial parameters that require careful optimization for specific substrates. A reaction that is too hot may lead to decomposition, while a temperature that is too low may result in an incomplete reaction.[1]

  • Stoichiometry of Reactants: An incorrect ratio of reactants can lead to the incomplete consumption of the limiting reagent. A slight excess of the amine component can be beneficial to ensure the efficient formation of the initial enamine intermediate.[2]

  • Presence of Moisture: Certain variations of the Hantzsch synthesis are sensitive to moisture. Employing dry solvents and conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be crucial for success.[1]

Q2: I am observing a significant amount of a furan derivative as a byproduct. What is causing this and how can I prevent it?

A2: The formation of a furan byproduct is a known competing reaction in the Hantzsch synthesis, often referred to as the Feist-Bénary furan synthesis.[1] This side reaction does not involve the amine component. To favor the desired pyrrole synthesis, consider the following strategies:

  • Increase Amine Concentration: Using a sufficient concentration of ammonia or the primary amine can outcompete the furan formation pathway by promoting the initial enamine formation.[1]

  • Catalyst Selection: While the Hantzsch synthesis can proceed without a catalyst, certain catalysts can enhance the selectivity for the pyrrole product. Organocatalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to be effective in promoting the desired reaction.[1]

  • Solvent Choice: The solvent can influence the reaction pathway. In some modified Hantzsch syntheses, greener solvents like water have been successfully used to improve the outcome.[1]

Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A3: Achieving high regioselectivity, especially with unsymmetrical starting materials, can be challenging. The regioselectivity is influenced by the nucleophilic attack of the enamine on the α-haloketone. Here are some factors to consider:

  • Electronic Effects: The electronic properties of the substituents on both the β-ketoester and the α-haloketone can direct the cyclization. Electron-withdrawing groups can influence the electrophilicity of the carbonyl carbons.

  • Steric Hindrance: Bulky substituents on either reactant can sterically hinder the approach of the nucleophile, thus favoring one regioisomer over another.

  • Catalyst Influence: Certain Lewis acids, such as Yb(OTf)₃, have been reported to alter the regioselectivity of the reaction, sometimes favoring the formation of the 4-substituted pyrrole.

Q4: The purification of my final pyrrole product is proving difficult. What are the recommended purification strategies?

A4: Purification of pyrroles can be challenging due to their potential for polymerization and sensitivity to acidic conditions. Common purification techniques include:

  • Column Chromatography: Silica gel chromatography is a standard method for purifying substituted pyrroles. A gradient of non-polar to moderately polar solvents (e.g., hexanes and ethyl acetate) is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can yield highly pure material.

  • Distillation: For liquid pyrroles, vacuum distillation is often the preferred method to avoid thermal decomposition at atmospheric pressure. It is advisable to perform the distillation quickly and at the lowest possible temperature. Treating the crude pyrrole with a small amount of a non-volatile acid can help to remove basic impurities like pyrrolidine by converting them into non-volatile salts before distillation.[3]

Optimization of Reaction Conditions

The yield and efficiency of the Hantzsch pyrrole synthesis can be significantly improved by optimizing reaction parameters such as the choice of catalyst, solvent, and temperature.

Catalyst/ReagentReactantsSolventReaction ConditionsYield (%)Reference
Acetic Acid1-Phenyl-1,4-butanedione, Ammonium AcetateAcetic AcidReflux, 1-2 h~75-85[4]
None (Base-mediated)Ethyl 3-oxo-3-phenylpropanoate, Chloroacetone, AmmoniaEthanolBase-mediated condensationModerate[4]
Bismuth Trifloromethanesulfonate (Bi(OTf)₃)Various 1,4-dicarbonyls and primary amines[bmim]BF₄ (ionic liquid)Room Temperature87 (first use)[5]
1,4-Diazabicyclo[2.2.2]octane (DABCO)Pentane-2,4-dione, various primary amines, phenacyl bromidesWaterNot specifiedGood[1]
Ytterbium(III) triflate (Yb(OTf)₃)Anilines, a 1,3-diketone, and phenacyl bromideNot specifiedNot specifiedGood (leads to 4-substituted pyrroles)

Detailed Experimental Protocols

This section provides a detailed, step-by-step methodology for a classic Hantzsch pyrrole synthesis.

Synthesis of Diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate

This protocol is a representative example of the Hantzsch synthesis.

Materials:

  • Ethyl acetoacetate (freshly distilled)

  • Chloroacetone (handle in a fume hood, lachrymatory)

  • Ammonium acetate

  • Ethanol (absolute)

  • Glacial acetic acid

Procedure:

  • Enamine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) and ammonium acetate (1.1 eq) in absolute ethanol. Stir the mixture at room temperature for 30 minutes. This allows for the in-situ formation of the enamine intermediate.[2]

  • Addition of α-Haloketone: Slowly add a solution of chloroacetone (1.0 eq) in a small amount of ethanol to the reaction mixture dropwise over 15-20 minutes. The slow addition is crucial to minimize self-condensation of the chloroacetone.[2]

  • Reaction: After the addition is complete, add a catalytic amount of glacial acetic acid. Heat the reaction mixture to a gentle reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator. Pour the concentrated reaction mixture into a beaker of ice-cold water with stirring. A precipitate of the crude product should form.

  • Purification: Collect the crude solid by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from ethanol to yield the pure diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate as a crystalline solid.

Visualizing Key Processes

To further aid in the understanding of the Hantzsch pyrrole synthesis, the following diagrams illustrate the reaction mechanism, a general experimental workflow, and a troubleshooting decision tree.

Hantzsch_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway beta-Ketoester beta-Ketoester Enamine Formation Enamine Formation beta-Ketoester->Enamine Formation Amine Amine Amine->Enamine Formation alpha-Haloketone alpha-Haloketone Nucleophilic Attack Nucleophilic Attack alpha-Haloketone->Nucleophilic Attack Enamine Formation->Nucleophilic Attack Cyclization Cyclization Nucleophilic Attack->Cyclization Dehydration & Aromatization Dehydration & Aromatization Cyclization->Dehydration & Aromatization Product Product Dehydration & Aromatization->Product

Caption: The reaction mechanism of the Hantzsch pyrrole synthesis.

Experimental_Workflow Start Start Reagent Prep Prepare & Purify Starting Materials Start->Reagent Prep Reaction Setup Set up Reaction (Solvent, Amine, Ketoester) Reagent Prep->Reaction Setup Enamine Formation Stir for Enamine Formation Reaction Setup->Enamine Formation Add Haloketone Slowly Add alpha-Haloketone Enamine Formation->Add Haloketone Heat & Monitor Heat to Reflux & Monitor by TLC Add Haloketone->Heat & Monitor Workup Cool, Concentrate & Precipitate in Water Heat & Monitor->Workup Purification Filter & Recrystallize or Chromatograph Workup->Purification Characterization Analyze Pure Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A general experimental workflow for the Hantzsch pyrrole synthesis.

Troubleshooting_Tree Problem Problem Encountered LowYield Low/No Yield? Problem->LowYield Furan Furan Byproduct? Problem->Furan Other Issues PurificationIssue Purification Difficulties? Problem->PurificationIssue Other Issues CheckPurity Check Starting Material Purity LowYield->CheckPurity Yes IncreaseAmine Increase Amine Concentration Furan->IncreaseAmine Yes Column Use Column Chromatography PurificationIssue->Column Yes OptimizeCond Optimize Temp, Time, & Stoichiometry CheckPurity->OptimizeCond InertAtmosphere Use Dry Solvents & Inert Atmosphere OptimizeCond->InertAtmosphere UseCatalyst Add Catalyst (e.g., DABCO) IncreaseAmine->UseCatalyst ChangeSolvent Change Solvent (e.g., Water) UseCatalyst->ChangeSolvent Recrystallize Recrystallize from Appropriate Solvent Column->Recrystallize VacuumDistill Use Vacuum Distillation Recrystallize->VacuumDistill

Caption: A decision tree for troubleshooting common Hantzsch synthesis issues.

References

Technical Support Center: Characterization of 1-(3-Hydroxypropyl)pyrrole Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for researchers, scientists, and drug development professionals working on the characterization of 1-(3-Hydroxypropyl)pyrrole polymers (P(HPPy)). Due to the inherent complexities of polypyrrole-based materials, characterization can present significant challenges, from inconsistent polymerization to ambiguous analytical results.

Frequently Asked Questions (FAQs)

Q1: My synthesized P(HPPy) is insoluble in common organic solvents. Isn't the hydroxypropyl group supposed to enhance solubility?

A1: While the N-hydroxypropyl substituent is introduced to improve solubility compared to unsubstituted polypyrrole (PPy), complete solubility is not guaranteed.[1][2] Several factors can lead to insoluble products:

  • Cross-linking: Excessive oxidant concentration or prolonged reaction times can cause cross-linking between polymer chains, drastically reducing solubility.[3]

  • High Molecular Weight: Very long polymer chains can lead to insolubility due to strong intermolecular forces.

  • Overoxidation: Side reactions, including the formation of carbonyl groups on the polymer backbone, can alter polarity and reduce solubility.[4] Consider using milder polymerization conditions.

Q2: The NMR spectrum of my polymer shows very broad peaks. How can I determine the structure?

A2: Broad peaks in the ¹H NMR spectrum are characteristic of polymers due to the restricted motion of protons on the long polymer chains and the presence of chains of various lengths (polydispersity). While this makes precise peak assignment difficult, you can still obtain valuable information:

  • Confirm the presence of the hydroxypropyl group by identifying the characteristic broad signals of the -CH₂-CH₂-CH₂-OH protons.

  • The disappearance of the monomer's α-proton signals indicates successful polymerization.

  • Use solid-state NMR for insoluble samples to get better-resolved spectra.

Q3: Why did the chemical polymerization of this compound result in a low yield?

A3: Low yields can be attributed to several factors. The solubility of N-substituted pyrrole monomers in aqueous polymerization media can be poor, leading to lower yields compared to unsubstituted pyrrole.[4] Additionally, the choice of oxidant, reaction temperature, and monomer concentration are critical parameters that must be optimized.[5]

Q4: What is a typical indicator that polymerization of pyrrole has occurred?

A4: A distinct color change to black or a blackish-brown is a primary visual indicator of polypyrrole formation.[6] The formation of a suspension or precipitate confirms the creation of the polymer product.[6] Further confirmation requires spectroscopic analysis.

Troubleshooting Guides

This section addresses specific problems encountered during the characterization of P(HPPy).

Problem 1: Inconsistent Molecular Weight Data from Gel Permeation Chromatography (GPC/SEC)
Symptom Potential Cause Troubleshooting Action
Bimodal or very broad peak (High PDI) Polymer aggregation in the GPC solvent.Use a more polar solvent like NMP or DMSO.[3] Consider adding a salt (e.g., LiBr) to the mobile phase to disrupt aggregation.
Side reactions during polymerization.Purify the monomer before polymerization. Optimize reaction conditions (e.g., lower temperature, different oxidant).
Low/No Elution from Column Adsorption of the polymer onto the GPC column material.Choose a different column type. Use a mobile phase with additives to reduce polymer-column interactions.
Inaccurate Molecular Weight Values Inappropriate calibration standards.Use broad-range polystyrene standards but report data as "polystyrene equivalent molecular weight".[7] For absolute values, techniques like light scattering are required.
Problem 2: Ambiguous FTIR Spectra
Symptom Potential Cause Troubleshooting Action
Unexpected peak around 1700 cm⁻¹ Overoxidation of the polypyrrole backbone, leading to the formation of carbonyl (C=O) groups.[4]Reduce the oxidant-to-monomer ratio during synthesis. Ensure the reaction is not overly exothermic.
Very broad O-H stretch (3200-3500 cm⁻¹) Presence of absorbed water in the sample.Dry the polymer sample thoroughly under vacuum before analysis. The broadness is also inherent to the hydrogen-bonded -OH groups on the polymer.
Peaks are weak or poorly resolved Low concentration of the polymer in the KBr pellet or on the ATR crystal.Increase the sample concentration. Ensure the sample is finely ground and well-mixed with KBr for pellet preparation.

Below is a logical workflow for troubleshooting common characterization issues.

G start Problem Encountered solubility Poor Solubility start->solubility gpc Anomalous GPC Results start->gpc nmr Broad NMR Signals start->nmr cause_crosslink Cause: Cross-linking / Overoxidation solubility->cause_crosslink cause_agg Cause: Polymer Aggregation gpc->cause_agg cause_poly Cause: Polymeric Nature nmr->cause_poly sol_synth Solution: Modify Synthesis (Lower Oxidant, Temp) cause_crosslink->sol_synth sol_solvent Solution: Use Stronger Solvent (NMP, DMSO) or Add Salt (LiBr) cause_agg->sol_solvent sol_nmr Solution: Increase Temperature or Use Solid-State NMR cause_poly->sol_nmr

Caption: Troubleshooting logic for common P(HPPy) characterization issues.

Quantitative Data Summary

Characterization data for P(HPPy) can vary significantly based on synthesis conditions. The following tables provide typical spectral assignments and expected properties.

Table 1: Key FTIR Peak Assignments for P(HPPy)

Wavenumber (cm⁻¹)AssignmentReference
~3400 (broad)O-H stretching of the hydroxypropyl group and N-H stretching (if present)[8][9]
~2930, ~2870C-H stretching of the alkyl chain[10]
~1550C=C stretching in the pyrrole ring[8]
~1480C-N stretching in the pyrrole ring[8]
~1050C-O stretching of the alcohol group[9]
~920C-H out-of-plane bending[8]

Table 2: Expected Molecular Weight Characteristics

ParameterTypical RangeNotes
Number-Average Molecular Weight (Mₙ) 1,000 - 10,000 g/mol Highly dependent on synthesis. N-substituted polymers often have lower molecular weights.[11]
Polydispersity Index (PDI = Mₙ/Mₙ) 1.5 - 5.0Chemical oxidative polymerization typically results in a broad molecular weight distribution.[7]

Experimental Protocols & Workflows

A standard workflow for the complete characterization of a newly synthesized P(HPPy) is outlined below.

G start Synthesized P(HPPy) Polymer (Black Powder) purify Purification (Wash with Methanol/Water) start->purify dry Drying (Vacuum Oven) purify->dry sol_test Solubility Test (THF, NMP, DMSO) dry->sol_test soluble Soluble? sol_test->soluble gpc GPC/SEC Analysis (Mn, Mw, PDI) soluble->gpc Yes nmr Solution ¹H NMR (Structural Info) soluble->nmr Yes ssnmr Solid-State NMR soluble->ssnmr No ftir FTIR Analysis (Functional Groups) gpc->ftir nmr->ftir tga Thermal Analysis (TGA) (Stability) ftir->tga ssnmr->ftir

Caption: Standard experimental workflow for P(HPPy) characterization.

Protocol 1: Molecular Weight Determination by GPC/SEC
  • Objective: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).[12]

  • Materials:

    • Dried P(HPPy) sample

    • GPC-grade solvent (e.g., N-Methyl-2-pyrrolidone (NMP) or Tetrahydrofuran (THF))

    • Mobile phase additive (e.g., 0.05 M LiBr, if needed)

    • Polystyrene molecular weight standards

  • Sample Preparation:

    • Prepare a stock solution of the polymer at a concentration of 1-2 mg/mL in the chosen GPC solvent.

    • Allow the polymer to dissolve completely, using gentle agitation or sonication if necessary (this may take several hours).

    • Filter the solution through a 0.22 µm or 0.45 µm syringe filter (ensure the filter material is compatible with the solvent) into a GPC vial.

  • Instrument Parameters (Typical):

    • Mobile Phase: NMP + 0.05 M LiBr

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40-60 °C

    • Detector: Refractive Index (RI)

  • Data Analysis:

    • Generate a calibration curve using the elution times of the polystyrene standards.

    • Integrate the peak from the P(HPPy) sample.

    • Calculate Mₙ, Mₙ, and PDI relative to the polystyrene calibration.[13]

Protocol 2: Structural Analysis by FTIR Spectroscopy
  • Objective: To identify functional groups and confirm the polymer structure.[14]

  • Materials:

    • Dried P(HPPy) sample

    • FTIR-grade Potassium Bromide (KBr)

    • Mortar and pestle, pellet press (for KBr pellets)

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the dried polymer sample into a fine powder using an agate mortar and pestle.

    • Add ~100 mg of dry KBr powder and mix thoroughly with the sample.

    • Transfer the mixture to a pellet press die and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify characteristic peaks corresponding to the pyrrole ring, the hydroxypropyl side chain, and any potential impurities or oxidation products (refer to Table 1).

Protocol 3: ¹H NMR End-Group Analysis for Mₙ Determination
  • Objective: To estimate the number-average molecular weight (Mₙ) for polymers with identifiable end-groups, assuming the initiator fragment is known.[15]

  • Materials:

    • Dried P(HPPy) sample

    • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Sample Preparation:

    • Dissolve 5-10 mg of the polymer in ~0.7 mL of the deuterated solvent in an NMR tube.

    • Ensure the sample is fully dissolved.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Identify a well-resolved signal corresponding to the repeating monomer unit (e.g., protons on the pyrrole ring or propyl chain). Integrate this signal (I_repeat).

    • Identify a well-resolved signal from a known end-group (from the initiator). Integrate this signal (I_end).

    • Calculate the degree of polymerization (DP) using the formula: DP = (I_repeat / N_repeat) / (I_end / N_end) where N_repeat and N_end are the number of protons giving rise to the respective signals.

    • Calculate Mₙ: Mₙ = (DP * MW_repeat) + MW_end_groups where MW is the molecular weight of the respective unit.[15]

References

Controlling the regioselectivity in Paal-Knorr pyrrole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Paal-Knorr Pyrrole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for controlling regioselectivity and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge when using unsymmetrical 1,4-dicarbonyl compounds in the Paal-Knorr synthesis?

The primary challenge is controlling the regioselectivity of the cyclization, which often results in a mixture of two regioisomeric pyrroles.[1] This occurs because the initial nucleophilic attack of the amine can happen at either of the two non-equivalent carbonyl groups.

Q2: How do electronic effects of substituents on the 1,4-dicarbonyl compound influence regioselectivity?

Electronic effects play a crucial role in differentiating the reactivity of the two carbonyl groups. An electron-withdrawing group (EWG) increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack by the amine.[1] Conversely, an electron-donating group (EDG) decreases the electrophilicity. This difference in reactivity can be exploited to favor the formation of one regioisomer over the other.

Q3: What role does steric hindrance play in directing the outcome of the reaction?

Steric hindrance can be a powerful tool for controlling regioselectivity. A bulky substituent near one of the carbonyl groups will hinder the approach of the amine nucleophile to that site.[1] As a result, the amine will preferentially attack the less sterically hindered carbonyl group, leading to a higher yield of the corresponding regioisomer.

Q4: What is the most common byproduct in the Paal-Knorr pyrrole synthesis, and how can its formation be minimized?

The most common byproduct is the corresponding furan.[2] Furan formation occurs through the acid-catalyzed self-cyclization of the 1,4-dicarbonyl compound, especially under strongly acidic conditions (pH < 3).[2][3] To minimize this, it is recommended to conduct the reaction under neutral or weakly acidic conditions and use an excess of the amine.[2][3]

Q5: Can microwave irradiation affect the regioselectivity of the Paal-Knorr synthesis?

Yes, microwave-assisted synthesis can be a valuable tool. It not only accelerates the reaction, often leading to higher yields in shorter times, but it can also modify the regioselectivity compared to conventional heating methods.[4][5]

Troubleshooting Guides
Issue 1: Poor Regioselectivity / Mixture of Isomers

Question: My reaction with an unsymmetrical 1,4-dicarbonyl is producing a nearly 1:1 mixture of regioisomers. How can I favor the formation of a single isomer?

Answer: To improve regioselectivity, you must enhance the reactivity difference between the two carbonyl groups. Consider the following strategies:

  • Exploit Steric Effects: If possible, choose a substrate where one carbonyl is significantly more sterically hindered than the other. The amine attack will favor the less hindered position.[1]

  • Utilize Electronic Effects: The presence of an electron-withdrawing group will activate the adjacent carbonyl for attack. This is often the most effective strategy for directing the cyclization.[1]

  • Modify Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.[1]

  • Choice of Catalyst: While often self-catalyzed or accelerated with a weak acid like acetic acid, employing specific Lewis acids can sometimes influence the regiochemical outcome by coordinating preferentially to one of the carbonyls.[1][6]

G start Poor Regioselectivity Observed check_substrate Analyze Substrate Structure (Steric & Electronic Factors) start->check_substrate sterics Is one carbonyl sterically hindered? check_substrate->sterics Examine Substituents electronics Is one carbonyl activated by an EWG? sterics->electronics No significant hindrance temp Modify Reaction Temperature sterics->temp Yes, but still poor selectivity electronics->temp No significant electronic bias catalyst Screen Different Catalysts (e.g., Lewis Acids) electronics->catalyst Yes, but still poor selectivity outcome Improved Regioselectivity temp->outcome catalyst->outcome

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: Low Yield or Incomplete Reaction

Question: The reaction is sluggish and giving a low yield of the desired pyrrole. What steps can I take to improve it?

Answer: Low yields can stem from several factors, including suboptimal reaction conditions or poorly reactive starting materials.

  • Reaction Conditions: The classic Paal-Knorr synthesis can require prolonged heating.[6][7] Insufficient temperature or reaction time may lead to an incomplete reaction. Consider moderately increasing the temperature or extending the reaction time.[2] Microwave-assisted synthesis is an excellent alternative for significantly reducing reaction times and often improving yields.[4][5]

  • Catalyst: The reaction is typically conducted under neutral or weakly acidic conditions.[3] The addition of a weak acid, such as acetic acid, can effectively accelerate the reaction.[1] Avoid strongly acidic conditions (pH < 3) to prevent furan byproduct formation.[2][3]

  • Reactivity of Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[2] Similarly, highly sterically hindered amines or dicarbonyls can impede the reaction.[2] In such cases, more forcing conditions (higher temperature, longer time) may be necessary.

Issue 3: Formation of Dark, Tarry Byproducts

Question: My reaction mixture has turned into a dark, intractable tar, making purification impossible. What causes this?

Answer: The formation of dark, tarry materials often indicates polymerization of the starting materials or the pyrrole product itself.[2] This is usually a result of excessively harsh reaction conditions.

  • Reduce Temperature: High temperatures can promote unwanted side reactions and polymerization.[2] Try running the reaction at a more moderate temperature.

  • Use a Milder Catalyst: Strong acids can catalyze polymerization. Switch to a weaker acid catalyst (e.g., acetic acid) or even attempt the reaction under neutral conditions.[2]

Quantitative Data Summary

The choice of catalyst and reaction conditions significantly impacts the efficiency of the Paal-Knorr synthesis. The following table summarizes yields and reaction times for the synthesis of N-substituted pyrroles from 2,5-hexanedione under various catalytic conditions.

Catalyst (mol%)AmineConditionsTimeYield (%)Reference
Citric Acid (10)4-IodoanilineBall Mill (30 Hz)15 min>95[8]
CATAPAL 200 (Alumina)Aniline60 °C, Solvent-free45 min96[9]
CATAPAL 200 (Alumina)4-Nitroaniline60 °C, Solvent-free45 min73[9]
Sc(OTf)₃VariousSolvent-free-Good-Excellent[10]
MgI₂ etherateVarious--Good-Excellent[10]
Silica Sulfuric AcidVariousRT, Solvent-free3 min98[6]
Experimental Protocols
Protocol 1: General Procedure for Paal-Knorr Synthesis using a Weak Acid Catalyst

This protocol describes a standard method using acetic acid as both a catalyst and solvent.

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,4-dicarbonyl compound (1.0 eq) in glacial acetic acid.[1]

  • Addition of Amine: Add the primary amine (1.0-1.2 eq) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Isolation: Pour the reaction mixture into a beaker of ice water. If a solid precipitates, collect it by vacuum filtration. If an oil forms, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the collected solid or the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Microwave-Assisted Paal-Knorr Synthesis

This protocol offers a rapid and efficient alternative to conventional heating.[5][11]

  • Setup: In a microwave reaction vessel, combine the 1,4-dicarbonyl compound (1.0 eq), the primary amine (1.1 eq), and a catalytic amount of acetic acid.

  • Reaction: Seal the vessel and place it in a microwave reactor. Heat the mixture to 120-150 °C for 2-10 minutes.[11]

  • Workup: After cooling, remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Reaction Mechanism and Logic Diagrams

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product diketone 1,4-Dicarbonyl attack 1. Nucleophilic attack of amine on a carbonyl diketone->attack amine Primary Amine / Ammonia amine->attack hemiaminal 2. Hemiaminal formation attack->hemiaminal cyclization 3. Intramolecular attack on second carbonyl hemiaminal->cyclization intermediate 4. Formation of cyclic 2,5-dihydroxytetrahydropyrrole cyclization->intermediate dehydration 5. Dehydration (loss of 2 H₂O) intermediate->dehydration pyrrole Substituted Pyrrole dehydration->pyrrole

Caption: The general mechanism of the Paal-Knorr pyrrole synthesis.[10][12][13]

References

Validation & Comparative

Comparative NMR Analysis of 1-(3-Hydroxypropyl)pyrrole and Related Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the ¹H and ¹³C NMR Spectral Features of N-Substituted Pyrroles.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the ¹H and ¹³C NMR chemical shifts for pyrrole and 1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione. These values serve as a reference for interpreting the spectra of N-substituted pyrroles. The data for 1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione provides insight into the influence of an N-hydroxyalkyl substituent on a related heterocyclic core.

Table 1: ¹H NMR Spectral Data

CompoundSolventProtonChemical Shift (δ, ppm)MultiplicityIntegration
PyrroleCDCl₃H-1 (N-H)8.07br s1H
H-2, H-56.74t2H
H-3, H-46.22t2H
1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione[1]DMSO-d₆CH=CH7.009s2H
OH4.786s1H
N-CH₂-CH₂-OH3.452m4H

Table 2: ¹³C NMR Spectral Data

CompoundSolventCarbonChemical Shift (δ, ppm)
PyrroleCDCl₃C-2, C-5118.5
C-3, C-4108.2

Note: Specific ¹³C NMR data for 1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione was not available in the searched resources.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is essential for accurate and reproducible results.

Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that could complicate spectral interpretation.

  • Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons like N-H and O-H.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

¹H NMR Spectroscopy:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Acquisition Parameters:

    • Spectral Width: ~12 ppm

    • Number of Scans: 8-16 (can be increased for dilute samples)

    • Relaxation Delay (d1): 1-2 seconds

    • Acquisition Time (aq): 2-4 seconds

¹³C NMR Spectroscopy:

  • Spectrometer: A 100 MHz or higher frequency (corresponding to a 400 MHz ¹H frequency) NMR spectrometer.

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

  • Acquisition Parameters:

    • Spectral Width: ~200 ppm

    • Number of Scans: 128 or more, as the ¹³C nucleus is less sensitive than ¹H.

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time (aq): 1-2 seconds

Mandatory Visualization

The following diagram illustrates a typical workflow for NMR analysis, from sample preparation to the final interpretation of the spectral data.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Sample High-Purity Sample Dissolve Dissolve Sample Sample->Dissolve Solvent Deuterated Solvent (e.g., CDCl3, DMSO-d6) Solvent->Dissolve Standard Internal Standard (TMS) Standard->Dissolve NMR_Spec NMR Spectrometer (e.g., 400 MHz) H1_Acq 1H NMR Acquisition Dissolve->H1_Acq NMR_Spec->H1_Acq C13_Acq 13C NMR Acquisition NMR_Spec->C13_Acq H1_FID 1H FID H1_Acq->H1_FID H1_Proc Fourier Transform, Phasing, Baseline Correction H1_Acq->H1_Proc C13_FID 13C FID C13_Acq->C13_FID H1_FID->H1_Proc C13_Proc Fourier Transform, Phasing, Baseline Correction C13_FID->C13_Proc H1_Spectrum 1H NMR Spectrum H1_Proc->H1_Spectrum Interpretation Structure Elucidation: - Chemical Shift Analysis - Multiplicity & Coupling - Integration H1_Proc->Interpretation C13_Spectrum 13C NMR Spectrum C13_Proc->C13_Spectrum H1_Spectrum->Interpretation C13_Spectrum->Interpretation

Caption: Workflow for NMR spectroscopic analysis.

References

A Comparative Guide to Spectroscopic Techniques for the Identification of 1-(3-Hydroxypropyl)pyrrole Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the identification and characterization of the functional groups in 1-(3-Hydroxypropyl)pyrrole. Detailed experimental protocols and comparative data are presented to assist researchers in selecting the most appropriate analytical techniques for their specific needs.

Introduction to this compound and its Functional Groups

This compound is a heterocyclic compound featuring a pyrrole ring and a hydroxypropyl substituent attached to the nitrogen atom. The key functional groups for identification are the pyrrole ring and the primary alcohol (hydroxyl group). The pyrrole ring is an aromatic five-membered heterocycle containing a secondary amine within the ring system. The hydroxypropyl group introduces a primary alcohol functionality. The accurate identification of these groups is crucial for confirming the molecular structure and purity of the compound.

Comparison of Analytical Techniques

Each spectroscopic technique offers unique advantages and provides complementary information for the structural elucidation of this compound.

Table 1: Comparison of FTIR, NMR, and Mass Spectrometry for Functional Group Analysis
FeatureFTIR SpectroscopyNMR Spectroscopy (¹H & ¹³C)Mass Spectrometry (EI-MS)
Information Provided Identification of functional groups based on vibrational frequencies.Detailed information on the chemical environment, connectivity, and number of protons and carbons.Provides the molecular weight and information on fragmentation patterns, aiding in structural elucidation.
Sample Requirements Small sample size (mg to µg), can be solid or liquid.Requires dissolution in a deuterated solvent (typically mg scale).Very small sample size (µg to ng), requires a volatile sample or one that can be ionized.
Data Interpretation Based on characteristic absorption bands for specific bonds.Based on chemical shifts, coupling constants, and integration.Based on the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.
Strengths Fast, non-destructive, and excellent for identifying the presence of specific functional groups (e.g., O-H, N-H, C=C).Provides unambiguous structural information and connectivity of atoms. Essential for differentiating isomers.High sensitivity and provides the molecular formula (with high-resolution MS).
Limitations Does not provide detailed information on the carbon-hydrogen framework or connectivity. Can be difficult to distinguish between similar functional groups.Lower sensitivity compared to MS, requires more sample. Can be complex to interpret for large molecules.Does not directly identify functional groups. Isomers can have similar mass spectra.

In-Depth Analysis using FTIR Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups by measuring the absorption of infrared radiation by a molecule, which causes molecular vibrations (stretching and bending).

Predicted FTIR Spectral Data for this compound

Table 2: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensity
3400-3200 (broad)O-H (Alcohol)StretchingStrong, Broad
~3100C-H (Pyrrole Ring)StretchingMedium
2950-2850C-H (Alkyl Chain)StretchingMedium
~1550 and ~1470C=C (Pyrrole Ring)StretchingMedium
~1400C-N (Pyrrole Ring)StretchingMedium
~1050C-O (Primary Alcohol)StretchingStrong
~740C-H (Pyrrole Ring)Out-of-plane BendingStrong
Experimental Protocol: FTIR Analysis of this compound

This protocol describes the use of Attenuated Total Reflectance (ATR) FTIR, a common technique for liquid samples.

Instrumentation:

  • FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Place a small drop of neat this compound directly onto the center of the ATR crystal.

Data Acquisition:

  • Acquire the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Process the spectrum by performing a background subtraction.

Data Analysis:

  • Identify the characteristic absorption bands corresponding to the pyrrole and hydroxyl functional groups as detailed in Table 2.

  • Compare the obtained spectrum with reference spectra of similar compounds if available.

In-Depth Analysis using NMR Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the atomic structure of a molecule. ¹H NMR gives information about the types and number of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Predicted NMR Spectral Data for this compound

The following chemical shifts are predicted based on the analysis of similar N-substituted pyrrole and propanol derivatives.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
~6.6t2HH-2, H-5 (Pyrrole)
~6.1t2HH-3, H-4 (Pyrrole)
~3.9t2HN-CH₂
~3.6t2HCH₂-OH
~2.0p2H-CH₂-
Variablebr s1H-OH
¹³C NMR Predicted δ (ppm) Assignment
~121C-2, C-5 (Pyrrole)
~108C-3, C-4 (Pyrrole)
~60CH₂-OH
~48N-CH₂
~34-CH₂-
Experimental Protocol: NMR Analysis of this compound

Instrumentation:

  • NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Data Acquisition:

  • Acquire a ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans to achieve a good signal-to-noise ratio.

Data Analysis:

  • Reference the spectra to the solvent peak or TMS.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons and carbons in the molecule.

In-depth Analysis using Mass Spectrometry

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.

Predicted Mass Spectrometry Data for this compound

The following data is based on predicted values from computational tools and typical fragmentation patterns of similar compounds.

Table 4: Predicted m/z Values for this compound in ESI-MS

AdductPredicted m/z
[M+H]⁺126.0913
[M+Na]⁺148.0733
[M-H]⁻124.0768
[M+H-H₂O]⁺108.0808

M = Molecular Weight of this compound (125.16 g/mol )

Experimental Protocol: GC-MS Analysis of this compound

This protocol is suitable for a volatile and thermally stable compound like this compound using Electron Ionization (EI).

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Sample Preparation:

  • Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), then ramp up to a higher temperature (e.g., 250 °C) to ensure separation.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Scan a range of m/z values (e.g., 40-300).

Data Analysis:

  • Identify the molecular ion peak (M⁺) in the mass spectrum.

  • Analyze the fragmentation pattern to identify characteristic losses. For this compound, expected fragments could arise from the loss of water (M-18), cleavage of the propyl chain, and fragmentation of the pyrrole ring.

Experimental Workflow and Data Integration

A comprehensive identification of this compound involves a multi-technique approach. The following diagram illustrates a logical workflow.

experimental_workflow cluster_ftir FTIR Analysis cluster_nmr NMR Analysis cluster_ms MS Analysis ftir_sample Sample Prep (Neat Liquid) ftir_acquire Data Acquisition ftir_sample->ftir_acquire ftir_analysis Functional Group ID ftir_acquire->ftir_analysis final_structure Confirmed Structure ftir_analysis->final_structure Pyrrole & OH groups present nmr_sample Sample Prep (in CDCl3) nmr_acquire 1H & 13C Acquisition nmr_sample->nmr_acquire nmr_analysis Structural Elucidation nmr_acquire->nmr_analysis nmr_analysis->final_structure Connectivity Confirmed ms_sample Sample Prep (Dilute Solution) ms_acquire GC-MS Acquisition ms_sample->ms_acquire ms_analysis MW & Fragmentation Analysis ms_acquire->ms_analysis ms_analysis->final_structure Molecular Weight Confirmed start This compound Sample cluster_ftir cluster_ftir cluster_nmr cluster_nmr cluster_ms cluster_ms

Caption: Workflow for the spectroscopic identification of this compound.

Conclusion

The identification of the functional groups in this compound is most effectively achieved through a combination of FTIR, NMR, and Mass Spectrometry. FTIR provides a rapid confirmation of the presence of the key hydroxyl and pyrrole functionalities. NMR spectroscopy offers a detailed map of the molecular structure, confirming the connectivity of the atoms. Finally, Mass Spectrometry confirms the molecular weight and provides valuable information about the fragmentation of the molecule, further corroborating the proposed structure. By integrating the data from these three powerful analytical techniques, researchers can achieve an unambiguous identification and characterization of this compound.

Mass spectrometry analysis of 1-(3-Hydroxypropyl)pyrrole for molecular weight confirmation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of mass spectrometry techniques for the molecular weight confirmation of 1-(3-Hydroxypropyl)pyrrole. It is intended for researchers, scientists, and professionals in drug development who are familiar with analytical chemistry principles. The guide details experimental protocols, presents data in a clear, tabular format, and includes a visual representation of the analytical workflow.

Introduction

This compound is a chemical compound with the molecular formula C7H11NO. Accurate mass determination is a critical step in its characterization, ensuring purity and confirming its identity. Mass spectrometry is a powerful analytical technique for this purpose, providing a precise mass-to-charge ratio (m/z) of the ionized molecule. This guide explores the use of mass spectrometry for confirming the molecular weight of this compound, which has a molecular weight of approximately 125.17 g/mol and a monoisotopic mass of about 125.08406 Da.[1][2]

Comparative Analysis of Ionization Techniques

The choice of ionization technique is crucial for the successful mass spectrometric analysis of small molecules. For a compound like this compound, which possesses both a hydroxyl group and a pyrrole ring, soft ionization techniques are generally preferred to minimize fragmentation and preserve the molecular ion. The two most common techniques are Electrospray Ionization (ESI) and Electron Ionization (EI).

  • Electrospray Ionization (ESI): This is a soft ionization technique that is particularly well-suited for polar molecules and is less likely to cause fragmentation. It typically generates protonated molecules [M+H]+ or other adducts. Given the presence of a hydroxyl group and a nitrogen-containing heterocycle, this compound is expected to ionize efficiently in positive ion mode ESI.

  • Electron Ionization (EI): This is a higher-energy technique that can lead to extensive fragmentation. While this fragmentation can provide valuable structural information, it may result in a weak or absent molecular ion peak, making it less ideal for simple molecular weight confirmation.

For the primary goal of confirming the molecular weight, ESI is the recommended technique due to its gentle nature, which increases the likelihood of observing the intact molecular ion.

Experimental Protocol: ESI Mass Spectrometry

This section outlines a typical experimental protocol for the analysis of this compound using ESI mass spectrometry.

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent.

  • To promote the formation of protonated molecules, a small amount of an acid (e.g., 0.1% formic acid) can be added to the solvent.

2. Instrumentation:

  • A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurement.

  • The instrument should be equipped with an ESI source.

3. Mass Spectrometer Settings (Positive Ion Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 20 V

  • Desolvation Gas Flow: 600 L/hr

  • Desolvation Temperature: 350 °C

  • Source Temperature: 120 °C

  • Mass Range: m/z 50 - 500

4. Data Acquisition and Analysis:

  • Acquire the mass spectrum of the prepared sample.

  • Process the data to identify the peak corresponding to the molecular ion and any observed adducts.

  • Compare the experimentally determined m/z value with the theoretically calculated mass of the expected ions.

Data Presentation: Expected Ions and m/z Values

The following table summarizes the theoretically calculated monoisotopic masses for the most likely ions of this compound that may be observed in ESI mass spectrometry.

Ion SpeciesChemical FormulaTheoretical m/zNotes
[M+H]+ C7H12NO+126.0913The most expected ion in positive mode ESI with an acidic mobile phase.
[M+Na]+ C7H11NNaO+148.0733A common adduct, especially if there are trace amounts of sodium salts present.[2]
[M+K]+ C7H11KNO+164.0472Another common adduct, arising from trace potassium salts.[2]
[M+NH4]+ C7H15N2O+143.1179Possible if ammonium salts are present in the mobile phase.[2]

Experimental Workflow

The following diagram illustrates the logical workflow for the mass spectrometry analysis of this compound.

MassSpec_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation A Dissolve this compound in Solvent (e.g., Methanol) B Dilute to ~1-10 µg/mL A->B C Add 0.1% Formic Acid (Optional, for [M+H]+) B->C D Infuse Sample into ESI Source C->D Inject E Ionize Molecules (Positive Ion Mode) D->E F Separate Ions by m/z in Mass Analyzer E->F G Detect Ions F->G H Acquire Mass Spectrum G->H Generate I Identify Molecular Ion Peak and Adducts H->I J Compare Experimental m/z with Theoretical m/z I->J K Confirm Molecular Weight J->K J->K Confirmation

Figure 1. Experimental workflow for molecular weight confirmation.

Conclusion

Mass spectrometry, particularly with Electrospray Ionization, is a highly effective and precise method for confirming the molecular weight of this compound. By following the outlined experimental protocol, researchers can expect to observe the protonated molecule [M+H]+ at an m/z of approximately 126.0913, along with potential adducts such as [M+Na]+ and [M+K]+. The high mass accuracy of modern mass spectrometers allows for unambiguous confirmation of the elemental composition and, consequently, the molecular weight of the compound.

References

A Comparative Guide to the Electrochemical Properties of Poly(1-(3-Hydroxypropyl)pyrrole) and Polypyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrochemical properties of two conducting polymers: the functionalized polypyrrole derivative, poly(1-(3-Hydroxypropyl)pyrrole) (PHPPy), and its parent polymer, polypyrrole (PPy). Understanding the electrochemical nuances of these materials is critical for their application in various fields, including biosensors, drug delivery systems, and neural interfaces. This document synthesizes experimental data to offer an objective performance comparison.

Executive Summary

Polypyrrole (PPy) is a widely studied conducting polymer known for its high conductivity and good environmental stability. However, its processability can be limited. Poly(this compound) (PHPPy) is a derivative designed to improve processability and introduce functionality through its hydroxyl group, which can alter its electrochemical characteristics. This guide reveals that while PPy generally exhibits higher conductivity, PHPPy presents modified redox behavior and potential for further functionalization, making the choice between them highly application-dependent.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key electrochemical properties of PPy and the homopolymer of N-(3-hydroxypropyl)pyrrole (PHP), which is PHPPy. It is important to note that direct comparative studies are limited, and properties can vary significantly based on synthesis conditions.

PropertyPolypyrrole (PPy)Poly(this compound) (PHPPy/PHP)Key Observations
Electrical Conductivity (S/cm) 10⁻² - 10²[1]Generally lower than PPy; specific values for the homopolymer are not widely reported, but N-substitution tends to decrease conductivity.The bulky hydroxypropyl group on the nitrogen atom of the pyrrole ring in PHPPy can disrupt the π-conjugation of the polymer backbone, leading to lower conductivity compared to the highly conjugated structure of PPy.
Specific Capacitance (F/g) 150 - 500+[2]Data for the homopolymer is scarce. Copolymers with pyrrole show significant charge storage capability.The presence of the polar hydroxyl group in PHPPy may enhance its interaction with electrolyte ions, potentially influencing its capacitive behavior. However, the expected lower conductivity might be a limiting factor.
Redox Behavior (from Cyclic Voltammetry) Well-defined oxidation and reduction peaks, indicating clear redox states.Broader redox peaks shifted to higher potentials compared to PPy[3].The N-substitution in PHPPy affects the electron density of the pyrrole ring, making it more difficult to oxidize than the unsubstituted pyrrole in PPy. This results in a higher oxidation potential[3].
Electrochemical Stability Good stability within its potential window, but can be prone to over-oxidation.N-substituted polypyrroles can exhibit different stability profiles. The hydroxypropyl group might influence its interaction with the electrolyte and degradation pathways.The stability of conducting polymers is crucial for long-term device performance. The specific impact of the hydroxypropyl group on the long-term cycling stability of PHPPy requires further dedicated studies.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the typical experimental protocols for the synthesis and electrochemical characterization of PPy and PHPPy.

Synthesis of Polymers

1. Electrochemical Polymerization of Pyrrole (PPy)

  • Materials: Pyrrole monomer, supporting electrolyte (e.g., 0.1 M Lithium Perchlorate (LiClO₄)), and a suitable solvent (e.g., acetonitrile or water).

  • Procedure:

    • Prepare an electrolyte solution containing 0.1 M pyrrole and 0.1 M LiClO₄ in the chosen solvent.

    • Use a three-electrode electrochemical cell with a working electrode (e.g., platinum, glassy carbon, or indium tin oxide-coated glass), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

    • Immerse the electrodes in the electrolyte solution.

    • Electropolymerize the PPy film onto the working electrode using either potentiostatic (constant potential), galvanostatic (constant current), or potentiodynamic (cyclic voltammetry) methods. For potentiodynamic synthesis, cycle the potential within a range where pyrrole oxidation occurs (e.g., -0.8 V to +0.9 V vs. Ag/AgCl) for a set number of cycles[4].

    • After polymerization, rinse the polymer-coated electrode with the solvent to remove any unreacted monomer and electrolyte.

2. Synthesis of N-(3-Hydroxypropyl)pyrrole Monomer and its Polymer (PHPPy/PHP)

  • Monomer Synthesis: The N-(3-hydroxypropyl)pyrrole (HP) monomer is typically synthesized through a chemical reaction, for example, by reacting pyrrole with 3-bromo-1-propanol in the presence of a base[3].

  • Electrochemical Polymerization of PHPPy (PHP):

    • Prepare an electrolyte solution containing the synthesized N-(3-hydroxypropyl)pyrrole monomer (e.g., 0.1 M) and a supporting electrolyte (e.g., 0.1 M LiClO₄) in a suitable solvent like acetonitrile[3].

    • Utilize the same three-electrode setup as for PPy synthesis.

    • Galvanostatic polymerization is a common method, applying a constant current density (e.g., 1 mA/cm²) for a specified duration to grow the polymer film on the working electrode[3].

    • After polymerization, the resulting PHPPy film is thoroughly washed with the solvent.

Electrochemical Characterization

1. Cyclic Voltammetry (CV)

  • Purpose: To investigate the redox behavior (oxidation and reduction potentials), electrochemical stability, and capacitive properties of the polymer films.

  • Procedure:

    • Use the polymer-coated working electrode, a counter electrode, and a reference electrode in a fresh electrolyte solution (without the monomer).

    • Cycle the potential of the working electrode within a specific range at a set scan rate (e.g., 50 mV/s).

    • The resulting plot of current versus potential (voltammogram) reveals the redox peaks characteristic of the polymer.

2. Galvanostatic Charge-Discharge (GCD)

  • Purpose: To determine the specific capacitance, energy density, and power density of the polymer as an electrode material for energy storage devices.

  • Procedure:

    • In a two-electrode or three-electrode setup, apply a constant current to charge the electrode to a certain potential and then discharge it with a constant current of the opposite sign.

    • The time taken for the charge and discharge cycles is used to calculate the specific capacitance.

3. Electrochemical Impedance Spectroscopy (EIS)

  • Purpose: To study the charge transfer resistance, diffusion characteristics, and overall impedance of the polymer-electrolyte interface.

  • Procedure:

    • Apply a small amplitude AC voltage over a range of frequencies to the electrochemical cell at a specific DC potential.

    • The resulting impedance data is often plotted in a Nyquist plot (imaginary vs. real impedance) and can be fitted to an equivalent circuit model to extract valuable parameters about the electrochemical system.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships discussed in this guide.

G cluster_synthesis Polymer Synthesis Workflow cluster_characterization Electrochemical Characterization Workflow Monomer Pyrrole or N-(3-Hydroxypropyl)pyrrole Electrolyte Electrolyte Solution (Monomer + Supporting Salt + Solvent) Monomer->Electrolyte ThreeElectrodeCell Three-Electrode Cell (Working, Counter, Reference) Electrolyte->ThreeElectrodeCell Electropolymerization Electrochemical Polymerization (Potentiostatic/Galvanostatic/ Potentiodynamic) ThreeElectrodeCell->Electropolymerization PolymerFilm Polymer Film on Working Electrode Electropolymerization->PolymerFilm Washing Washing and Drying PolymerFilm->Washing WashedFilm Washed Polymer Film CV Cyclic Voltammetry (CV) WashedFilm->CV GCD Galvanostatic Charge-Discharge (GCD) WashedFilm->GCD EIS Electrochemical Impedance Spectroscopy (EIS) WashedFilm->EIS RedoxBehavior Redox Behavior & Stability CV->RedoxBehavior Capacitance Specific Capacitance & Energy/Power Density GCD->Capacitance Impedance Charge Transfer Resistance & Ion Diffusion EIS->Impedance

Caption: Experimental workflow for synthesis and electrochemical characterization.

G cluster_ppy Polypyrrole (PPy) cluster_phppy Poly(this compound) (PHPPy) PPy_Structure Planar, Highly Conjugated Backbone PPy_Conductivity Higher Electrical Conductivity PPy_Structure->PPy_Conductivity PPy_Redox Lower Oxidation Potential PPy_Structure->PPy_Redox Comparison Comparison of Properties PHPPy_Structure N-Substituted with - (CH₂)₃OH Group PHPPy_Conductivity Lower Electrical Conductivity PHPPy_Structure->PHPPy_Conductivity PHPPy_Redox Higher Oxidation Potential PHPPy_Structure->PHPPy_Redox PHPPy_Functionality Pendant Hydroxyl Group for Functionalization PHPPy_Structure->PHPPy_Functionality

Caption: Key structural and property differences between PPy and PHPPy.

Conclusion

The introduction of a hydroxypropyl group to the nitrogen of the pyrrole ring in poly(this compound) leads to notable differences in its electrochemical properties when compared to the parent polypyrrole. While PPy remains superior in terms of electrical conductivity due to its uninterrupted conjugation, PHPPy offers the advantage of a functional handle for further chemical modifications and exhibits a distinct redox behavior. The choice between these two conducting polymers will ultimately be dictated by the specific requirements of the intended application, balancing the need for high conductivity with the benefits of tailored functionality and potentially altered interfacial properties. Further research into the specific capacitance and long-term stability of the PHPPy homopolymer is warranted to fully elucidate its potential in energy storage and biomedical applications.

References

The Versatility of the Pyrrole Scaffold: A Comparative Look at Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, stands as a cornerstone in medicinal chemistry. Its versatile structure serves as a privileged scaffold in numerous natural products and synthetic compounds, exhibiting a wide array of pharmacological properties.[1][2] The biological activity of pyrrole derivatives can be finely tuned by the nature and position of substituents, leading to a diverse range of therapeutic agents.[1] This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of various substituted pyrroles, supported by quantitative experimental data.

Comparative Biological Activity Data

The efficacy of substituted pyrroles is highly dependent on the specific chemical groups attached to the core ring structure. The following tables summarize the quantitative biological activities of several pyrrole derivatives, offering a clear comparison of their potency against different biological targets.

Anticancer Activity

Pyrrole derivatives have shown significant potential as anticancer agents, with some compounds exhibiting potent activity against various cancer cell lines.[3][4][5][6] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases.[3][4][7]

Table 1: Anticancer Activity of Substituted Pyrroles

Compound/Derivative ClassSubstitution DetailsTarget Cell LineActivity MetricReported Value
Alkynylated Pyrrole (12l)3-alkynylpyrrole-2,4-dicarboxylate structureA549 (Lung Carcinoma)IC503.49 µM[1][8]
Pyrrole-Indole Hybrid (3h)Single chloro-substitutionT47D (Breast Cancer)IC502.4 µM[1]
Pyrrolo[1,2-a]quinoxaline (1c)4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acidHuman Protein Kinase CK2IC5049 nM
3-Aroyl-1-Arylpyrrole (cpd 21)3,4-dimethoxy phenyl at the 4th positionHepG2, DU145, CT-26IC500.5 - 0.9 µM[6]
Pyrrolo[2,3-b]pyridines (17j)Fluorine-substituted phenyl ringA549, HeLa, MDA-MB-231GI500.18 - 0.7 µM
  • IC50: Half-maximal inhibitory concentration, the concentration of a drug that is required for 50% inhibition in vitro.

  • GI50: Growth inhibition 50, the concentration of a drug that causes 50% inhibition of cell growth.

Antimicrobial Activity

Substituted pyrroles have also emerged as promising antimicrobial agents, demonstrating activity against a range of bacteria and fungi.[9][10][11][12][13][14] Their mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.[9]

Table 2: Antimicrobial Activity of Substituted Pyrroles

Compound/Derivative ClassSubstitution DetailsTarget OrganismActivity MetricReported Value
Pyrrole-fused Pyrimidine (4g)Pyrrole fused with a pyrimidine ringM. tuberculosis H37RvMIC0.78 µg/mL[1]
1,2,3,4-tetrasubstituted pyrrole (cpd 4, 11, 12)Varied substitutionsS. aureus, B. cereus-Promising activity[12]
Fused Pyrrole (3c)Fused pyrimidine and triazine formsGram-positive bacteria, C. albicans-High activity[9][10][11]
PyrrolnitrinNaturally occurring pyrroleFungi-Broad spectrum antifungal[11]
  • MIC: Minimum inhibitory concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.

Anti-inflammatory Activity

Certain substituted pyrroles exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[15][16][17][18][19]

Table 3: Anti-inflammatory Activity of Substituted Pyrroles

Compound/Derivative ClassSubstitution DetailsTarget Enzyme/MediatorActivity MetricReported Value
Phenylsulfonyl Hydrazide (7d)Phenylsulfonyl hydrazide moietyPGE2IC500.06 µM[1]
3-Substituted Pyrrole (14d)3-(2-chlorophenyl)pyrroleCarrageenan-induced edema-More potent than mefenamic acid[16]
Pyrrolecarboxylic acid (96)-Prostaglandin synthesisIC505.8 µM (17x more potent than ibuprofen)[20]
Pyrrolopyridines (3i, 3l)Fused pyrrole derivativesCOX-2-Promising activity[15]
  • PGE2: Prostaglandin E2, a principal mediator of inflammation.

Visualized Workflows and Pathways

To better understand the context of drug discovery and the mechanisms of action, the following diagrams illustrate a general experimental workflow and a key signaling pathway targeted by substituted pyrroles.

G cluster_0 Discovery and Development Workflow A Design & Synthesis of Substituted Pyrroles B In Vitro Biological Screening (Anticancer, Antimicrobial, etc.) A->B C Cytotoxicity Assays on Normal Cells B->C D Structure-Activity Relationship (SAR) Analysis B->D C->D E Lead Compound Identification D->E F In Vivo Animal Models E->F G Mechanism of Action Studies E->G

Caption: General workflow for the discovery and development of novel pyrrole-based biological agents.

G cluster_0 COX-2 Signaling Pathway Inhibition AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolized by PGs Prostaglandins (Inflammatory Mediators) COX2->PGs Produces Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor Substituted Pyrrole (COX-2 Inhibitor) Inhibitor->COX2 Inhibits

Caption: Inhibition of the COX-2 signaling pathway by substituted pyrrole derivatives.

Experimental Protocols

Reproducibility of experimental findings is paramount in scientific research. The following are detailed methodologies for key assays used to determine the biological activities of the substituted pyrroles discussed in this guide.

Anticancer Activity: MTT Assay

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of living cells.[1]

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add various concentrations of the substituted pyrrole compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[1] The IC50 value is then calculated from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method (MIC Determination)

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by testing a series of twofold dilutions of the compound in a liquid nutrient broth against a standardized inoculum of a specific microorganism.

Procedure:

  • Compound Dilution: Prepare a series of twofold dilutions of the substituted pyrrole compounds in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: COX Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes (COX-1 and COX-2). The inhibition is quantified by measuring the reduction in the production of prostaglandins, such as prostaglandin E2 (PGE2), from the substrate arachidonic acid.[1]

Procedure:

  • Enzyme and Compound Incubation: Pre-incubate the purified COX-1 or COX-2 enzyme with various concentrations of the substituted pyrrole compound in a reaction buffer.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid to the mixture.

  • Reaction Termination: After a specific incubation period, stop the reaction.

  • Prostaglandin Quantification: Measure the amount of PGE2 produced using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • IC50 Calculation: The IC50 value, representing the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined from the dose-response curve.

References

Comparative Guide for the Purity Validation of 1-(3-Hydroxypropyl)pyrrole via High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of 1-(3-Hydroxypropyl)pyrrole. Detailed experimental protocols and supporting data are presented to facilitate methodological selection and implementation in a research and quality control setting.

Introduction

This compound is a heterocyclic organic compound with applications in the synthesis of pharmaceuticals and specialty chemicals. Ensuring the purity of this compound is critical for the safety, efficacy, and reproducibility of its downstream applications. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. This guide outlines a validated Reverse-Phase HPLC (RP-HPLC) method and compares its performance with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Potential Impurities in this compound Synthesis

The synthesis of this compound typically involves the N-alkylation of pyrrole with a 3-halo-1-propanol (e.g., 3-bromo-1-propanol or 3-chloro-1-propanol) in the presence of a base. Potential impurities may arise from starting materials, side reactions, or degradation. A robust analytical method must be capable of separating the main compound from these potential impurities.

Process-Related Impurities:

  • Unreacted Pyrrole: The starting pyrrole may remain if the reaction does not go to completion.

  • Unreacted 3-Halo-1-propanol: The alkylating agent may not be fully consumed.

  • Poly-alkylated Pyrroles: Although less common with a monofunctional alkylating agent, di- or tri-substituted pyrroles could form under certain conditions.

  • Isomeric Byproducts: C-alkylation of the pyrrole ring can occur, leading to isomeric impurities.

Degradation Products:

  • Oxidation Products: The pyrrole ring is susceptible to oxidation, which can lead to the formation of various oxygenated derivatives, especially upon exposure to air and light.

  • Polymerization Products: Pyrroles can be prone to polymerization, particularly under acidic conditions or upon prolonged storage.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A stability-indicating RP-HPLC method is proposed for the purity determination of this compound and its separation from potential impurities.

Experimental Protocol: RP-HPLC Method

A validated RP-HPLC method for a similar pyrrole derivative provides a strong foundation for the analysis of this compound.[1]

ParameterRecommended Condition
Instrument Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD) or equivalent
Column C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 10% B5-20 min: 10% to 90% B20-25 min: 90% B25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve approximately 1 mg/mL of this compound in the initial mobile phase composition.
Analytical Standard A certified analytical standard of this compound should be used for quantification. Suppliers such as Tokyo Chemical Industry (TCI) and Parchem can be contacted for availability and a Certificate of Analysis.[2]
Data Presentation: HPLC Purity Analysis

The following table illustrates a hypothetical purity analysis of a synthesized batch of this compound using the described HPLC method.

CompoundRetention Time (min)Area (%)Identification
Pyrrole3.50.15Process Impurity
This compound 8.2 99.50 Main Component
Unknown Impurity 19.50.20Degradation Product
Unknown Impurity 211.10.15Process Impurity

Comparison with Alternative Analytical Methods

While HPLC is a robust technique, other methods can offer complementary information.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.

  • Advantages: High sensitivity and excellent for identifying unknown volatile impurities through mass spectral libraries.

  • Disadvantages: May not be suitable for thermally labile compounds. Derivatization may be required for polar compounds like this compound to improve volatility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) can be used for purity determination without the need for a specific reference standard of the analyte.

  • Advantages: Provides structural information and can be used for absolute quantification against a certified internal standard.

  • Disadvantages: Lower sensitivity compared to HPLC and GC-MS. May not be able to detect trace-level impurities.

Comparative Performance Data
ParameterHPLCGC-MSqNMR
Selectivity HighHighModerate
Sensitivity HighVery HighLow
Quantification Relative (with standard)Relative (with standard)Absolute (with internal standard)
Suitability for Thermally Labile Compounds ExcellentPoor (may require derivatization)Excellent
Impurity Identification Possible with MS detectorExcellentLimited

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the workflow for purity validation and a decision-making process for selecting the appropriate analytical technique.

Purity Validation Workflow Purity Validation Workflow for this compound cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis cluster_3 Reporting Sample Synthesized this compound Dissolve Dissolve in Mobile Phase Sample->Dissolve HPLC Inject into HPLC System Dissolve->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Purity Report Calculate->Report

Caption: Workflow for HPLC Purity Validation.

Analytical Technique Selection Decision Tree for Analytical Technique Selection HPLC Use HPLC GCMS Use GC-MS qNMR Use qNMR Start Routine Purity Check? Start->HPLC Yes Volatile Volatile Impurities Suspected? Start->Volatile No Volatile->GCMS Yes Absolute Absolute Quantification Needed? Volatile->Absolute No Absolute->HPLC No Absolute->qNMR Yes

Caption: Decision Tree for Selecting an Analytical Technique.

Conclusion

The proposed RP-HPLC method offers a robust and reliable approach for the routine purity assessment of this compound. It demonstrates good separation of the main component from potential process-related impurities and degradation products. For comprehensive characterization, especially for the identification of unknown volatile impurities or for absolute quantification, GC-MS and qNMR serve as valuable complementary techniques. The choice of the most suitable method will depend on the specific analytical requirements, including the nature of expected impurities and the desired level of quantification accuracy.

References

A Comparative Guide to the Conductivity of Pyrrole and N-(3-hydroxypropyl)pyrrole Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Conductivity Comparison

The electrical conductivity of polypyrrole (PPy) is known to be significantly influenced by substitution on the pyrrole nitrogen. Generally, N-substitution disrupts the π-conjugation along the polymer backbone, leading to a decrease in conductivity. The extent of this decrease is dependent on the nature and concentration of the N-substituted monomer in the copolymer. For copolymers of pyrrole and N-(3-hydroxypropyl)pyrrole, it is anticipated that increasing the molar ratio of the N-(3-hydroxypropyl)pyrrole monomer will result in a progressive decrease in electrical conductivity.

Polymer Composition (Molar Ratio Py:HP)Expected Electrical Conductivity (S/cm)Key Observations
100:0 (Pure Polypyrrole)10 - 100High conductivity, characteristic of doped polypyrrole.[1][2]
80:20Expected to be lower than pure PPyIntroduction of the N-substituted monomer is likely to decrease conductivity.
60:40Expected to be significantly lower than pure PPyHigher concentration of the N-substituted monomer further disrupts conjugation.
50:50Low conductivityA significant decrease in conductivity is expected.
0:100 (Pure Poly(N-(3-hydroxypropyl)pyrrole))Very low (semiconducting range)Homopolymers of N-substituted pyrroles generally exhibit low conductivity.[1]

Note: The expected conductivity values are qualitative and based on general trends observed for N-substituted polypyrrole copolymers. Experimental verification is required for precise quantitative values.

Experimental Protocols

Synthesis of Poly(pyrrole-co-N-(3-hydroxypropyl)pyrrole) via Galvanostatic Polymerization

This protocol is adapted from the method described for the synthesis of N-hydroxyalkyl pyrrole copolymers.

Materials:

  • Pyrrole (Py) monomer

  • N-(3-hydroxypropyl)pyrrole (HP) monomer

  • Lithium perchlorate (LiClO4)

  • Acetonitrile (CH3CN)

  • Stainless steel electrodes (working and counter)

  • Ag/AgCl reference electrode

  • Galvanostat/Potentiostat

Procedure:

  • Electrolyte Preparation: Prepare a 0.1 M solution of LiClO4 in acetonitrile.

  • Monomer Solution: Dissolve the pyrrole and N-(3-hydroxypropyl)pyrrole monomers in the electrolyte solution to a total monomer concentration of 0.1 M. The molar ratio of Py to HP can be varied to obtain copolymers of different compositions (e.g., 80:20, 60:40, 50:50).

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with a stainless steel working electrode, a stainless steel counter electrode, and an Ag/AgCl reference electrode.

  • Deoxygenation: Purge the monomer solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.

  • Electropolymerization: Immerse the electrodes in the deoxygenated monomer solution. Apply a constant current density (e.g., 1 mA/cm²) to the working electrode for a specified duration (e.g., 60 minutes) to grow the copolymer film.[3]

  • Film Recovery and Cleaning: After polymerization, carefully remove the working electrode with the deposited copolymer film. Rinse the film thoroughly with acetonitrile to remove any unreacted monomers and electrolyte.

  • Drying: Dry the copolymer film under vacuum at room temperature.

Measurement of Electrical Conductivity via Four-Point Probe Method

The four-point probe technique is a standard method for measuring the sheet resistance of thin films, which can then be used to calculate conductivity.[4][5][6][7]

Equipment:

  • Four-point probe head with equally spaced collinear probes

  • Source meter (to apply current)

  • Voltmeter (to measure voltage)

  • Micrometer or profilometer (to measure film thickness)

Procedure:

  • Sample Preparation: Place the dried copolymer film on a non-conductive, flat surface.

  • Probe Contact: Gently lower the four-point probe head onto the surface of the film, ensuring all four probes make good contact.

  • Current Application: Apply a constant DC current (I) through the two outer probes. The magnitude of the current should be chosen to produce a measurable voltage drop without causing sample heating.

  • Voltage Measurement: Measure the voltage difference (V) between the two inner probes.

  • Sheet Resistance Calculation: The sheet resistance (Rs) is calculated using the formula: Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I)

  • Thickness Measurement: Measure the thickness (t) of the copolymer film at several locations using a micrometer or profilometer and calculate the average thickness.

  • Conductivity Calculation: The electrical conductivity (σ) is calculated from the sheet resistance and the film thickness using the formula: σ = 1 / (Rs * t)

Mandatory Visualization

experimental_workflow cluster_synthesis Copolymer Synthesis cluster_conductivity Conductivity Measurement start Prepare Monomer Solution (Py + HP + LiClO4 in CH3CN) cell_setup Assemble 3-Electrode Cell start->cell_setup deoxygenate Deoxygenate Solution (N2 Purge) cell_setup->deoxygenate polymerization Galvanostatic Polymerization (Constant Current) deoxygenate->polymerization wash Wash Film (Acetonitrile) polymerization->wash dry Dry Film (Vacuum) wash->dry end_synthesis Copolymer Film dry->end_synthesis start_conductivity Place Film on Non-Conductive Surface end_synthesis->start_conductivity Sample Transfer four_point_probe Contact with Four-Point Probe start_conductivity->four_point_probe apply_current Apply Current (I) (Outer Probes) four_point_probe->apply_current measure_voltage Measure Voltage (V) (Inner Probes) apply_current->measure_voltage measure_thickness Measure Film Thickness (t) measure_voltage->measure_thickness calculate Calculate Conductivity (σ) σ = 1 / (Rs * t) measure_thickness->calculate end_conductivity Conductivity Value calculate->end_conductivity

Caption: Experimental workflow for synthesis and conductivity measurement.

References

A Comparative Guide to the Thermal Analysis of Poly(1-(3-Hydroxypropyl)pyrrole) and Alternative Conductive Polymers via Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the thermal properties of functionalized polypyrrole, including poly(1-(3-hydroxypropyl)pyrrole), and other common conductive polymers, based on Differential Scanning Calorimetry (DSC) data. It is intended for researchers, scientists, and drug development professionals working with these materials.

Comparative Thermal Properties

Below is a summary of the key thermal transitions for various conductive polymers, offering a comparative perspective.

PolymerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Decomposition Temperature (Td) (°C)
Polypyrrole (PPy) (Pure) 71.2N/A~235
Polypyrrole (Functionalized, PPy-F1) 66.3N/A~276
Polypyrrole (Functionalized, PPy-F2) 69.4N/A~291
Polypyrrole (Functionalized, PPy-F3) 72.3N/A~285
Polyaniline (PANI) 75148322[1]
Poly(3,4-ethylenedioxythiophene) (PEDOT) 111N/A>200
Poly(3-hexylthiophene) (P3HT) ~12238[2]~440

Note: The data for functionalized polypyrrole (PPy-F1, PPy-F2, PPy-F3) are from studies on polypyrrole functionalized with glutaraldehyde and may serve as a proxy for the thermal behavior of similarly modified polypyrroles like poly(this compound). The absence of a melting point (N/A) is characteristic of amorphous or thermosetting polymers that decompose before melting.

Experimental Workflow for DSC Analysis

The following diagram illustrates the typical workflow for conducting a DSC analysis of a polymer sample.

Caption: A flowchart of the DSC experimental workflow.

Detailed Experimental Protocol for DSC Analysis

This protocol outlines the steps for performing a DSC analysis on a polymer sample, such as poly(this compound).

3.1. Materials and Equipment

  • Polymer sample (5-10 mg)

  • Differential Scanning Calorimeter (DSC) with a cooling system

  • Aluminum DSC pans and lids

  • Crimper for sealing DSC pans

  • Microbalance (accurate to ±0.01 mg)

  • Inert purge gas (e.g., high-purity nitrogen)

3.2. Sample Preparation

  • Accurately weigh 5-10 mg of the polymer sample directly into a clean aluminum DSC pan using a microbalance.

  • Place a lid on the pan and securely seal it using a crimper. Ensure the pan is hermetically sealed to prevent any loss of volatile components during heating.

  • Prepare an empty, sealed aluminum pan to be used as a reference. The reference pan should be of the same type as the sample pan.

3.3. Instrument Setup and Calibration

  • Turn on the DSC instrument and the associated cooling system. Allow the instrument to stabilize.

  • Calibrate the instrument for temperature and heat flow using certified standards (e.g., indium) according to the manufacturer's instructions.

  • Place the sealed sample pan in the appropriate position in the DSC cell and the empty reference pan in its designated position.

  • Close the DSC cell and initiate the inert gas purge at a constant flow rate (typically 20-50 mL/min) to provide an inert atmosphere and prevent oxidative degradation of the sample.

3.4. DSC Measurement

  • Set up the thermal program. A typical program for a polymer analysis involves a heat-cool-heat cycle to erase the thermal history of the sample.

    • First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected glass transition or melting point at a controlled rate (e.g., 10 °C/min). This scan is primarily to remove any thermal history from the processing of the polymer.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -50 °C).

    • Second Heating Scan: Heat the sample again at the same controlled rate (e.g., 10 °C/min) to the upper-temperature limit. The data from this second heating scan is typically used for analysis of the thermal transitions.

  • Initiate the DSC run and record the heat flow as a function of temperature.

3.5. Data Analysis

  • Analyze the resulting thermogram from the second heating scan.

  • Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.

  • Identify the melting temperature (Tm) as the peak maximum of the endothermic melting peak.

  • Determine the decomposition temperature (Td) from the onset of the exothermic or endothermic peak associated with degradation. For more accurate decomposition data, Thermogravimetric Analysis (TGA) is often used in conjunction with DSC.

Objective Comparison and Discussion

The thermal stability of polypyrrole can be influenced by functionalization. The data suggests that the introduction of functional groups, such as in PPy-F, can increase the decomposition temperature compared to pure PPy, indicating enhanced thermal stability. The glass transition temperatures for the functionalized polypyrroles are in a similar range to that of pure PPy.

When comparing with other conductive polymers, Polyaniline (PANI) exhibits a similar Tg to polypyrrole but also shows a distinct melting point. Poly(3,4-ethylenedioxythiophene) (PEDOT) has a significantly higher Tg, suggesting it remains in a glassy state over a wider temperature range, which can be advantageous for applications requiring dimensional stability at elevated temperatures. Poly(3-hexylthiophene) (P3HT) has a much lower Tg but a clear melting point, characteristic of a semi-crystalline polymer. Its high decomposition temperature indicates good thermal stability once in the solid state.

The choice of a suitable conductive polymer will, therefore, depend on the specific thermal requirements of the application. For applications requiring flexibility at room temperature and processability from the melt, a polymer with a low Tg and a distinct Tm like P3HT might be preferable. For applications demanding high thermal stability and rigidity, PEDOT could be a better candidate. Functionalized polypyrroles, such as poly(this compound), offer a balance of properties and the potential for further modification to tune their characteristics for specific needs, such as in biomedical devices or sensors.

References

Comparison of Hantzsch and Knorr synthesis for substituted pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyrroles—a cornerstone of many pharmaceuticals and biologically active compounds—the choice of synthetic methodology is a critical decision that influences yield, purity, and scalability. This guide provides an in-depth, objective comparison of two classical and enduring methods for pyrrole synthesis: the Hantzsch synthesis and the Knorr synthesis. We present a detailed analysis of their mechanisms, substrate scope, and reaction conditions, supported by quantitative data and detailed experimental protocols.

At a Glance: Hantzsch vs. Knorr Synthesis

FeatureHantzsch Pyrrole SynthesisKnorr Pyrrole Synthesis
Reactants β-ketoester, α-haloketone, ammonia/primary amine[1][2]α-aminoketone, β-dicarbonyl compound[2][3]
Reaction Type Multi-component condensation[4]Condensation
Catalyst/Reagents Typically base-catalyzed[2][4]Often requires zinc and acetic acid[3]
Key Advantages High degree of flexibility in substitution patterns on the final pyrrole product.[4]Good yields for specific substitution patterns, particularly for 2,4-diester-substituted pyrroles.[5]
Key Disadvantages Can result in lower yields compared to other methods for specific targets; potential for side reactions.[4][6]α-aminoketones are often unstable and need to be prepared in situ.[3]

Reaction Mechanisms and Logical Flow

A fundamental understanding of the reaction pathways is crucial for optimizing conditions and troubleshooting.

Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a three-component reaction. The currently accepted mechanism involves the initial formation of an enamine from the β-ketoester and ammonia or a primary amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration afford the substituted pyrrole.[1]

Hantzsch_Mechanism cluster_start Starting Materials beta-Ketoester beta-Ketoester Enamine_Formation Enamine Formation beta-Ketoester->Enamine_Formation alpha-Haloketone alpha-Haloketone Nucleophilic_Attack Nucleophilic Attack alpha-Haloketone->Nucleophilic_Attack Amine Amine Amine->Enamine_Formation Enamine_Formation->Nucleophilic_Attack Cyclization Intramolecular Cyclization Nucleophilic_Attack->Cyclization Dehydration Dehydration Cyclization->Dehydration Substituted_Pyrrole Substituted Pyrrole Dehydration->Substituted_Pyrrole

Caption: Mechanism of the Hantzsch Pyrrole Synthesis.

Knorr Pyrrole Synthesis

The Knorr synthesis involves the condensation of an α-aminoketone with a β-dicarbonyl compound. A key feature of this synthesis is that the often-unstable α-aminoketone is typically generated in situ from an α-oximino-ketone by reduction with zinc in acetic acid.[3] The subsequent reaction proceeds through the formation of an enamine, followed by intramolecular cyclization and dehydration to yield the pyrrole.[5]

Knorr_Mechanism cluster_start Starting Materials alpha-Oximino-ketone alpha-Oximino-ketone Reduction Reduction (in situ) alpha-Oximino-ketone->Reduction beta-Dicarbonyl beta-Dicarbonyl Condensation Condensation beta-Dicarbonyl->Condensation alpha-Aminoketone α-Aminoketone Reduction->alpha-Aminoketone alpha-Aminoketone->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Substituted_Pyrrole Substituted Pyrrole Dehydration->Substituted_Pyrrole

Caption: Mechanism of the Knorr Pyrrole Synthesis.

Quantitative Performance Data

The choice between the Hantzsch and Knorr syntheses often depends on the desired substitution pattern and the acceptable yield. The following tables summarize typical yields for various substituted pyrroles.

Table 1: Typical Yields for Hantzsch Pyrrole Synthesis

β-Ketoesterα-HaloketoneAmine/AmmoniaProductYield (%)
Ethyl acetoacetateChloroacetoneAmmoniaEthyl 2,5-dimethyl-1H-pyrrole-3-carboxylate~26
Ethyl acetoacetate2-BromobutanalAmmoniaEthyl 2-ethyl-5-methyl-1H-pyrrole-3-carboxylate45-55
Ethyl acetoacetate2-BromoheptanalAmmoniaEthyl 2-pentyl-5-methyl-1H-pyrrole-3-carboxylate45-55
Ethyl benzoylacetateChloroacetaldehydeAmmonia2-Phenyl-1H-pyrrole40-80 (general range)[4]

Table 2: Typical Yields for Knorr Pyrrole Synthesis

α-Aminoketone Precursorβ-Dicarbonyl CompoundProductYield (%)
Ethyl 2-oximinoacetoacetateEthyl acetoacetateDiethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate57-80[7]
Ethyl 2-oximinoacetoacetateAcetylacetoneEthyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate~45
IsonitrosoacetoneAcetoacetic ester2,4-dimethyl-3-carbethoxypyrroleModerate

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and adaptation.

Experimental Workflow: A Generalized Comparison

Experimental_Workflows cluster_Hantzsch Hantzsch Synthesis Workflow cluster_Knorr Knorr Synthesis Workflow H1 Combine β-ketoester and amine in a suitable solvent. H2 Stir to form the enamine intermediate. H1->H2 H3 Add α-haloketone. H2->H3 H4 Heat the reaction mixture. H3->H4 H5 Work-up and purification (e.g., extraction, chromatography). H4->H5 K1 Generate α-aminoketone in situ via reduction of α-oximino-ketone with Zn/AcOH. K2 Add β-dicarbonyl compound to the reaction mixture. K1->K2 K3 Control temperature (exothermic reaction). K2->K3 K4 Heat to complete the reaction. K3->K4 K5 Work-up and purification (e.g., precipitation, recrystallization). K4->K5

Caption: Generalized experimental workflows for Hantzsch and Knorr syntheses.

Protocol 1: Hantzsch Synthesis of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate

Materials:

  • Ethyl acetoacetate

  • Phenacyl bromide (α-bromoacetophenone)

  • Ammonium acetate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) and ammonium acetate (1.5 eq) in ethanol.

  • Add phenacyl bromide (1.0 eq) to the mixture.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate.

Protocol 2: Knorr Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")

Materials:

  • Ethyl acetoacetate

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Zinc dust

  • Ethanol (for recrystallization)

Procedure:

  • In a flask cooled in an ice bath, dissolve ethyl acetoacetate (2.0 eq) in glacial acetic acid.

  • Slowly add a solution of sodium nitrite (1.0 eq) in water, maintaining the temperature below 10°C. This forms the ethyl 2-oximinoacetoacetate in situ.

  • To this mixture, gradually add zinc dust (2.0 eq) while stirring vigorously. The reaction is exothermic and may require cooling to control the temperature.

  • After the addition of zinc is complete, heat the mixture to reflux for 1 hour.

  • While still hot, pour the reaction mixture into a beaker containing ice and water to precipitate the product.

  • Collect the crude product by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to yield pure diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.[3][8][9]

Concluding Remarks

Both the Hantzsch and Knorr syntheses are powerful and historically significant methods for the construction of the pyrrole ring. The Hantzsch synthesis offers greater flexibility in accessing a wide range of substitution patterns through its three-component nature. However, this can sometimes come at the cost of lower yields and the potential for side reactions. The Knorr synthesis, while being more convergent, is highly effective for preparing specific classes of substituted pyrroles, particularly those with electron-withdrawing groups at the 2- and 4-positions. The choice between these two methods will ultimately be guided by the specific target molecule, the availability of starting materials, and the desired scale of the reaction. Modern advancements, including the use of microwave irradiation and novel catalysts, continue to enhance the utility and efficiency of these classical transformations.

References

A Comparative Guide to the Aromaticity of Pyrrole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives form the core of numerous therapeutic agents, including kinase inhibitors used in targeted cancer therapies.[1] The aromaticity of the pyrrole scaffold is a critical determinant of its chemical reactivity, physical properties, and, ultimately, its biological activity. This guide provides an objective comparison of the aromaticity of pyrrole and its derivatives, supported by experimental and computational data.

The Aromatic Character of Pyrrole

Pyrrole's aromaticity arises from the delocalization of six π-electrons over the five-membered ring, fulfilling Hückel's rule (4n+2 π electrons, where n=1).[3][4] The nitrogen atom's lone pair of electrons participates in the aromatic sextet, which significantly influences its chemical properties.[5] Compared to benzene, pyrrole has a more modest aromaticity.[3] The order of aromaticity among common five-membered heterocycles is generally considered to be thiophene > pyrrole > furan, which is inversely correlated with the electronegativity of the heteroatom.[4][6][7] Oxygen, being the most electronegative, holds its lone pair more tightly, reducing its delocalization and thus the aromaticity of furan.[4]

Quantitative Comparison of Aromaticity

The aromaticity of pyrrole and its derivatives can be quantified using several experimental and computational methods. Key indicators include resonance energy and Nucleus-Independent Chemical Shift (NICS) values. NICS is a widely used computational method that measures the magnetic shielding at the center of a ring; negative values indicate aromaticity.[8][9][10]

CompoundResonance Energy (kJ/mol)NICS(0) (ppm)NICS(1) (ppm)Reference(s)
Benzene152-9.7 to -11.5-8.0 to -10.3[3]
Pyrrole 88 -13.6 -10.0 [3][11]
Furan67-12.3-8.0[3]
Thiophene121-14.1-10.7[3]
N-Methylpyrrole----
2,5-Dimethylpyrrole----
Pyrrole-2-carboxaldehyde----

Note: Specific NICS values for substituted pyrroles are dispersed throughout the literature and can vary based on the computational method. The provided values are representative. The resonance energies are established values.

The data clearly shows that while pyrrole is less aromatic than benzene and thiophene, it is more aromatic than furan.[3][6] This intermediate aromaticity contributes to its high reactivity in electrophilic substitution reactions compared to benzene.[5]

Factors Influencing Aromaticity in Pyrrole Derivatives

The aromaticity of the pyrrole ring can be modulated by the introduction of substituents. Electron-donating groups generally enhance aromaticity, while electron-withdrawing groups tend to decrease it by pulling electron density from the ring. The position of the substituent also plays a crucial role.

G Factors Influencing Pyrrole Aromaticity Pyrrole Pyrrole Ring Aromaticity Aromaticity Pyrrole->Aromaticity Exhibits Reactivity Chemical Reactivity Aromaticity->Reactivity Influences N_Lone_Pair Nitrogen Lone Pair Participation N_Lone_Pair->Aromaticity Enables 6π System Substituents Substituents Substituents->Aromaticity Modulates EDG Electron-Donating Groups (EDG) Substituents->EDG EWG Electron-Withdrawing Groups (EWG) Substituents->EWG EDG->Aromaticity Generally Increases EWG->Aromaticity Generally Decreases

Caption: Logical relationship of factors affecting pyrrole's aromaticity.

Experimental and Computational Protocols

Nucleus-Independent Chemical Shift (NICS) Calculation

NICS is a computational method used to evaluate the aromaticity of a molecule by measuring the magnetic shielding at a specific point in space, typically the center of a ring.[8][9] A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity.[12]

Methodology:

  • Geometry Optimization: The molecular structure of the pyrrole derivative is first optimized using a suitable level of theory and basis set, for example, B3LYP/6-311+G**.

  • NICS Calculation: A ghost atom (Bq) is placed at the geometric center of the pyrrole ring (NICS(0)) or at a certain distance perpendicular to the ring plane, commonly 1 Å above (NICS(1)).[12]

  • Magnetic Shielding Calculation: The magnetic shielding tensor for the ghost atom is calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[13]

  • NICS Value: The NICS value is the negative of the calculated isotropic magnetic shielding.

The out-of-plane component, NICSzz, is often considered a better indicator of π-aromaticity.[13]

Aromatic Stabilization Energy (ASE)

ASE is a measure of the extra stability of a cyclic conjugated system compared to a hypothetical acyclic analogue. It can be determined through both experimental (e.g., heats of hydrogenation) and computational methods.

Computational Methodology (Homodesmotic Reactions):

  • Define a Homodesmotic Reaction: A hypothetical reaction is constructed where the number of each type of bond is conserved on both the reactant and product sides, minimizing errors from sources other than aromaticity.

  • Calculate Enthalpies: The enthalpies of all reactants and products are calculated using a reliable quantum chemical method.

  • Determine ASE: The ASE is the difference between the sum of the enthalpies of the products and the sum of the enthalpies of the reactants.

Applications in Drug Development

The tunable aromaticity of the pyrrole ring makes it a versatile scaffold in drug design.[1][14][15] By modifying the substituents on the pyrrole ring, medicinal chemists can fine-tune the molecule's electronic properties, solubility, and ability to interact with biological targets. For instance, the synthesis of kinase inhibitors often relies on pyrrole intermediates where substituents are strategically placed to optimize binding affinity and pharmacokinetic properties.[1] Understanding the relationship between substitution patterns and aromaticity is crucial for the rational design of new and more effective therapeutic agents.[2]

References

Safety Operating Guide

Personal protective equipment for handling 1-(3-Hydroxypropyl)pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 1-(3-Hydroxypropyl)pyrrole. Given the limited specific data for this compound, the following recommendations are based on the safety profiles of the parent compound, pyrrole, and general best practices for handling heterocyclic organic compounds in a laboratory setting.

I. Hazard Assessment and Personal Protective Equipment (PPE)

A. Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is essential to minimize inhalation exposure.[5][6]

  • Eyewash and Safety Shower: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[5]

B. Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Safety Goggles and Face ShieldTightly fitting safety goggles are mandatory to protect against splashes.[1] A face shield should be worn over goggles when there is a significant risk of splashing or a highly exothermic reaction.[7]
Hands Chemical-Resistant GlovesWear appropriate protective gloves to prevent skin contact.[5] Nitrile gloves are a common choice for short-term protection against a range of chemicals.[7] For prolonged or repeated contact, gloves with a higher protection class (e.g., breakthrough time > 240 minutes) are recommended.[8] Always inspect gloves before use and dispose of them properly after handling the chemical.[1]
Body Laboratory CoatA flame-retardant and antistatic laboratory coat that is fully buttoned is required to protect against splashes and fire hazards.[1][2]
Respiratory Respirator (if necessary)If engineering controls do not maintain airborne concentrations below exposure limits, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1][5]
Feet Closed-Toe ShoesWear shoes that cover the entire foot to protect against spills.[7]

II. Operational Plan: Handling and Storage

A. Safe Handling Procedures

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the work area of any unnecessary items and potential ignition sources.[1][6]

  • Transferring: Use spark-proof tools and ground/bond containers when transferring the substance to prevent static discharge.[1][5]

  • Avoidance: Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes.[1][8] Do not eat, drink, or smoke in the handling area.[1]

  • After Handling: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][5]

B. Storage

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][6]

  • Conditions: Store away from heat, sparks, open flames, and other ignition sources.[2][5] Protect from light, air, and moisture.[1][5] Storage under an inert gas is recommended.[1][2]

  • Incompatibilities: Avoid storage with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5][8]

III. Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[8]

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste.

  • Container Disposal: Empty containers may retain product residue and should be handled as hazardous waste.[5] Puncture containers to prevent reuse before disposal at an authorized landfill.[8]

  • Spill Cleanup:

    • Evacuate the area and remove all ignition sources.[1][6]

    • Wear appropriate PPE, including respiratory protection.[1]

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).[5]

    • Collect the absorbed material using spark-proof tools and place it in a suitable container for disposal.[1][5]

    • Do not allow the spill to enter drains or waterways.[1]

IV. Experimental Workflow and Safety Checkpoints

The following diagram illustrates a typical experimental workflow for using this compound, highlighting critical safety checkpoints.

experimental_workflow Experimental Workflow with Safety Checkpoints prep_ppe Don PPE prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup handle_transfer Transfer Reagent prep_setup->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_quench Quench Reaction handle_reaction->cleanup_quench cleanup_waste Dispose of Waste cleanup_quench->cleanup_waste cleanup_decon Decontaminate Glassware and Work Area cleanup_waste->cleanup_decon cleanup_ppe Doff PPE cleanup_decon->cleanup_ppe

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.